1,2,3,4,4a,5,6,7-Octahydronaphthalene
描述
Structure
3D Structure
属性
CAS 编号 |
1194-95-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
1,2,3,4,4a,5,6,7-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h5,10H,1-4,6-8H2 |
InChI 键 |
POPHMOPNVVKGRW-UHFFFAOYSA-N |
SMILES |
C1CCC2=CCCCC2C1 |
规范 SMILES |
C1CCC2=CCCCC2C1 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of Octahydronaphthalene and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of octahydronaphthalene, with a primary focus on the well-studied cis- and trans-isomers of its fully saturated analog, decahydronaphthalene (B1670005) (decalin). This document delves into their synthesis, conformational analysis, thermodynamic properties, and the experimental protocols used for their characterization. Furthermore, it explores the relevance of the octahydronaphthalene scaffold in drug development, including its interaction with biological signaling pathways.
Introduction to the Stereoisomerism of Octahydronaphthalene
Octahydronaphthalene, also known as octalin, is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₆. The fusion of the two six-membered rings can occur in two distinct stereoisomeric forms: cis and trans. This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (the two carbon atoms shared by both rings). In the cis isomer, the bridgehead hydrogens are on the same side of the ring system, resulting in a bent overall structure. In the trans isomer, they are on opposite sides, leading to a more linear and rigid conformation. These two isomers are diastereomers, meaning they are not mirror images and have different physical and chemical properties.[1][2]
The presence of a double bond in octahydronaphthalene introduces further positional isomerism, leading to a variety of distinct structures within both the cis and trans frameworks. The position of this double bond significantly influences the molecule's conformation and reactivity.
Synthesis of Octahydronaphthalene Stereoisomers
The synthesis of specific octahydronaphthalene stereoisomers is crucial for studying their properties and for their application as building blocks in the total synthesis of complex natural products and pharmaceuticals.
One of the most powerful methods for constructing the octahydronaphthalene skeleton is the Diels-Alder reaction . This [4+2] cycloaddition reaction between a conjugated diene and a dienophile allows for the stereocontrolled formation of the six-membered rings.[1] For instance, the reaction of a cyclohexadiene with a suitable dienophile can yield the octahydronaphthalene core. The stereochemistry of the product is dictated by the stereochemistry of the starting materials and the reaction conditions.
Another common strategy is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. This method is particularly useful for constructing substituted octahydronaphthalene systems.
Furthermore, catalytic hydrogenation of naphthalene (B1677914) or its derivatives can produce mixtures of octahydronaphthalene and decahydronaphthalene isomers. The stereochemical outcome of the hydrogenation is often dependent on the catalyst and reaction conditions. For example, the synthesis of 1,2,3,4,5,6,7,8-octahydronaphthalene (B1594339) can be achieved from cis- or trans-9,10-decalindiol.[3]
Conformational Analysis and Thermodynamic Stability
The three-dimensional shape and flexibility of the octahydronaphthalene stereoisomers are key determinants of their physical properties and biological activity. The conformational analysis of the decalin isomers provides a foundational understanding of these systems.
trans-Decalin is a conformationally rigid or "locked" molecule. The two cyclohexane (B81311) rings are fused in a chair-chair conformation, and ring flipping is not possible without breaking covalent bonds. This rigidity makes the trans-decalin scaffold a common feature in structurally well-defined molecular architectures.[4][5]
cis-Decalin , in contrast, is conformationally flexible. The two chair rings can undergo a concerted "ring flip," interconverting between two equivalent chair-chair conformations.[4][5][6] This conformational mobility is a key difference from the rigid trans-isomer.
The thermodynamic stability of the decalin isomers has been extensively studied. The trans-isomer is generally more stable than the cis-isomer by approximately 2.7 kcal/mol.[7] This difference in stability is attributed to unfavorable steric interactions, specifically gauche-butane interactions, that are present in the bent structure of the cis-isomer.[1][7]
Quantitative Data
The following tables summarize key quantitative data for the stereoisomers of decahydronaphthalene, which serve as a reference for the properties of octahydronaphthalene systems.
Table 1: Thermodynamic Properties of Decahydronaphthalene Isomers
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Reference(s) |
| Molar Mass ( g/mol ) | 138.25 | 138.25 | [3] |
| Boiling Point (°C) | 195.7 | 187.3 | [3] |
| Melting Point (°C) | -42.9 | -30.4 | [3] |
| Density (g/cm³) | 0.896 | 0.870 | [3] |
| Standard Enthalpy of Formation (liquid, kJ/mol) | -250.0 ± 0.84 | -208.4 ± 0.67 (gas) | [3] |
Table 2: Selected Spectroscopic Data for Decahydronaphthalene Isomers
| Spectroscopic Parameter | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Reference(s) |
| ¹³C NMR Chemical Shifts (ppm) | Multiple signals due to conformational flexibility | Fewer signals due to higher symmetry and rigidity | [8] |
| ¹H NMR Spectrum | Single average peak due to rapid ring flipping | Multiple peaks for axial and equatorial protons | [4] |
Table 3: Selected Geometric Parameters of Decahydronaphthalene Isomers (Calculated)
| Geometric Parameter | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Reference(s) |
| C-C Bond Lengths (Å) | ~1.54 | ~1.54 | [2] |
| C-C-C Bond Angles (°) | ~111 | ~111 | [2] |
| Dihedral Angles (°) | Varies with conformation | Fixed in chair-chair conformation | [2] |
Experimental Protocols
Separation of cis- and trans-Decahydronaphthalene Isomers by HPLC
Objective: To separate a mixture of cis- and trans-decalin isomers using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile (B52724)/Water mixture (e.g., 70:30 v/v)
-
Sample: A mixture of cis- and trans-decalin dissolved in the mobile phase
-
HPLC-grade acetonitrile and water
Procedure:
-
Prepare the Mobile Phase: Mix acetonitrile and water in the desired ratio. Degas the mobile phase using a sonicator or vacuum filtration to remove dissolved gases.
-
Prepare the Sample: Dissolve a small amount of the decalin isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up the HPLC System:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.
-
Set the UV detector to a low wavelength (e.g., 210 nm) as decalins do not have a strong chromophore.
-
-
Inject the Sample: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.
-
Run the Chromatogram: Record the chromatogram for a sufficient time to allow for the elution of both isomers.
-
Analyze the Results: The two isomers will be separated based on their different polarities and interactions with the stationary phase. The trans-isomer, being less polar, is expected to elute before the cis-isomer. The retention times and peak areas can be used for qualitative and quantitative analysis.
Conformational Analysis by NMR Spectroscopy
Objective: To use ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between cis- and trans-decalin and to study the conformational dynamics of the cis-isomer.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Samples of pure cis-decalin and trans-decalin
Procedure:
-
Sample Preparation: Dissolve a small amount of each isomer in the deuterated solvent in separate NMR tubes.
-
Acquire ¹H NMR Spectra:
-
Place the sample tube in the NMR spectrometer.
-
Tune and shim the spectrometer to obtain optimal resolution.
-
Acquire a standard ¹H NMR spectrum for each isomer.
-
-
Acquire ¹³C NMR Spectra:
-
Acquire a proton-decoupled ¹³C NMR spectrum for each isomer.
-
-
Data Analysis:
-
¹H NMR:
-
For trans-decalin, observe the complex multiplet pattern resulting from distinct signals for axial and equatorial protons due to its rigid conformation.
-
For cis-decalin at room temperature, observe a single, time-averaged peak for all protons due to the rapid ring-flipping. At very low temperatures, this peak may broaden and resolve into separate signals for the different conformations.
-
-
¹³C NMR:
-
Compare the number of signals in the spectra of the two isomers. The more symmetric trans-isomer will show fewer signals than the less symmetric cis-isomer.
-
-
-
2D NMR (Optional): For a more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.[7][9][10]
Structure Elucidation by Single Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of an octahydronaphthalene derivative.
Procedure:
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[5][11][12]
-
Crystal Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection:
-
Place the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Index the diffraction spots to determine the unit cell parameters and crystal system.
-
Integrate the intensities of the diffraction spots.
-
Apply corrections for various factors such as absorption.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial model of the molecule into the electron density map.
-
Refine the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
-
Structure Analysis: The final refined structure provides precise information on bond lengths, bond angles, and torsion angles, confirming the stereochemistry and conformation of the molecule.[2][13][14]
Role in Drug Development and Signaling Pathways
The rigid and well-defined three-dimensional structure of the octahydronaphthalene scaffold makes it a valuable building block in medicinal chemistry.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[15][16][17]
Octahydronaphthalene Derivatives as Enzyme Inhibitors
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[18][19][20] The rigid framework of octahydronaphthalene allows for the precise positioning of functional groups to interact with the active site of an enzyme.
The diagram above illustrates a general mechanism of enzyme inhibition by an octahydronaphthalene derivative. The rigid scaffold positions functional groups (A and B) to interact with specific binding pockets in the enzyme's active site, thereby blocking the binding of the natural substrate and inhibiting the enzyme's function.
Octahydronaphthalene Scaffolds in G-Protein Coupled Receptor (GPCR) Modulation
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction and are major drug targets.[21][22][23][24][25] The development of ligands that can selectively modulate GPCR activity is a key area of drug discovery. The defined stereochemistry of octahydronaphthalene derivatives can be exploited to design ligands that bind with high affinity and selectivity to specific GPCRs.
This diagram shows a simplified GPCR signaling pathway. An octahydronaphthalene-based ligand binds to the GPCR, inducing a conformational change that activates the associated G-protein. The activated G-protein then modulates an effector enzyme, leading to a change in the concentration of a second messenger, which ultimately triggers a specific cellular response. The stereochemistry of the ligand is critical for its selective interaction with the GPCR.
Conclusion
The stereoisomers of octahydronaphthalene represent a fascinating and important class of bicyclic molecules. Their distinct three-dimensional structures and conformational properties, primarily exemplified by the cis and trans isomers of decalin, have a profound impact on their physical and chemical behavior. The ability to synthesize and characterize these isomers using a variety of experimental techniques has been instrumental in their application as versatile scaffolds in the synthesis of complex natural products and in the development of novel therapeutic agents. A thorough understanding of their stereochemistry and properties is essential for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene, decahydro-, trans- [webbook.nist.gov]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. NMR Tables [chemdata.r.umn.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pioneerpublisher.com [pioneerpublisher.com]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. researchgate.net [researchgate.net]
- 24. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting G protein coupled receptor-related pathways as emerging molecular therapies - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscape of Octahydronaphthalene Isomers: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of cis- and trans-octahydronaphthalene, commonly known as decalin. A thorough understanding of the stereochemistry and conformational dynamics of such saturated bicyclic systems is fundamental in medicinal chemistry and drug design, where molecular shape and rigidity are critical determinants of biological activity.
Isomerism and Relative Stability
Octahydronaphthalene exists as two distinct, non-interconvertible diastereomers: cis-decalin and trans-decalin. The isomerism arises from the stereochemistry at the ring junction. In cis-decalin, the two hydrogen atoms on the bridgehead carbons are on the same face of the molecule, whereas in trans-decalin, they are on opposite faces.[1][2] Both isomers are composed of two fused six-membered rings, which preferentially adopt a chair conformation to minimize angle and torsional strain.[3][4]
The fusion of the two chair rings differs significantly between the isomers. In trans-decalin, the rings are fused via two equatorial bonds, resulting in a relatively flat and rigid structure.[1][5] Conversely, the fusion in cis-decalin involves one axial and one equatorial bond, leading to a bent, tent-like shape.[1][6]
A critical distinction between the two isomers is their relative thermodynamic stability. Trans-decalin is thermodynamically more stable than cis-decalin. This increased stability is primarily due to the absence of significant steric strain.[2] The cis isomer suffers from unfavorable non-bonded interactions, including three additional gauche-butane interactions compared to the trans isomer, which contribute to its higher energy state.[7]
Quantitative Energetic Data
The energy difference between the cis and trans isomers has been quantified through experimental measurements, most notably through the determination of their heats of combustion. These experimental findings are corroborated by computational chemistry calculations.
| Parameter | cis-Octahydronaphthalene | trans-Octahydronaphthalene | Reference |
|---|---|---|---|
| Heat of Combustion (ΔH°comb) | -1502.92 kcal/mol | -1500.22 kcal/mol | [5] |
| Heat of Formation (ΔH°f) | -52.45 kcal/mol | -55.14 kcal/mol | [5] |
| Energy Difference (ΔE) | +2.7 kcal/mol | 0 kcal/mol (Reference) | [1][5][7] |
| Barrier to Ring Inversion | ~14 kcal/mol | N/A (Conformationally locked) | [3] |
Conformational Dynamics
The structural differences between the isomers directly impact their conformational flexibility.
trans-Octahydronaphthalene: This isomer is a conformationally rigid system.[3] The diequatorial fusion of the two chair rings prevents a chair-chair ring flip, as this process would necessitate the bridgehead substituents to span an impossibly large distance to occupy diaxial positions.[1][8] This conformational locking results in fixed axial and equatorial positions for any substituents on the rings.
cis-Octahydronaphthalene: In contrast, the cis isomer is conformationally mobile.[3] It can undergo a concerted ring flip of both chair conformations, with an energy barrier of approximately 14 kcal/mol.[3] This process interconverts the axial and equatorial positions, leading to two enantiomeric chair-chair conformers of equal energy.[9]
Experimental Protocols
The conformational analysis of octahydronaphthalene isomers relies on a combination of spectroscopic, calorimetric, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers and for studying the dynamics of the cis isomer.
-
Objective: To distinguish between cis and trans isomers and to determine the energy barrier for ring inversion in cis-decalin.
-
Methodology:
-
Sample Preparation: Prepare separate ~5-10 mg/mL solutions of cis- and trans-octahydronaphthalene in a deuterated solvent (e.g., CDCl₃ or toluene-d₈ for low-temperature studies) in standard 5 mm NMR tubes.
-
Room Temperature Analysis (¹H and ¹³C NMR):
-
Acquire ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) on a 400 MHz or higher field spectrometer.
-
Expected Results: trans-decalin, being rigid, will show a complex ¹H NMR spectrum with broad, overlapping signals for its chemically distinct axial and equatorial protons.[10] Its ¹³C spectrum will display five distinct signals for the five non-equivalent carbon atoms. cis-decalin, undergoing rapid ring inversion, will exhibit a time-averaged, and therefore simpler, ¹H NMR spectrum, often a single sharp resonance.[10] Its ¹³C spectrum will show a reduced number of signals due to this averaging.
-
-
Variable Temperature (VT) NMR for cis-Decalin:
-
Cool the cis-decalin sample in the NMR probe incrementally, for example, from 298 K down to a temperature where the ring flip is slow on the NMR timescale (e.g., 243 K or lower).[6]
-
Acquire a series of ¹H spectra at different temperatures.
-
Analysis: Observe the broadening of the room-temperature singlet, followed by its decoalescence into a more complex spectrum representative of the "frozen" chair conformers. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation.
-
-
Bomb Calorimetry (Heat of Combustion)
This method provides the experimental data to determine the difference in thermodynamic stability between the isomers.
-
Objective: To measure the heat of combustion (ΔH°comb) for each isomer to calculate their relative stability.
-
Methodology:
-
Sample Preparation: A precisely weighed sample (typically ~1 g) of the purified isomer is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A known volume of water is added to the surrounding insulated container (the calorimeter).
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water in the calorimeter is monitored precisely with a high-resolution thermometer as a function of time until it reaches a maximum and then begins to cool.
-
Calculation: The heat released by the combustion of the sample is calculated from the observed temperature rise (ΔT) of the calorimeter system (water and bomb), using the known heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). The molar heat of combustion is then calculated.
-
Analysis: The difference between the molar heats of combustion of the cis and trans isomers gives the difference in their enthalpy of formation.[5]
-
Computational Chemistry
In silico methods are used to model the conformations and calculate their relative energies, providing theoretical support for experimental findings.
-
Objective: To determine the lowest energy conformations of cis- and trans-octahydronaphthalene and to calculate their relative energies.
-
Methodology:
-
Conformational Search: An initial conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify potential low-energy structures.
-
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a more accurate method or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to refine the relative energies of the conformers.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
-
Analysis: The final energies (including ZPVE corrections) of the most stable conformers of the cis and trans isomers are compared to determine their theoretical energy difference.
-
Conclusion
The conformational analysis of cis- and trans-octahydronaphthalene reveals significant differences in their structure, stability, and dynamics. The trans isomer is a rigid, conformationally locked molecule that is approximately 2.7 kcal/mol more stable than the flexible cis isomer. This stability difference is attributed to increased steric strain in the cis configuration. These fundamental stereochemical principles are crucial for the rational design of drug candidates, where the fixed orientation of substituents in rigid scaffolds like trans-decalin can be leveraged to optimize binding to biological targets, while the flexibility of cis-decalin-like structures may be important for induced-fit interactions. The experimental and computational protocols outlined herein provide a robust framework for the detailed characterization of such bicyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. homework.study.com [homework.study.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4,4a,5,6,7-Octahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,3,4,4a,5,6,7-octahydronaphthalene, a bicyclic hydrocarbon belonging to the decalin family. Due to the limited availability of specific experimental data for this particular isomer, this document also includes data for the closely related and well-characterized compound, cis-decalin (cis-bicyclo[4.4.0]decane), to provide valuable comparative insights. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science, offering a structured presentation of key data, experimental methodologies, and logical workflows.
Introduction
This compound, also known by its systematic IUPAC name Bicyclo[4.4.0]dec-1-ene, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₆.[1] Its structural framework is a derivative of naphthalene (B1677914), where one of the aromatic rings is fully saturated, and the other is partially hydrogenated. The octahydronaphthalene core is a significant structural motif found in a variety of natural products, including steroids and terpenes, making its derivatives of considerable interest in medicinal chemistry and drug discovery. Understanding the fundamental physical and chemical properties of this parent compound is crucial for the design and synthesis of novel therapeutic agents and functional materials.
Physical Properties
| Property | Value (for this compound) | Value (for cis-Decalin) | Units |
| Molecular Formula | C₁₀H₁₆[1] | C₁₀H₁₈ | - |
| Molecular Weight | 136.23[1] | 138.25 | g/mol |
| Boiling Point | Data not available | 195.8 | °C |
| Melting Point | Data not available | -43.3 | °C |
| Density | Data not available | 0.896 | g/cm³ at 20°C |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the double bond within its bicyclic system.
-
Hydrogenation: The double bond can be readily hydrogenated under catalytic conditions (e.g., using palladium on carbon) to yield the fully saturated decahydronaphthalene (B1670005) (decalin). This reaction is analogous to the complete hydrogenation of naphthalene to decalin.
-
Electrophilic Addition: The alkene functionality is susceptible to electrophilic attack. Reactions with halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and other electrophiles will proceed via addition across the double bond, leading to a variety of functionalized decalin derivatives.
-
Oxidation: The double bond can be cleaved by strong oxidizing agents such as ozone (ozonolysis) or potassium permanganate, yielding dicarbonyl compounds. Epoxidation of the double bond can be achieved using peroxy acids.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, the following section outlines general and widely accepted methodologies for the determination of key physical properties and a plausible synthetic approach.
Synthesis of Octahydronaphthalene Derivatives
A common and effective method for the synthesis of the octahydronaphthalene skeleton is the Diels-Alder reaction . This [4+2] cycloaddition reaction provides a powerful tool for constructing the bicyclic ring system with good stereochemical control. A logical workflow for a generalized synthesis is presented below.
Caption: Generalized workflow for the synthesis of the octahydronaphthalene core via a Diels-Alder reaction.
Experimental Details for a Diels-Alder Reaction:
-
Reactant Preparation: The chosen diene and dienophile are dissolved in an appropriate solvent (e.g., toluene, xylene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: The reaction mixture is heated to the desired temperature (often reflux) and stirred for a specified period, which can range from a few hours to several days, depending on the reactivity of the substrates. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, using an appropriate eluent system to isolate the desired octahydronaphthalene derivative.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Determination of Physical Properties
The following are standard laboratory protocols for the determination of boiling point, melting point, and density.
Caption: Experimental workflows for determining boiling point, melting point, and density.
Boiling Point Determination (Micro Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Melting Point Determination (for solid derivatives):
-
A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range.
Density Determination:
-
A specific volume of the liquid is accurately measured using a pycnometer (a flask with a precise, known volume).
-
The mass of the liquid is determined by weighing the pycnometer before and after filling it with the sample.
-
The density is calculated by dividing the mass of the liquid by its volume.
Spectroscopic Data
While full spectra for this compound are not available, spectroscopic data for closely related isomers have been reported.
-
¹³C NMR: The ¹³C NMR spectrum of cis-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene has been documented, which would show characteristic signals for the aliphatic and olefinic carbons.
-
Mass Spectrometry (GC-MS): The mass spectrum of cis-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene would be expected to show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern characteristic of the bicyclic structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the saturated portion of the molecule, as well as a C=C stretching vibration for the double bond.
Conclusion
This compound represents a fundamental bicyclic hydrocarbon with significant potential as a building block in organic synthesis. While specific experimental data for this isomer is limited, this guide has provided a comprehensive overview of its predicted properties and reactivity based on its chemical structure and data from closely related compounds. The outlined experimental protocols offer standardized methods for its synthesis and the determination of its key physical properties. Further research to experimentally determine the precise physical and chemical characteristics of this compound is warranted to fully unlock its potential in various scientific and industrial applications.
References
Spectroscopic Characterization of Octahydronaphthalene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydronaphthalene scaffold, a core structure in a vast array of natural products and pharmacologically active compounds, presents a unique stereochemical and conformational landscape. A thorough understanding of its spectroscopic properties is paramount for structural elucidation, stereochemical assignment, and the development of novel therapeutics. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a selection of octahydronaphthalene derivatives, complete with detailed experimental protocols and a generalized analytical workflow.
Spectroscopic Data of Representative Octahydronaphthalene Derivatives
The following tables summarize the key spectroscopic data for several octahydronaphthalene derivatives, offering a comparative look at the influence of substitution on their spectral characteristics.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Selected Octahydronaphthalene Derivatives
| Compound | H-1 | H-2 | H-3 | H-4 | H-4a | H-5 | H-6 | H-7 | H-8 | H-8a | Other Signals |
| trans-Decalin | 1.67 | 1.23 | 1.23 | 1.67 | 0.87 | 1.55 | 0.93 | 0.93 | 1.55 | 0.87 | |
| cis-Decalin | 1.58 (ax), 1.25 (eq) | 1.40-1.55 | 1.40-1.55 | 1.58 (ax), 1.25 (eq) | 1.35 | 1.40-1.55 | 1.20-1.35 | 1.20-1.35 | 1.40-1.55 | 1.35 | |
| trans-Octahydro-2(1H)-naphthalenone | - | - | - | - | - | - | - | - | - | - | Complex multiplets |
| (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid | - | - | - | - | - | - | - | - | - | - | 10.0-13.0 (br s, 1H, COOH) |
| 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl-acetate | - | - | - | - | - | - | - | - | - | - | 2.05 (s, 3H, OAc), 1.02 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Selected Octahydronaphthalene Derivatives
| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals |
| 1,2,3,4,5,6,7,8-Octahydronaphthalene | 23.5 | 23.5 | 26.8 | 26.8 | 130.2 | 130.2 | 26.8 | 26.8 | 23.5 | 23.5 | |
| Octahydro-8a-hydroxy-4a-methyl-1(2H)-naphthalenone | 212.1 (C=O) | 37.8 | 22.5 | 29.9 | 48.9 | 25.4 | 21.8 | 35.1 | 75.3 (C-OH) | 54.2 | 24.7 (CH₃) |
| (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid | - | - | - | - | - | - | 199.5 (C=O) | - | - | - | 178.2 (COOH) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Selected Octahydronaphthalene Derivatives
| Compound | ν(C=O) | ν(O-H) | ν(C-H) | ν(C=C) |
| trans-Octahydro-2(1H)-naphthalenone | ~1710 (s) | - | 2950-2850 (s) | - |
| (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid | 1721 (acid), 1640 (ketone) | 3300-2500 (br) | 2950-2850 (m) | 1616 (w) |
| 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl-acetate | 1735 (ester) | - | 2950-2850 (s) | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Table 4: Mass Spectrometry Data (m/z) for Selected Octahydronaphthalene Derivatives
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| trans-Octahydro-2(1H)-naphthalenone | 152 | 137, 124, 110, 96, 81, 67 |
| 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl-acetate | 196 | 136 (M-CH₃COOH)⁺, 121, 107, 93 |
| N-Methyl-1,2,3,4-tetrahydro-1,4-iminonaphthalene | 159 | 158, 144, 130, 115, 104 |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid octahydronaphthalene derivative or use 1-2 drops if it is a liquid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay (1-5 seconds).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in complex structural assignments.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film for Liquids/Oils):
-
Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top and gently press to form a thin, uniform film.
-
-
Sample Preparation (KBr Pellet for Solids):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the sample holder (with the salt plates or KBr pellet) into the IR spectrometer.
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their frequencies (in cm⁻¹).
-
Correlate the observed bands with specific functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the octahydronaphthalene derivative (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
-
Instrumental Setup:
-
Gas Chromatograph (GC):
-
Injector: Typically set to a high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample.
-
Column: A capillary column with a nonpolar or medium-polarity stationary phase is commonly used for separating hydrocarbon derivatives.
-
Oven Temperature Program: A temperature gradient is programmed to elute compounds with different boiling points at different times. A typical program might start at 50 °C and ramp up to 250 °C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier detects the ions.
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC separates the components of the mixture, and the eluting compounds are introduced into the MS.
-
The MS records the mass spectrum of each eluting compound.
-
The total ion chromatogram (TIC) shows the elution profile of all ions.
-
The mass spectrum for each peak in the TIC can be analyzed to identify the molecular ion and characteristic fragment ions. This fragmentation pattern can be compared to library spectra for identification.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or known octahydronaphthalene derivative.
Caption: General workflow for the spectroscopic analysis of octahydronaphthalene derivatives.
The Catalytic Hydrogenation of Naphthalene to Octahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism for the hydrogenation of naphthalene (B1677914) to octahydronaphthalene, a critical transformation in various industrial and pharmaceutical processes. The document details the catalytic pathways, presents quantitative data from key studies, outlines experimental protocols, and visualizes the reaction sequences.
Reaction Mechanism and Pathways
The hydrogenation of naphthalene is a stepwise process that proceeds through several key intermediates. The reaction is typically carried out using heterogeneous catalysts and a source of hydrogen gas. The primary pathway involves the sequential saturation of the aromatic rings.
The initial hydrogenation of naphthalene produces tetralin (1,2,3,4-tetrahydronaphthalene). This is a relatively fast reaction step. The subsequent hydrogenation of tetralin is more complex and can lead to the formation of octahydronaphthalene isomers (octalins) as transient intermediates before complete saturation to decahydronaphthalene (B1670005) (decalin).[1][2][3][4] The final products, cis- and trans-decalin, are formed from the hydrogenation of these octalin intermediates.[1][2][3] The stereoselectivity of the final decalin product is highly dependent on the catalyst and reaction conditions.
Below is a diagram illustrating the general reaction pathway:
References
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
The Octahydronaphthalene Core: A Foundation in Modern Synthesis
An in-depth technical guide on the discovery and history of octahydronaphthalene synthesis for researchers, scientists, and drug development professionals.
The octahydronaphthalene framework, commonly known as the decalin ring system in its fully saturated form (decahydronaphthalene), is a foundational structural motif in organic chemistry. Its rigid, bicyclic structure is a cornerstone of numerous natural products, most notably steroids, terpenoids, and alkaloids.[1][2] The stereochemical arrangement of the ring fusion—either cis or trans—profoundly influences the molecule's three-dimensional shape and reactivity, making its controlled synthesis a subject of intense study for over a century. This guide delves into the key historical discoveries and synthetic methodologies that have enabled chemists to construct this vital carbocyclic system.
Early Developments: Catalytic Hydrogenation and Stereochemical Elucidation
The most direct route to the decahydronaphthalene (B1670005) (decalin) skeleton is the complete saturation of naphthalene (B1677914). Early work in the 20th century focused on catalytic hydrogenation to achieve this transformation. This method not only provided access to the bicyclo[4.4.0]decane system but also led to the discovery of its stereoisomers.
Walter Hückel's pioneering work in the 1920s was instrumental in elucidating the stereochemistry of decalin. Through careful hydrogenation of naphthalene and its partially hydrogenated intermediates, he was able to isolate and characterize two distinct, stable isomers: cis-decalin and trans-decalin. The trans isomer was found to be the thermodynamically more stable form due to fewer steric interactions, as all ring substituents can adopt equatorial positions.[1] This fundamental understanding of the system's conformational behavior was crucial for all subsequent synthetic efforts.
The choice of catalyst and reaction conditions critically determines the efficiency of naphthalene hydrogenation and the resulting ratio of cis to trans decalin. Noble metals like platinum and palladium, as well as nickel- and molybdenum-based catalysts, have been extensively studied.
Quantitative Data: Catalytic Hydrogenation of Naphthalene/Tetralin
The following tables summarize the performance of various catalytic systems in the hydrogenation of naphthalene and its intermediate, tetralin, to decalin.
Table 1: Performance of Various Catalysts in Naphthalene Hydrogenation
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Naphthalene Conversion (%) | Decalin Selectivity (%) | cis/trans Ratio | Reference |
|---|---|---|---|---|---|---|
| 5% Pd/Al₂O₃ | 250 | 40 | >99 | ~99.5 | Trans favored | [3][4] |
| NiMo/Al₂O₃ | 250 | 40 | ~80 | ~60 | Cis favored | [3][4] |
| Mo-MMO | 250 | 40 | ~95 | ~85 | 0.62 | [4] |
| Ni/Al₂O₃ | 260-290 | 50-70 | 100 | ~100 | ~0.25 | [5] |
| Sulfided NiMo | 200 | Not specified | >99 | >99.9 | Varies |[6] |
Table 2: Kinetic Rate Constants for Naphthalene Hydrogenation Steps Reaction Pathway: Naphthalene --(k₁)--> Tetralin --(k₂)--> Decalin
| Catalyst | Temperature (°C) | k₁ (L·g⁻¹·h⁻¹) | k₂ (L·g⁻¹·h⁻¹) | Notes | Reference |
|---|---|---|---|---|---|
| 5% Pd/Al₂O₃ | 250 | 0.069 | 0.224 | Tetralin hydrogenation is favored | [3][4] |
| 2% Pd/Al₂O₃ | 250 | 0.038 | 0.041 | [3] | |
| 1% Pd/Al₂O₃ | 250 | 0.012 | 0.012 | [3] |
| NiMo/Al₂O₃ | 250 | 0.009 | 0.005 | Naphthalene hydrogenation is favored |[3] |
Experimental Protocol: Catalytic Hydrogenation of Naphthalene
The following protocol is representative of modern laboratory procedures for naphthalene hydrogenation.
Objective: To synthesize decahydronaphthalene (decalin) from naphthalene via catalytic hydrogenation.
Materials:
-
Naphthalene (reactant)
-
5% Pd/Al₂O₃ (catalyst)
-
High-pressure batch reactor (e.g., Anton Parr 100 mL stainless steel)
-
Hydrogen gas (H₂) source
-
Solvent (if required, though often run neat)
Procedure: [4]
-
Charge the 100 mL stainless steel batch reactor with the catalyst (e.g., 0.12 g of 5% Pd/Al₂O₃) and the naphthalene reactant (e.g., 0.18 g).
-
Seal the reactor and purge several times with nitrogen followed by hydrogen to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).
-
Set the stirring speed to 1000 rpm to ensure efficient mixing and mass transfer.
-
Heat the reactor to the target temperature (e.g., 250 °C) and maintain for the desired reaction time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Open the reactor, recover the product mixture, and separate it from the solid catalyst by filtration.
-
Analyze the product mixture (e.g., by gas chromatography) to determine the conversion of naphthalene and the selectivity for tetralin, cis-decalin, and trans-decalin.
The Diels-Alder Reaction: A Revolution in Ring Construction
Discovered by Otto Diels and Kurt Alder in 1928, for which they received the Nobel Prize in Chemistry in 1950, the Diels-Alder reaction provided a powerful and stereocontrolled method for forming six-membered rings.[7][8] This [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) was quickly recognized for its potential in constructing the octahydronaphthalene skeleton. The reaction is a concerted, single-step process that exhibits high stereospecificity, where the stereochemistry of the reactants is directly translated to the product.[9] It is particularly effective for synthesizing cis-fused ring systems.
Experimental Protocol: Diels-Alder Reaction
The following protocol describes the reaction between anthracene (B1667546) and maleic anhydride (B1165640), a classic undergraduate laboratory experiment demonstrating the principles of the Diels-Alder reaction to form a fused ring system.
Objective: To synthesize 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.[10]
Materials:
-
Anthracene (0.80 g)
-
Maleic anhydride (0.40 g)
-
Xylene (10 mL, high-boiling solvent)
-
25-mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Ethyl acetate (B1210297) (for washing)
Procedure: [10]
-
Add 0.80 g of anthracene, 0.40 g of maleic anhydride, and boiling chips to a 25-mL round-bottomed flask.
-
In a fume hood, add 10 mL of xylene to the flask.
-
Attach a reflux condenser and securely clamp the apparatus.
-
Heat the mixture to a steady reflux using a heating mantle (approx. 185-200 °C).
-
Continue refluxing for 30 minutes.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to maximize crystallization of the product.
-
Collect the product crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals twice with 3 mL portions of cold ethyl acetate.
-
Allow the product to air dry before weighing and determining the melting point for characterization.
The Robinson Annulation: Gateway to Steroid Synthesis
In 1935, Sir Robert Robinson and William Rapson published a new method for forming a six-membered ring, which has since become known as the Robinson annulation.[1][11] This powerful reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to close the ring.[12][13]
The discovery was a monumental step forward for synthetic chemistry, as it provided a direct and efficient route to construct the fused polycyclic systems characteristic of steroids.[2][14] The synthesis of the Wieland-Miescher ketone, a key building block for many steroids, is a classic application of this methodology.[1] The robustness and versatility of the Robinson annulation cemented its place as one of the most important ring-forming reactions in the synthetic chemist's toolkit.
Experimental Protocol: Robinson Annulation
The following is a representative procedure for a base-catalyzed Robinson annulation.
Objective: To synthesize a substituted cyclohexenone via Robinson annulation of ethyl 2-oxocyclohexanecarboxylate and methyl vinyl ketone.
Materials:
-
Potassium t-butoxide (296 mg, 2.65 mmol)
-
Ethanol (B145695) (25 mL)
-
Ethyl 2-oxocyclohexanecarboxylate (8 mL, 50 mmol)
-
Methyl vinyl ketone (MVK) (4.15 mL, 50 mmol)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an argon atmosphere, dissolve potassium t-butoxide in 25 mL of ethanol at 0 °C in a suitable reaction flask. Stir for 20 minutes.
-
Slowly add ethyl 2-oxocyclohexanecarboxylate to the solution while maintaining the temperature at 0 °C. Stir for 15 minutes.
-
Add methyl vinyl ketone over a period of 5 hours using a syringe pump, keeping the temperature at 0 °C.
-
After the addition is complete, heat the deep-orange solution to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and stir for an additional 18 hours.
-
Pour the mixture into a separatory funnel containing 30 mL of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude product as an orange oil, which can be purified by column chromatography.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Steroids [mail.almerja.com]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. An on‐surface Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Robinson Annulation [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
An In-depth Technical Guide to the Chirality and Optical Activity of Octahydronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Nuances of a Bicyclic Core
Octahydronaphthalene, commonly known as decalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It consists of two fused cyclohexane (B81311) rings and serves as a foundational scaffold in a vast array of natural products, including steroids, terpenes, and complex alkaloids. The stereochemical properties of this nucleus are of paramount importance in medicinal chemistry and drug development, as the three-dimensional arrangement of atoms dictates molecular recognition, binding affinity, and ultimately, biological activity.
This technical guide provides a detailed examination of the chirality and optical activity of octahydronaphthalene isomers. We will explore the fundamental stereoisomerism of the parent system, the impact of substitution on chiroptical properties, and the experimental methodologies used to characterize these molecules.
Fundamental Stereoisomerism of Octahydronaphthalene (Decalin)
The fusion of the two cyclohexane rings in octahydronaphthalene can occur in two distinct, non-interconvertible stereoisomeric forms: cis-decalin and trans-decalin.[1][2] These isomers are diastereomers, possessing different shapes, energies, and physical properties.[1]
-
trans-Decalin : In this isomer, the hydrogen atoms at the bridgehead carbons (C-9 and C-10) are on opposite sides of the molecular plane. The two rings are fused via equatorial-type bonds, resulting in a relatively rigid, flat, and conformationally "locked" structure.[3] Critically, trans-decalin possesses a center of inversion (C₂ symmetry), which renders it achiral and therefore optically inactive.[4] It cannot be resolved into enantiomers.
-
cis-Decalin : Here, the bridgehead hydrogens are on the same side of the molecule. This isomer is formed by an axial-equatorial ring fusion.[3] Unlike its trans counterpart, cis-decalin is chiral as it lacks any plane of symmetry or a center of inversion.[4][5] In principle, it should be optically active. However, cis-decalin undergoes a rapid chair-chair ring inversion (with an energy barrier of about 14 kcal/mol) that converts one enantiomer into the other.[3][6] This rapid interconversion results in a racemic mixture that cannot be resolved under normal conditions, rendering the bulk sample optically inactive.[6][7]
The relationship between the decalin isomers and their chirality is a foundational concept. The rigid, symmetric nature of the trans isomer precludes optical activity, while the flexible, asymmetric nature of the cis isomer allows for chirality that is masked by rapid racemization.
Substituted Octahydronaphthalenes: The Emergence of Stable Optical Activity
While the parent decalin systems are optically inactive, the introduction of substituents can lock the conformation, prevent racemization, and lead to stable, optically active molecules. The synthesis of chiral octahydronaphthalene derivatives is a significant area of research, particularly for creating building blocks for natural product synthesis.[8][9]
The optical activity of these derivatives is quantified by their specific rotation, [α], which is a characteristic physical property for a chiral compound.[10][11] It is defined by the Biot's Law equation:
[α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (commonly the D-line of sodium at 589 nm).[11]
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).[10]
-
c is the concentration of the solution in g/mL.[10]
Quantitative Data on Chiral Derivatives
The specific rotation of a chiral octahydronaphthalene derivative is highly dependent on its absolute configuration, the presence and location of functional groups, the solvent used, and the temperature. Below is a summary of specific rotation data for representative chiral derivatives found in the literature.
| Compound Name | Absolute Configuration | Specific Rotation ([α]D) | Solvent | Reference |
| (+)-Coprophilin | As reported | +11.2 (c 0.1, CHCl₃) | Chloroform | [9] |
| (+)-Trichodermic acid | As reported | +8.8 (c 0.1, CHCl₃) | Chloroform | [9] |
| (-)-Trichodermic acid D | As reported | -18.0 (c 0.1, CHCl₃) | Chloroform | [9] |
| Note: The specific rotation values are highly sensitive to experimental conditions and should be considered within the context of the cited literature. |
Experimental Protocols for Stereochemical Analysis
Determining the chirality and measuring the optical activity of octahydronaphthalene isomers requires precise experimental techniques. Polarimetry and Circular Dichroism are two primary methods employed for this purpose.
Protocol for Polarimetry
Polarimetry directly measures the angle of rotation of plane-polarized light as it passes through a sample of a chiral compound.[12]
Objective: To determine the specific rotation of a chiral octahydronaphthalene derivative.
Instrumentation:
-
Polarimeter (with sodium D-line lamp, 589 nm)
-
Polarimeter cell (standard length: 1.0 dm)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Syringes and needles
Procedure:
-
Instrument Warm-up: Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light source.[12]
-
Sample Preparation:
-
Accurately weigh a precise amount (e.g., 10-20 mg) of the purified chiral octahydronaphthalene derivative.
-
Dissolve the sample in a high-purity spectroscopic grade solvent (e.g., chloroform, ethanol) in a volumetric flask to a known volume (e.g., 10.0 mL). Calculate the concentration (c) in g/mL.[12]
-
-
Blank Measurement (Calibration):
-
Sample Measurement:
-
Rinse the cell with a small amount of the sample solution and then fill it with the solution.
-
Place the cell back into the instrument and record the observed optical rotation (α). Record the temperature.[12]
-
-
Calculation:
-
Use the formula [α] = α / (l * c) to calculate the specific rotation. Remember the path length (l) is typically 1.0 dm.[10]
-
Protocol for Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[14] It is particularly useful for studying the conformation and electronic transitions of chiral molecules.
Objective: To obtain the CD spectrum of a chiral octahydronaphthalene derivative to characterize its chiroptical properties.
Instrumentation:
-
CD Spectropolarimeter
-
Quartz cuvettes (e.g., 0.1 cm or 1.0 cm path length)
-
Nitrogen gas supply (for purging the instrument)
-
Micropipettes
Procedure:
-
Instrument Preparation:
-
Turn on the instrument and the light source (typically a Xenon arc lamp).
-
Begin purging the optical bench with a steady flow of high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
-
Sample Preparation:
-
Baseline Spectrum:
-
Fill a clean quartz cuvette with the pure solvent.
-
Place the cuvette in the sample holder and record a baseline spectrum over the desired wavelength range (e.g., 190-350 nm). This spectrum will be subtracted from the sample spectrum.[17]
-
-
Sample Spectrum:
-
Carefully clean and dry the cuvette, then fill it with the sample solution.
-
Place it in the instrument and record the CD spectrum. Multiple scans (e.g., 3-5) are typically averaged to improve the signal-to-noise ratio.[17]
-
-
Data Processing:
-
Subtract the baseline spectrum from the averaged sample spectrum.
-
The resulting data is typically presented as ellipticity (θ) in millidegrees (mdeg) versus wavelength. This can be converted to molar ellipticity ([θ]) for standardized comparison.
-
Visualization of Experimental Workflow
The logical flow from sample synthesis to stereochemical characterization is a critical process in drug development and natural product chemistry. The following diagram illustrates a typical workflow for the analysis of a newly synthesized chiral octahydronaphthalene derivative.
Conclusion
The stereochemistry of octahydronaphthalene isomers is a classic yet continually relevant topic in organic chemistry and drug discovery. While the parent trans-decalin is achiral and cis-decalin exists as a rapidly interconverting racemic mixture, substituted derivatives provide a rich field of stably chiral molecules. Understanding their synthesis, conformational behavior, and chiroptical properties is essential for the rational design of stereochemically pure and biologically active compounds. The rigorous application of experimental techniques such as polarimetry and circular dichroism spectroscopy is fundamental to the successful characterization and development of these important molecular scaffolds.
References
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 13. cdn.pasco.com [cdn.pasco.com]
- 14. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermodynamic Stability of Octahydronaphthalene Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of the principles governing the thermodynamic stability of the stereoisomers of octahydronaphthalene, commonly known as decalin. It details the conformational differences between cis- and trans-decalin, presents quantitative thermodynamic data, and outlines the experimental and computational methodologies used to determine these properties.
Introduction to Stereoisomerism in Decalin
Octahydronaphthalene (decalin) is a bicyclic alkane consisting of two fused six-membered rings. It is a fundamental structural motif found in many natural products, most notably steroids. The fusion of the two cyclohexane (B81311) rings can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin.[1] These isomers are diastereomers, meaning they are not mirror images and are not interconvertible without breaking chemical bonds.[1][2]
-
In cis-decalin , the hydrogen atoms on the bridgehead carbons (C9 and C10) are on the same side of the molecule. This is achieved by fusing one axial and one equatorial bond of the parent cyclohexane rings.[3][4]
-
In trans-decalin , the bridgehead hydrogens are on opposite sides. This structure results from the fusion of two equatorial bonds.[3][4]
This fundamental geometric difference leads to significant variations in their conformational flexibility, steric strain, and, consequently, their thermodynamic stability.
Conformational Analysis and Steric Strain
The thermodynamic stability of decalin isomers is intrinsically linked to their three-dimensional conformations. Both six-membered rings in decalin adopt a chair conformation to minimize angle and torsional strain, similar to cyclohexane.[1]
-
trans-Decalin : This isomer exists in a rigid, strain-free chair-chair conformation.[5] The fusion through equatorial bonds locks the structure, preventing the ring-flipping process common to monosubstituted cyclohexanes.[6][7] This conformational rigidity ensures that there are no significant steric interactions, such as gauche-butane or 1,3-diaxial interactions, making it an energetically favorable arrangement.[8]
-
cis-Decalin : This isomer is conformationally flexible and can undergo a ring flip, interconverting between two equivalent chair-chair conformations.[3][9] The barrier to this inversion is approximately 14 kcal/mol.[3] However, the cis-fusion necessitates a bent structure which introduces significant steric strain.[7] This strain primarily arises from three additional gauche-butane interactions and other nonbonded interactions within the concave face of the molecule that are absent in the trans isomer.[3][8]
The logical relationship between the isomers and their conformations is visualized below.
Quantitative Thermodynamic Data
The trans isomer of decalin is thermodynamically more stable than the cis isomer. This has been confirmed by multiple experimental and computational studies. The stability difference is primarily enthalpic. The key thermodynamic parameters for the isomerization of cis-decalin to trans-decalin are summarized in the table below.
| Thermodynamic Parameter | Value | Method | Reference |
| Enthalpy of Isomerization (ΔH°) | -2.72 ± 0.20 kcal/mol | Chemical Equilibration | [10] |
| ~ -2.7 kcal/mol | (Not Specified) | [8] | |
| ~ -2.0 kcal/mol | (Not Specified) | [3] | |
| Entropy of Isomerization (ΔS°) | -0.55 ± 0.30 e.u. | Chemical Equilibration | [10] |
Note: A negative ΔH° indicates that the conversion of the cis isomer to the trans isomer is an exothermic process, confirming the greater stability of trans-decalin.
Experimental and Computational Protocols
The relative thermodynamic stabilities of decalin isomers are determined using a combination of experimental techniques and computational modeling.
Experimental Protocol: Chemical Equilibration
One of the most precise methods for determining the difference in thermodynamic stability is through chemical equilibration. This involves converting a non-equilibrium mixture of isomers into an equilibrium mixture using a catalyst and heat, then analyzing the final composition.
Methodology:
-
Sample Preparation : A sample of decalin, typically enriched in the less stable cis isomer, is placed in a reaction vessel.
-
Catalysis : A catalyst, such as palladium on carbon (Pd/C), is added. The equilibration proceeds through a hydrogenation-dehydrogenation mechanism.[10]
-
Equilibration : The mixture is heated under a hydrogen atmosphere to a specific temperature (e.g., in the range of 531-641 K) for a sufficient period to allow the reaction to reach thermodynamic equilibrium.[10] Equilibrium is often confirmed by approaching it from both predominantly cis and predominantly trans starting mixtures.[10]
-
Analysis : The reaction is quenched, and the isomeric composition of the equilibrium mixture is determined using analytical techniques like gas chromatography.[10]
-
Calculation : The equilibrium constant (Keq = [trans]/[cis]) is calculated from the composition.
-
Thermodynamic Data : The experiment is repeated at several temperatures. The standard enthalpy (ΔH°) and entropy (ΔS°) of isomerization are then determined from a van 't Hoff plot (ln(Keq) versus 1/T), where the slope is -ΔH°/R and the intercept is ΔS°/R.
The workflow for this experimental protocol is illustrated below.
Other Methodologies
-
Bomb Calorimetry : This technique involves precisely measuring the heat of combustion for each pure isomer. The difference in their heats of combustion corresponds to the difference in their enthalpies of formation (ΔHf°), providing a direct measure of their relative stability.[5]
-
Computational Chemistry : Molecular mechanics or quantum mechanics (e.g., Density Functional Theory - DFT) calculations can be used to model the isomers. The potential energy of the minimized structure for each isomer is calculated. The isomer with the lower calculated steric or electronic energy is predicted to be the more stable, and the energy difference provides an estimate of the stability gap.[5] For flexible molecules like cis-decalin, a thorough conformational search is critical to identify the global energy minimum.[5]
The general workflow for a computational approach is outlined below.
Conclusion
The thermodynamic stability of octahydronaphthalene stereoisomers is unequivocally dictated by their molecular geometry and resulting steric strain. The trans isomer is significantly more stable than the cis isomer by approximately 2.7 kcal/mol.[8][10] This stability advantage is due to its rigid, strain-free chair-chair conformation, which avoids the destabilizing gauche-butane and nonbonded interactions present in the more flexible, bent structure of cis-decalin.[3][5] The quantification of these stability differences through precise experimental methods like chemical equilibration, supported by computational models, provides a robust framework for understanding and predicting the behavior of these fundamental bicyclic structures in complex chemical systems.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. Decalins | PPT [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Theoretical and Computational Explorations of Octahydronaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydronaphthalene, commonly known as decalin, is a bicyclic alkane with the chemical formula C₁₀H₁₈. It exists as two stereoisomers, cis-decalin and trans-decalin, which arise from the fusion of two cyclohexane (B81311) rings. The conformational intricacies and relative stabilities of these isomers have been a subject of extensive theoretical and computational investigation. This technical guide provides a comprehensive overview of these studies, presenting key quantitative data, detailed computational methodologies, and visualizations of important molecular processes. The octahydronaphthalene framework is a fundamental structural motif in many natural products, including steroids and terpenes, making a thorough understanding of its conformational behavior crucial for drug design and development.
Conformational Analysis and Energetics
The most stable conformations of both cis- and trans-decalin involve both six-membered rings in a chair conformation. However, the nature of the ring fusion leads to significant differences in their flexibility and overall energy.
-
trans-Decalin: The two cyclohexane rings are fused via equatorial-equatorial bonds. This arrangement results in a relatively rigid, flat structure that is "conformationally locked," meaning it cannot undergo ring flipping without significant distortion and bond strain.
-
cis-Decalin: The rings are fused through an axial-equatorial bond, leading to a bent, "tent-like" geometry. This isomer is more flexible and can undergo a concerted ring inversion, with a reported energy barrier of approximately 12.6 to 14 kcal/mol.
Computational studies have consistently shown that trans-decalin is the more stable isomer. The energy difference is primarily attributed to unfavorable non-bonded interactions within the concave region of the cis-isomer. Experimental and theoretical values for the energy difference between the two isomers are in good agreement, with trans-decalin being more stable by approximately 2.7 kcal/mol.
Table 1: Calculated Thermochemical Properties of Decalin Isomers
| Property | cis-Decalin | trans-Decalin | Method/Reference |
| Relative Energy (kcal/mol) | 2.7 | 0.0 | Experimental |
| Relative Energy (kcal/mol) | 2.54 | 0.0 | G3(MP2)//B3LYP |
| Enthalpy of Isomerization (kcal/mol) | -2.75 ± 0.05 | - | Experimental (liquid phase) |
Computational Methodologies
A variety of computational methods have been employed to study the structure, energetics, and reactivity of octahydronaphthalene. These range from high-accuracy composite methods to more computationally efficient density functional theory (DFT) approaches.
Geometry Optimization and Vibrational Frequencies
A common and reliable method for obtaining optimized geometries and vibrational frequencies is the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for systems of this size.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) using the B3LYP functional.
-
Basis Set: 6-31G(d) or a larger basis set for higher accuracy.
-
Job Type: Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Keywords (Gaussian): #p B3LYP/6-31G(d) Opt Freq
Thermochemical Calculations
For highly accurate thermochemical data, such as enthalpies of formation and isomerization, composite methods like the Gaussian-n (Gn) theories are often used. The G3(MP2)//B3LYP method, for instance, involves a series of calculations to approximate a high-level energy, using a geometry optimized at the B3LYP/6-31G(d) level.
Experimental Protocol: G3(MP2)//B3LYP Single-Point Energy Calculation
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Initial Geometry: Use the optimized coordinates from a B3LYP/6-31G(d) calculation.
-
Job Type: Single-point energy calculation using the G3(MP2)//B3LYP keyword.
-
Keywords (Gaussian): #p G3MP2B3
Spectroscopic Properties
Computational methods are also valuable for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is a standard approach for calculating NMR chemical shifts.
-
Vibrational Spectroscopy (IR/Raman): The vibrational frequencies and intensities calculated from a B3LYP/6-31G(d) frequency calculation can be used to generate theoretical IR and Raman spectra.
Reaction Mechanisms
The reactivity of octahydronaphthalene has been investigated computationally, with a focus on reactions relevant to combustion and atmospheric chemistry.
Hydrogen Abstraction by Hydroxyl Radicals
The reaction of decalin with hydroxyl (•OH) radicals is a key initiation step in its oxidation. Computational studies have explored the kinetics of hydrogen abstraction from different sites on the decalin molecule.
A detailed kinetic study of the reaction between trans-decalin and •OH radicals was performed using the M06-2X functional with an aug-cc-pVTZ basis set. The Rice–Ramsperger–Kassel–Marcus (RRKM) based master equation (RRKM-ME) rate model was used to calculate temperature- and pressure-dependent rate coefficients. These studies found that hydrogen abstraction from the α-carbon is the dominant channel at lower temperatures.
Caption: Conformational ring inversion pathway of cis-decalin.
Pyrolysis
The thermal decomposition (pyrolysis) of decalin is relevant to its use as a component in jet fuels. Computational studies, often employing reactive force fields (e.g., ReaxFF) and kinetic modeling, have been used to elucidate the complex reaction network.
The initial steps in decalin pyrolysis are dominated by C-C bond cleavage, leading to the formation of various radical species. These radicals can then undergo a cascade of subsequent reactions, including hydrogen abstraction, isomerization, and further fragmentation.
Methodological & Application
Applications of 1,2,3,4,4a,5,6,7-Octahydronaphthalene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4,4a,5,6,7-octahydronaphthalene skeleton, a bicyclic hydrocarbon also known as octalin, represents a significant structural motif in a multitude of biologically active natural products and serves as a versatile building block in the total synthesis of complex molecules. Its rigid, three-dimensional framework allows for the precise spatial arrangement of functional groups, a key factor in determining biological activity. This document provides an overview of the applications of this compound in organic synthesis, including detailed experimental protocols for key transformations and quantitative data for relevant reactions.
The octahydronaphthalene core is found in a wide array of natural products with significant biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents.
Synthesis of the Octahydronaphthalene Core
The construction of the octahydronaphthalene ring system can be achieved through various synthetic strategies, most notably the Diels-Alder reaction and intramolecular cyclizations.
One prominent method for the synthesis of the 1,2,3,4,5,6,7,8-octahydronaphthalene (B1594339) ring system is the intramolecular McMurry coupling of a suitable dicarbonyl precursor. For instance, the coupling of cis-9,10-decalindiol has been reported to produce the corresponding octahydronaphthalene with high efficiency.
Another fundamental approach to the octahydronaphthalene skeleton is through the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. A detailed protocol for the synthesis of a key octahydronaphthalene-based intermediate, 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene, is provided below. This intermediate is valuable for the synthesis of terpenes and steroids.
Experimental Protocol: Synthesis of 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Potassium hydroxide
-
Absolute methanol (B129727)
-
Pyrrolidine
-
10% Hydrochloric acid
-
Ether
-
Magnesium sulfate
Procedure:
-
In a 500-mL round-bottomed flask equipped with a reflux condenser and a drying tube, combine 63.1 g (0.5 mole) of 2-methyl-1,3-cyclohexanedione, 52.6 g (0.75 mole) of methyl vinyl ketone, approximately 0.25 g of potassium hydroxide, and 250 mL of absolute methanol.
-
Heat the mixture under reflux for 3 hours. The 2-methyl-1,3-cyclohexanedione will gradually dissolve.
-
After the reflux period, remove the methanol and excess methyl vinyl ketone by distillation under reduced pressure.
-
Dissolve the residual liquid in 250 mL of benzene and attach a Dean-Stark apparatus. Distill approximately 20 mL of the solvent to remove residual water and methanol.
-
Cool the solution and add 3 mL of pyrrolidine. Heat the mixture at reflux for about 30 minutes, during which time approximately 9 mL of water will collect in the trap. Continue refluxing for an additional 15 minutes after water separation ceases.
-
Remove the collected water and distill off 50 mL of the solvent.
-
Cool the reaction mixture to room temperature and dilute with 150 mL of ether.
-
Wash the solution with 100 mL of distilled water containing 15 mL of 10% hydrochloric acid, followed by 100 mL of water.
-
Extract the aqueous layers with 50 mL of ether.
-
Combine the organic layers, wash with three 100-mL portions of water, then with saturated salt solution, and dry over magnesium sulfate.
-
Remove the solvents by distillation. Distill the residue under vacuum (0.5–1.0 mm) to collect the product boiling at 117–145 °C.
-
Dilute the distillate with 5 mL of ether and store in a refrigerator overnight to induce crystallization.
-
Collect the crystals by rapid filtration, wash with cold ether, and dry to yield the product.
Quantitative Data:
| Product | Starting Material | Yield | Melting Point |
| 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene | 2-methyl-1,3-cyclohexanedione | 63–65% | 47–50 °C |
Applications in Functional Group Transformations
The double bond in this compound is a key site for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.
Ozonolysis
Ozonolysis provides a method for the oxidative cleavage of the double bond in octahydronaphthalene, leading to the formation of a dicarbonyl compound. This transformation is useful for opening the bicyclic system and introducing new functionalities.
General Reaction Scheme: this compound reacts with ozone (O₃) followed by a reductive workup (e.g., with zinc and acid) to cleave the double bond and form a dialdehyde.
Diagram of Ozonolysis Workflow
Application Note: Protocol for the Catalytic Hydrogenation of Naphthalene over Pt/Al2O3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective hydrogenation of polycyclic aromatic hydrocarbons (PAHs) is a critical process in the petrochemical industry for upgrading fuel quality and in synthetic chemistry for the production of specialty chemicals. Naphthalene (B1677914), a common two-ring aromatic compound, serves as a model substrate for studying the hydrogenation of more complex aromatic systems. The reaction typically proceeds in a stepwise manner, first to tetralin (1,2,3,4-tetrahydronaphthalene) and subsequently to decalin (decahydronaphthalene), which exists as cis- and trans-isomers.[1][2] Platinum supported on alumina (B75360) (Pt/Al2O3) is a widely utilized catalyst for this transformation due to its high hydrogenation activity.[1][3][4] This document provides a detailed protocol for the catalytic hydrogenation of naphthalene over a Pt/Al2O3 catalyst, including catalyst preparation, experimental procedures, and product analysis.
Reaction Pathway
The hydrogenation of naphthalene over a Pt/Al2O3 catalyst follows a consecutive reaction network. The first step, the hydrogenation of one aromatic ring to form tetralin, is generally much faster than the subsequent hydrogenation of the second ring to form decalin.[5]
Caption: Simplified reaction pathway for naphthalene hydrogenation.
Data Presentation
The following tables summarize quantitative data from various studies on naphthalene and tetralin hydrogenation over platinum-group metal catalysts.
Table 1: Kinetic Parameters for Tetralin Hydrogenation and Isomerization over Pt/Al2O3 [3]
| Reaction Step | Apparent Activation Energy (kcal/mol) | Reaction Order of Hydrogen |
| Tetralin to cis-decalin | 9.88 | 1.88 |
| Tetralin to trans-decalin | 7.25 | 1.06 |
| cis-decalin isomerization | 14.75 | Decreases with increasing pressure |
Table 2: Influence of Reaction Temperature on Naphthalene Hydrogenation over NiMo/Al2O3 *[6]
| Temperature (°C) | Extent of Hydrogenation |
| 210 | 0.23 |
| 300 | ~0.30 |
| 380 | 0.11 |
Note: Data for NiMo/Al2O3 is provided as a reference for temperature effects in a similar system.
Table 3: Pseudo-First-Order Rate Constants for Naphthalene Hydrogenation over Pd/Al2O3 Catalysts *[1][2]
| Catalyst | k1 (Naphthalene → Tetralin) | k2 (Tetralin → Decalin) |
| Pd5%/Al2O3 | 0.069 | 0.224 |
Note: Data for Pd/Al2O3 is included to illustrate the relative rates of the two hydrogenation steps.
Experimental Protocols
Catalyst Preparation (Incipient Wetness Impregnation)
This protocol describes the preparation of a Pt/Al2O3 catalyst.
Materials:
-
γ-Alumina (γ-Al2O3) support, 25-45 mesh
-
Chloroplatinic acid (H₂PtCl₆) aqueous solution
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Support Characterization: Determine the textural properties of the γ-Al2O3 support, such as BET surface area, pore volume, and average pore diameter, using nitrogen sorption methods.[5]
-
Impregnation:
-
Calculate the required amount of chloroplatinic acid solution to achieve the desired platinum loading (e.g., 1-5 wt%).
-
Add the calculated volume of the chloroplatinic acid solution dropwise to the γ-Al2O3 support until the pores are completely filled (incipient wetness).
-
-
Drying: Keep the impregnated support in air overnight at room temperature, followed by drying in an oven at 383 K (110 °C) for 4 hours.[5]
-
Calcination: Calcine the dried catalyst in a furnace at 673 K (400 °C) for 4 hours to decompose the platinum precursor and anchor the platinum species to the alumina support.[5]
Catalytic Hydrogenation of Naphthalene
This protocol outlines the procedure for naphthalene hydrogenation in a trickle-bed or batch reactor.
Materials:
-
Prepared Pt/Al2O3 catalyst
-
Naphthalene
-
Solvent (e.g., n-hexadecane, decane)
-
High-pressure reactor (e.g., trickle-bed or batch reactor)
-
Hydrogen (H₂) gas supply
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
Procedure:
-
Reactor Loading:
-
Load a specific amount of the prepared Pt/Al2O3 catalyst into the reactor.
-
For trickle-bed reactors, the catalyst bed may be diluted with an inert material like ceramic powder to ensure better thermal distribution.[5]
-
-
Catalyst Activation (Reduction):
-
Prior to the reaction, reduce the catalyst in situ by flowing hydrogen through the reactor at an elevated temperature (e.g., 300-400 °C) for a specified period (e.g., 2 hours).
-
-
Reaction Execution:
-
Prepare a feed solution of naphthalene dissolved in a suitable solvent (e.g., 3 wt% naphthalene in decane).[7]
-
Introduce the liquid feed and hydrogen gas into the reactor at the desired flow rates.
-
Set the reaction conditions to the desired values. Typical conditions can range from:
-
-
Product Collection:
-
The reactor effluent passes through a gas-liquid separator.
-
Collect liquid product samples periodically (e.g., every 30 minutes) for analysis.[6]
-
Product Analysis
Procedure:
-
Sample Preparation: Dilute the collected liquid product samples with a suitable solvent if necessary.
-
GC Analysis:
-
Quantification:
-
Identify the peaks corresponding to naphthalene, tetralin, and decalin isomers based on their retention times, confirmed with analytical standards.
-
Calculate the concentration of each component using a pre-established calibration curve.
-
Determine the naphthalene conversion and selectivity for each product.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the catalytic hydrogenation of naphthalene.
References
Application Notes and Protocols for the Analytical Detection of Octahydronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydronaphthalene, also known as decalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It exists as two primary geometric isomers, cis-octahydronaphthalene and trans-octahydronaphthalene, which differ in the stereochemistry of the ring fusion.[1][2] The trans isomer is conformationally rigid, while the cis isomer is more flexible and can undergo ring flipping.[2][3] These structural differences lead to distinct physical and chemical properties, making their accurate detection and quantification crucial in various fields, including petroleum analysis, materials science, and as intermediates in pharmaceutical synthesis.[3] This document provides detailed application notes and experimental protocols for the analytical determination of octahydronaphthalene isomers.
Analytical Methodologies
The primary analytical techniques for the separation and detection of octahydronaphthalene isomers are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these isomers.[1]
-
Gas Chromatography (GC): As volatile hydrocarbons, octahydronaphthalene isomers are well-suited for GC analysis. High-resolution capillary columns are employed to achieve separation.[5] For challenging separations of positional or geometric isomers, columns with liquid crystalline stationary phases can offer unique selectivity.[5]
-
High-Performance Liquid Chromatography (HPLC): While GC is the primary method for the parent hydrocarbons, HPLC, particularly in a reversed-phase mode, is effective for separating functionalized derivatives or metabolites of octahydronaphthalene.[1][6]
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides powerful detection and identification capabilities. The mass spectra of isomers can be very similar, but high-resolution MS and tandem MS (MS/MS) techniques can help differentiate them based on subtle differences in fragmentation patterns.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the detailed structural and conformational analysis of octahydronaphthalene isomers.[1] ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom, allowing for the clear differentiation between cis and trans isomers.[1][8]
Experimental Workflows and Logic
The selection and sequence of analytical methods are critical for the successful identification and quantification of octahydronaphthalene isomers. The following diagrams illustrate a typical experimental workflow and the logical relationship between the primary analytical techniques.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to remove interfering matrix components and concentrate the analytes of interest.[9][10] The choice of method depends on the sample matrix.
Objective: To extract octahydronaphthalene isomers from a sample matrix and prepare them for chromatographic analysis.
Materials:
-
Sample (e.g., petroleum fraction, reaction mixture, environmental sample)
-
Organic solvents (e.g., hexane (B92381), dichloromethane, acetonitrile)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, silica) or Liquid-Liquid Extraction (LLE) apparatus
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., rotary evaporator or nitrogen stream)
-
Glassware (vials, flasks, pipettes)[9]
Protocol:
-
Extraction:
-
For liquid samples (LLE): Mix a known volume of the liquid sample with an equal volume of an immiscible extraction solvent (e.g., hexane). Vortex vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction twice.
-
For solid samples: Use a technique like Soxhlet extraction or pressurized liquid extraction with a suitable solvent.[11]
-
For aqueous samples (SPE): Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water. Pass the aqueous sample through the cartridge. Wash with water to remove polar impurities. Elute the analytes with a small volume of a non-polar solvent like hexane or acetonitrile.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to a final volume of approximately 1 mL.
-
Cleanup (if necessary): For complex matrices, a cleanup step may be required. This can involve passing the concentrated extract through a silica (B1680970) gel or alumina (B75360) column to remove polar interferences.[10]
-
Final Preparation: Adjust the final volume to a known quantity (e.g., 1 mL) with the appropriate solvent for the chromatographic analysis (e.g., hexane for GC, acetonitrile/water for HPLC). Transfer the final extract to an autosampler vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify octahydronaphthalene isomers using GC-MS.
Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) |
Procedure:
-
Equilibrate the GC-MS system with the specified parameters.
-
Inject 1 µL of the prepared sample extract into the GC.
-
Start the data acquisition.
-
After the run is complete, process the data. Identify peaks corresponding to octahydronaphthalene isomers based on their retention times and mass spectra. The molecular ion (M⁺) for octahydronaphthalene is m/z 136.[12]
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.
-
For quantification, prepare a calibration curve using standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) Protocol (for derivatives)
Objective: To separate functionalized octahydronaphthalene isomers (e.g., hydroxylated metabolites) using HPLC with UV detection.
Instrumentation and Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6] |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-30 min: linear gradient from 40% to 100% B; 30-35 min: hold at 100% B. |
| Flow Rate | 1.0 mL/min[6] |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or wavelength of maximum absorbance for the specific derivative. |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (60% A / 40% B).
-
Inject 10 µL of the prepared sample extract.
-
Start the gradient elution and data acquisition.
-
Identify the peaks of interest based on their retention times compared to standards.
-
For quantification, generate a calibration curve by injecting standards of varying concentrations.
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data for the analysis of octahydronaphthalene isomers. Actual values for retention time (RT), limit of detection (LOD), and limit of quantification (LOQ) will vary depending on the specific instrumentation, column, and analytical conditions used.
Table 1: Example GC-MS Data for Octahydronaphthalene Isomers
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| cis-Octahydronaphthalene | 10.2 | 136, 108, 94, 81, 67 | ~1 | ~5 |
| trans-Octahydronaphthalene | 10.5 | 136, 108, 94, 81, 67 | ~1 | ~5 |
Table 2: Example HPLC-UV Data for Hydroxylated Octahydronaphthalene Isomers
| Compound | Retention Time (min) | Detection Wavelength (nm) | LOD (µg/mL) | LOQ (µg/mL) |
| cis-Octahydronaphthalen-1-ol | 15.3 | 254 | ~0.1 | ~0.5 |
| trans-Octahydronaphthalen-1-ol | 15.8 | 254 | ~0.1 | ~0.5 |
| cis-Octahydronaphthalen-2-ol | 16.1 | 254 | ~0.1 | ~0.5 |
| trans-Octahydronaphthalen-2-ol | 16.5 | 254 | ~0.1 | ~0.5 |
References
- 1. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]
- 2. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vurup.sk [vurup.sk]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. epa.gov [epa.gov]
- 10. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 1,2,3,4,4a,5,6,8a-Octahydro-naphthalene | C10H16 | CID 565677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3,4,4a,5,6,7-Octahydronaphthalene as a Solvent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,3,4,4a,5,6,7-octahydronaphthalene, commonly known as decalin, as a high-boiling point, nonpolar solvent in various chemical reactions. This document includes its physical and chemical properties, applications in organic synthesis with generalized experimental protocols, and relevant safety information.
Introduction
This compound, a saturated derivative of naphthalene, is a versatile and inert solvent suitable for a range of chemical transformations that require elevated temperatures. Its high boiling point, nonpolar nature, and relative stability make it an excellent choice for reactions where other common solvents would be too volatile. It is commercially available as a mixture of cis and trans isomers, with the trans isomer being more thermodynamically stable.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective use as a solvent. The properties of both cis and trans isomers are summarized below.
| Property | cis-1,2,3,4,4a,5,6,7-Octahydronaphthalene | trans-1,2,3,4,4a,5,6,7-Octahydronaphthalene |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol | 138.25 g/mol |
| Boiling Point | 195-196 °C | 187 °C |
| Melting Point | -43 °C | -30 °C |
| Density | 0.896 g/mL | 0.870 g/mL |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in most organic solvents | Soluble in most organic solvents |
| Refractive Index | 1.481 | 1.469 |
Applications in Chemical Reactions
Due to its high boiling point and nonpolar character, this compound is particularly suitable for the following types of reactions:
-
High-Temperature Diels-Alder Reactions: The elevated temperatures achievable with this solvent can facilitate cycloaddition reactions that are sluggish at lower temperatures. This is particularly useful for intramolecular Diels-Alder reactions leading to the formation of complex polycyclic systems.
-
Free Radical Reactions: Its inert nature makes it a good solvent for free radical polymerizations and other radical-mediated transformations that are often initiated at higher temperatures.
-
Esterification and Other Condensation Reactions: For reactions that require the removal of a volatile byproduct like water to drive the equilibrium, the high boiling point of octahydronaphthalene allows for efficient azeotropic distillation or reaction at temperatures that favor product formation.
-
Organometallic and Friedel-Crafts Reactions: While less common due to potential reactivity with some catalysts, it can be used in specific cases where a high-boiling, non-coordinating solvent is required.
Experimental Protocols (Generalized)
Below are generalized protocols for conducting chemical reactions using this compound as a solvent. Researchers should adapt these protocols based on the specific requirements of their reaction.
General Protocol for a High-Temperature Reaction
This protocol outlines the general steps for a reaction requiring elevated temperatures, such as a Diels-Alder or condensation reaction.
Materials:
-
Reactants and catalysts
-
This compound (decalin), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Ensure all glassware is dry. Assemble the reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for inert gas.
-
Charging the Reactor: To the flask, add the reactants and the catalyst.
-
Solvent Addition: Under an inert atmosphere, add the required volume of anhydrous this compound.
-
Reaction: Begin stirring and slowly heat the reaction mixture to the desired temperature (typically between 150-190 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product.
-
For non-volatile products: The solvent can be removed under reduced pressure using a rotary evaporator, although this may require a high-vacuum pump and elevated temperatures.
-
For products that can be precipitated: The product may be precipitated by adding a co-solvent in which it is insoluble.
-
Extraction: The reaction mixture can be diluted with a lower-boiling organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an appropriate aqueous solution to remove impurities.
-
-
Purification: The crude product can be purified by standard techniques such as column chromatography, recrystallization, or distillation.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for reactions where this compound could be employed as a solvent.
| Reaction Type | Temperature Range (°C) | Typical Reaction Time | Notes |
| Intramolecular Diels-Alder | 150 - 190 | 4 - 24 hours | Can significantly influence diastereoselectivity. |
| Free Radical Polymerization | 120 - 160 | 2 - 12 hours | Provides good heat transfer and solubility for the growing polymer chains. |
| High-Temperature Esterification | 160 - 190 | 6 - 18 hours | Often used with a Dean-Stark apparatus to remove water. |
Visualizations
Experimental Workflow for High-Temperature Synthesis
The following diagram illustrates a typical experimental workflow for a chemical reaction conducted in a high-boiling point solvent like this compound.
Caption: General workflow for a high-temperature chemical synthesis.
Logical Relationship in Solvent Selection
The diagram below outlines the logical considerations for selecting a high-boiling point, nonpolar solvent like this compound.
Caption: Decision tree for selecting a high-boiling point solvent.
Safety and Handling
This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. It is important to note that, like many ethers and hydrocarbons, it can form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a tightly sealed container under an inert atmosphere and tested for the presence of peroxides before use, especially before distillation.
Disclaimer: These protocols and notes are intended for informational purposes for qualified professionals. All chemical reactions should be carried out with appropriate safety precautions and a thorough understanding of the specific reaction being performed.
Application Notes & Protocols for the Stereoselective Synthesis of Octahydronaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The octahydronaphthalene scaffold, also known as decalin, is a core structural motif in a vast array of biologically active natural products, including steroids and terpenoids. Its rigid, three-dimensional structure is of significant interest in medicinal chemistry for the development of new therapeutic agents. The primary challenge in its synthesis lies in the precise control of stereochemistry at multiple contiguous stereogenic centers. These application notes detail several powerful and modern techniques for achieving high stereoselectivity in the construction of the octahydronaphthalene core, providing quantitative data and detailed experimental protocols for key methodologies.
The Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, involving a [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2] Achieving stereoselectivity can be accomplished through the use of chiral auxiliaries, chiral Lewis acid catalysts, or organocatalysts that create a chiral environment, influencing the facial selectivity of the cycloaddition.[3] This approach provides a reliable method for forming the octahydronaphthalene skeleton with predictable stereochemical outcomes.[2]
Logical Workflow for Asymmetric Diels-Alder Reaction
References
Application of the Diels-Alder Reaction in the Synthesis of Octahydronaphthalene Derivatives for Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone in synthetic organic chemistry for the construction of six-membered rings. Its application in the synthesis of the octahydronaphthalene core, a prevalent scaffold in numerous biologically active natural products and pharmaceutical agents, is of significant interest to the drug development community. This document provides an overview of the application of both intermolecular and intramolecular Diels-Alder reactions for the stereocontrolled synthesis of octahydronaphthalene derivatives and details their potential as therapeutic agents.
Introduction
The octahydronaphthalene ring system, also known as decalin, is a key structural motif found in a wide array of natural products, including steroids, terpenes, and various fungal metabolites. The inherent stereochemical complexity of this bicyclic system presents a formidable synthetic challenge. The Diels-Alder reaction offers an elegant and efficient solution, allowing for the formation of the octahydronaphthalene skeleton with a high degree of stereocontrol in a single step. Both intermolecular and intramolecular variants of this reaction have been successfully employed, often utilizing Lewis acid catalysis to enhance reactivity and selectivity.
Applications in Drug Development
Octahydronaphthalene derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. Notable examples include the trichodermic acids and their synthetic analogs, which have shown promise as anticancer agents.
One such synthetic derivative, AMF-26, has been identified as a potent and specific inhibitor of the Golgi apparatus.[1][2] It functions by targeting ADP-ribosylation factor 1 (Arf1), a small GTPase that plays a critical role in vesicular trafficking within the Golgi.[1] AMF-26 inhibits the activation of Arf1 by preventing its interaction with its guanine (B1146940) nucleotide exchange factor (GEF), leading to the disruption of the Golgi structure and the induction of apoptosis in cancer cells.[1][2] This targeted disruption of a fundamental cellular process highlights the potential of octahydronaphthalene-based compounds in the development of novel cancer therapeutics.
Furthermore, a class of natural products known as arylnaphthalene lactones, which can be synthesized using Diels-Alder strategies, exhibit significant anti-tumor properties.[3][4][5] These compounds have been shown to induce apoptosis in cancer cells through caspase-dependent pathways and may also target other key signaling molecules such as the epidermal growth factor receptor (EGFR).[5][6][7]
Quantitative Data Summary
The following tables summarize quantitative data from key Diels-Alder reactions used in the synthesis of octahydronaphthalene derivatives.
Table 1: Intramolecular Diels-Alder Reaction for the Synthesis of a Trichodermic Acid Precursor [8]
| Diene-Dienophile Precursor | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product (Octahydronaphthalene Core) | Yield (%) | Diastereomeric Ratio |
| Linear Polyene | Diethylaluminum chloride | Toluene (B28343) | -78 to -20 | 2 | trans-Decalin | 60 | >20:1 |
Table 2: Exo-Selective Intermolecular Diels-Alder Reaction for the Synthesis of a trans-Decalin Core [9][10]
| Diene | Dienophile | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product (cis-exo Adduct) | Yield (%) | Diastereomeric Ratio (cis-exo : trans-exo) |
| Silyloxydiene | α,β-Unsaturated N-acyloxazolidinone | Et2AlCl | CH2Cl2 | -78 | 3 | trans-Decalin derivative | 60 (isolated) | >95:5 |
Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Cyclization for Trichodermic Acid Core Synthesis
This protocol is adapted from the synthesis of a key intermediate for trichodermic acid.[8]
Materials:
-
Linear diene-dienophile precursor
-
Diethylaluminum chloride (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Anhydrous Methanol (B129727)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve the linear diene-dienophile precursor in anhydrous toluene in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diethylaluminum chloride (1.0 M in hexanes) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -20 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of anhydrous methanol at -20 °C.
-
Allow the mixture to warm to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired octahydronaphthalene product.
Protocol 2: Exo-Selective Intermolecular Diels-Alder Reaction
This protocol describes a general procedure for an exo-selective Diels-Alder reaction to form a trans-decalin system.[9][10]
Materials:
-
Silyloxydiene
-
α,β-Unsaturated N-acyloxazolidinone dienophile
-
Diethylaluminum chloride (Et2AlCl) (1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated N-acyloxazolidinone dienophile in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Add diethylaluminum chloride solution dropwise and stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, dissolve the silyloxydiene in anhydrous dichloromethane.
-
Add the solution of the silyloxydiene dropwise to the dienophile-Lewis acid complex at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to separate the diastereomers and isolate the desired cis-exo adduct.
Visualizations
Caption: General workflow for octahydronaphthalene synthesis and development.
Caption: AMF-26 signaling pathway in cancer cells.
References
- 1. AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the Octahydronaphthalene Scaffold in Medicinal Chemistry: Applications and Protocols
The octahydronaphthalene core, a bicyclic hydrocarbon system also known as decalin, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of a diverse array of therapeutic agents. Derivatives of octahydronaphthalene have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this versatile chemical entity.
Therapeutic Applications of Octahydronaphthalene Derivatives
The unique stereochemistry of the octahydronaphthalene ring system, which can exist as either cis or trans fused rings, allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. This has been exploited in the development of compounds targeting a range of enzymes and receptors.
Anticancer Activity
Certain octahydronaphthalene derivatives have shown promise as anticancer agents by inhibiting key cellular processes. For instance, trichodermic acid and its synthetic derivative AMF-26 have been investigated as inhibitors of the Golgi system, which could have applications in cancer therapy.[1] The disruption of the Golgi apparatus can interfere with protein trafficking and secretion, processes that are often dysregulated in cancer cells.
Anti-inflammatory and Immunosuppressive Effects
Octahydronaphthalene-2,7-diol analogues have been identified as dissociated agonists of the glucocorticoid receptor (GR).[2] These compounds retain the potent transrepression activity of glucocorticoids, which is responsible for their anti-inflammatory effects, while showing a reduced capacity for transactivation, which is associated with many of the undesirable side effects.[2] This dissociation offers a promising strategy for developing safer anti-inflammatory drugs. One of the key mechanisms of their anti-inflammatory action is the inhibition of IL-1 induced MMP-13 expression.[2]
Antimicrobial and Antiviral Activity
The decalin scaffold is a common feature in a variety of natural products with potent antimicrobial properties.[3][4][5] Decalin-containing tetramic acids, for example, exhibit antibacterial, antiviral, and antifungal activities.[3][5] The stereochemistry of the decalin ring has been shown to be crucial for these activities, with trans-fused decalins often displaying stronger antibacterial effects.[3] A novel derivative, trans-1-oxo-2,4-diacetylaminodecalin, has been isolated and shown to have specific anti-Candida activity, including the inhibition of early-stage biofilm formation.[6] Furthermore, the natural product Equisetin, which features a decalin ring, is a known inhibitor of HIV-1 integrase.[4]
Quantitative Data Summary
The following tables summarize the biological activities of selected octahydronaphthalene derivatives.
| Compound/Derivative Class | Target/Activity | IC50/EC50 | Organism/Cell Line | Reference |
| Trichodermic Acids | ||||
| Trichodermic Acid | Cytotoxicity | 143.1 µM | H4IIE (rat hepatoma) | [7] |
| Octahydronaphthalene-2,7-diols | ||||
| Lead Compound 2 | Glucocorticoid Receptor (Transrepression) | - | - | [2] |
| Decalin-containing Tetramic Acids | ||||
| Various Derivatives | Antibacterial (S. aureus) | Varies with stereochemistry | Staphylococcus aureus | [3] |
| trans-1-oxo-2,4-diacetylaminodecalin | Anti-Candida | - | Candida albicans, Candida auris | [6] |
| Equisetin | HIV-1 Integrase Inhibition | - | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of octahydronaphthalene derivatives.
Protocol 1: General Synthesis of trans-Decalin Core for Trichodermic Acids
This protocol outlines a synthetic route to the trans-decalin core, a key intermediate for the synthesis of various trichodermic acid derivatives. The synthesis involves a key[3][8]-hydride shift–aldol cascade reaction followed by an exo-selective Diels–Alder reaction.[1]
Materials:
-
Starting materials for the[3][8]-hydride shift–aldol cascade
-
Dienophile for Diels-Alder reaction
-
Appropriate solvents and reagents (e.g., aluminum catalyst, Lewis acids)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
[3][8]-Hydride Shift–Aldol Cascade:
-
Dissolve the starting aldehyde in a suitable anhydrous solvent under an inert atmosphere.
-
Add the aluminum-based catalyst and stir the reaction at the appropriate temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting methyl ketone intermediate by column chromatography.
-
-
Diels-Alder Cycloaddition:
-
Dissolve the methyl ketone and the cis-configured dienophile in a suitable solvent.
-
Add a Lewis acid catalyst to promote the exo-selective Diels-Alder reaction.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting trans-decalin core by column chromatography.
-
Protocol 2: In Vitro MMP-13 Expression Inhibition Assay
This protocol describes a method to evaluate the ability of octahydronaphthalene-2,7-diol analogues to inhibit the expression of matrix metalloproteinase-13 (MMP-13) induced by interleukin-1 (IL-1).[2]
Materials:
-
Human chondrosarcoma cell line (e.g., SW1353)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IL-1β
-
Test compounds (octahydronaphthalene-2,7-diol analogues)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed SW1353 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and reverse transcribe it into cDNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for MMP-13 and a housekeeping gene (e.g., GAPDH).
-
Analyze the qPCR data to determine the relative expression of MMP-13 mRNA in treated versus untreated cells.
-
Protocol 3: Anti-Candida Activity Assay
This protocol details a method for assessing the antifungal activity of decalin derivatives against Candida species.[6]
Materials:
-
Candida albicans and Candida auris strains
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
-
Test compounds (decalin derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
Culture the Candida strains in SDB overnight at 37°C.
-
Adjust the cell density to a final concentration of 1-5 x 10^5 CFU/mL in fresh SDB.
-
-
Microdilution Assay:
-
Prepare serial dilutions of the test compounds in SDB in a 96-well plate.
-
Add the prepared Candida inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the yeast.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental designs.
Glucocorticoid Receptor Signaling Pathway
Octahydronaphthalene-2,7-diol analogues act as dissociated agonists of the glucocorticoid receptor (GR). The diagram below illustrates the simplified signaling pathway, highlighting the separation of transrepression and transactivation.
Caption: Dissociated agonism of the Glucocorticoid Receptor by octahydronaphthalene derivatives.
Experimental Workflow for Fungal Natural Product Isolation
The isolation of novel octahydronaphthalene derivatives often begins with the cultivation of fungi and subsequent extraction and purification steps. The following workflow outlines a general procedure.
Caption: General workflow for the isolation of bioactive octahydronaphthalene derivatives from fungi.
Golgi System Inhibition Pathway
Inhibitors of the Golgi system, such as certain trichodermic acid derivatives, can disrupt cellular function, which is a potential therapeutic strategy in cancer. The diagram below shows a simplified representation of this inhibition.
Caption: Simplified pathway of Golgi system inhibition by trichodermic acid derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Concise Total Synthesis of Trichodermamides A, B and C Enabled by an Efficient Construction of the 1,2-Oxazadecaline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Progress towards the total synthesis of trichodermamides A and B: construction of the oxazine ring moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Candida Activity of Cysteine-Modified Amidated Decoralin in the Presence of Engineered Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Pressure Hydrogenation of Aromatics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup and execution of high-pressure hydrogenation of aromatic compounds. The information is intended to guide researchers in setting up safe and effective experiments for the synthesis of valuable saturated cyclic compounds.
Introduction
High-pressure hydrogenation is a critical process in the chemical and pharmaceutical industries for the saturation of aromatic rings. This reaction is essential for the synthesis of various intermediates and active pharmaceutical ingredients (APIs). The process involves reacting an aromatic compound with hydrogen gas at elevated temperatures and pressures in the presence of a catalyst. Careful control of reaction parameters is crucial for achieving high conversion rates, selectivity, and ensuring operational safety.
Experimental Setup
A typical high-pressure hydrogenation setup consists of a high-pressure reactor, a gas delivery system, a heating and stirring mechanism, and a control and monitoring unit.
Key Components:
-
High-Pressure Reactor: Usually constructed from robust and corrosion-resistant materials like stainless steel, capable of withstanding high pressures and temperatures.[1][2]
-
Gas Delivery System: Includes a high-pressure hydrogen cylinder, pressure regulators, and tubing to deliver hydrogen to the reactor.[3][4] An inert gas supply (e.g., nitrogen) is also necessary for purging the system.[3][4]
-
Heating and Stirring Mechanism: An external heating mantle or internal heating coil is used to control the reaction temperature.[5] A magnetic stirrer or a mechanical agitator ensures efficient mixing of the reactants and catalyst.[2][4]
-
Control and Monitoring Unit: Equipped with thermocouples and pressure transducers to monitor and control the temperature and pressure inside the reactor.[5]
Experimental Protocols
General Safety Precautions
-
Experienced Supervision: First-time users must be accompanied by a trained operator.[3]
-
Personal Protective Equipment (PPE): Wear cotton gloves and anti-static, non-metal shoes to prevent sparks.[3]
-
No Ignition Sources: Prohibit lighters, phones, or other electronic devices in the hydrogenation area.[3]
-
Proper Ventilation: Ensure the reaction is carried out in a well-ventilated area or a fume hood.[3]
-
Leak Detection: Regularly check for hydrogen leaks using appropriate detectors.[4]
-
Pressure Relief Systems: The reactor must be equipped with a pressure relief valve or rupture disk.[4]
Standard Hydrogenation Protocol
-
Reactor Preparation:
-
System Assembly and Leak Test:
-
Hydrogenation Reaction:
-
Release the nitrogen pressure and purge the system with hydrogen gas 2-3 times.[5]
-
Pressurize the reactor with hydrogen to the desired reaction pressure.[3][5]
-
Begin stirring and heat the reactor to the target temperature.[5]
-
Monitor the pressure drop in the hydrogen reservoir to track the progress of the reaction.[5]
-
-
Reaction Quenching and Product Isolation:
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen to remove any residual hydrogen.[4]
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
The product can then be isolated from the solvent by evaporation or other purification techniques.
-
Experimental Data
The following tables summarize typical reaction conditions and results for the high-pressure hydrogenation of various aromatic compounds.
Table 1: Hydrogenation of Benzene
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity to Cyclohexane (B81311) (%) | Reference |
| 5% Ru/C | 493 | 6.89 | 1,4-dioxane/water (1:1) | 100 | 86 (to cyclohexane carboxylic acid from benzoic acid) | [5] |
| Rh-Au/ASA | 80 | 4 | Ethanol | 100 | High | [6] |
| Ni-Mo/Al2O3 | 315 - 400 | 12 - 20 | Not specified | - | - | [7] |
| MoNiWP/γ-Al2O3 | 320 | 4 | Not specified | Optimized | - | [8] |
Table 2: Hydrogenation of Toluene
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Reference |
| Rh-Au/ASA | 80 | 4 | Not specified | High | [6] |
Table 3: Hydrogenation of Naphthalene
| Catalyst | Temperature (°C) | Pressure (MPa) | Product(s) | Reference |
| Ni-Mo/Al2O3 | 315 - 400 | 12 - 20 | Tetralin, trans-decalin | [7] |
| MoNiWP/γ-Al2O3 | 320 - 380 | 4.0 - 5.8 | Tetralin, decalin | [8] |
| Pd/C | - | - | Tetralin, decalin | [9] |
| Pt/C | 280 | 9 | - | [10] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the high-pressure hydrogenation process.
Caption: Workflow for High-Pressure Hydrogenation of Aromatics.
References
- 1. kumarmetal.com [kumarmetal.com]
- 2. Hydrogenation Reactor - Hydrogenation Reactors - WIGGENS The Magic Motion [wiggens.com]
- 3. njhjchem.com [njhjchem.com]
- 4. achievechem.com [achievechem.com]
- 5. researchgate.net [researchgate.net]
- 6. matec-conferences.org [matec-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
challenges in the selective hydrogenation of naphthalene to octahydronaphthalene
Welcome to the technical support center for the selective hydrogenation of naphthalene (B1677914). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the hydrogenation of naphthalene?
A1: The hydrogenation of naphthalene is a stepwise process. The initial product is tetrahydronaphthalene (tetralin). Further hydrogenation yields octahydronaphthalene (octalin) as an intermediate, which is then typically converted to the fully saturated decahydronaphthalene (B1670005) (decalin).[1][2][3] Decalin exists as two stereoisomers: cis-decalin and trans-decalin.[1]
Q2: What is the main challenge in selectively producing octahydronaphthalene?
A2: The primary challenge is controlling the reaction to stop at the octahydronaphthalene (octalin) stage. Octalin is an intermediate in the pathway from tetralin to the more thermodynamically stable decalin.[1][2][3] Preventing over-hydrogenation to decalin requires careful selection of catalysts and precise control over reaction conditions such as temperature, pressure, and reaction time.
Q3: Which catalyst systems are typically used for this reaction?
A3: A variety of catalyst systems can be used, broadly categorized into two groups:
-
Noble Metal Catalysts: Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) supported on materials like alumina (B75360) (Al₂O₃) or carbon are highly active, often at lower temperatures.[1][2][4] However, they are expensive and highly susceptible to poisoning by sulfur or nitrogen compounds.[1][2][4]
-
Transition Metal Catalysts: Nickel (Ni), Molybdenum (Mo), and Cobalt (Co), often in bimetallic combinations like Ni-Mo or Co-Mo, are more cost-effective and robust alternatives.[5][6][7][8] These are common in industrial applications.
Q4: How does the catalyst support affect the reaction?
A4: The support material is crucial. It influences the dispersion of the active metal and can possess acidic or basic properties that affect the reaction pathway.[5] For example, acidic supports like alumina can sometimes promote undesirable side reactions such as cracking or coke formation, which leads to catalyst deactivation.[1][3]
Q5: What analytical methods are used to monitor the reaction progress?
A5: The most common analytical techniques are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the reactant (naphthalene) and the various products (tetralin, octalin, decalins).[1][3][9][10] High-Performance Liquid Chromatography (HPLC) can also be utilized for analysis.[9][11]
Troubleshooting Guide
Issue 1: Low or No Conversion of Naphthalene
-
Question: My reaction shows very low conversion of naphthalene. What are the potential causes?
-
Answer:
-
Catalyst Inactivity: The catalyst may be deactivated or improperly activated. Ensure the catalyst was properly reduced (if required) before the reaction. Check for potential poisons in your feedstock, such as sulfur or nitrogen compounds, which are particularly detrimental to noble metal catalysts.[1][2]
-
Insufficient Hydrogen: Verify that the hydrogen pressure is at the desired level and that there are no leaks in the reactor system. Ensure proper agitation (stirring speed) to overcome gas-liquid mass transfer limitations.[1]
-
Sub-optimal Temperature: The reaction temperature may be too low. Naphthalene hydrogenation activity increases with temperature up to an optimum point (e.g., around 300°C for NiMo catalysts), after which it may decrease.[8]
-
Poor Catalyst-Reactant Contact: Ensure the catalyst is well-dispersed in the reaction medium. Inadequate stirring can lead to the catalyst settling, reducing its effective surface area.
-
Issue 2: Poor Selectivity / Over-hydrogenation to Decalin
-
Question: My reaction is producing almost exclusively decalin, but I want to isolate octahydronaphthalene or tetralin. How can I improve selectivity?
-
Answer:
-
Catalyst Choice: The catalyst has a profound impact on selectivity. Highly active catalysts like Pd/Al₂O₃ (especially at high loadings like 5%) strongly favor the formation of decalin.[1][2] Consider using a less active catalyst or modifying your current catalyst. For instance, adding Zinc (Zn) to a Ni/Al₂O₃ catalyst has been shown to improve selectivity towards tetralin.[6]
-
Reaction Conditions:
-
Lower Temperature and Pressure: Harsher conditions (high temperature and pressure) favor complete hydrogenation. Reducing these parameters can help stop the reaction at an intermediate stage.
-
Shorter Reaction Time: Monitor the reaction progress over time. The formation of tetralin and octalin will peak before they are converted to decalin. Stopping the reaction at the optimal time is critical.
-
-
Solvent Effects: The choice of solvent can influence reactant and product adsorption on the catalyst surface, thereby affecting selectivity.
-
Issue 3: Catalyst Deactivation Over Multiple Runs
-
Question: My catalyst's performance is decreasing significantly with each reuse. What is causing this deactivation?
-
Answer:
-
Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[8] This is often exacerbated by high temperatures and acidic catalyst supports.[3]
-
Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate (sinter), which reduces the active surface area.[12]
-
Leaching: Active metals may leach from the support into the reaction medium, especially under harsh conditions. A noticeable decrease in conversion was observed in a NiO-MoO₃/Al₂O₃ catalyst, likely due to the loss of active metals.[13]
-
Troubleshooting Steps: Try regenerating the catalyst (e.g., through calcination to burn off coke) or operating at milder temperatures. Consider using a more stable catalyst support.
-
Experimental Protocols & Data
Representative Experimental Protocol
This protocol is a generalized procedure based on common laboratory practices for batch hydrogenation of naphthalene.[1][2][3]
-
Catalyst Preparation/Activation:
-
Load the catalyst (e.g., 0.1-0.5 g of a Pd/Al₂O₃ or Ni-Mo/Al₂O₃) into a high-pressure batch reactor vessel.
-
If the catalyst requires pre-reduction, heat it under a flow of H₂ gas at a specified temperature (e.g., 300-400°C) for several hours, then cool to room temperature under an inert atmosphere (N₂ or Ar).
-
-
Reactor Charging:
-
Add the naphthalene solution (e.g., a known concentration in a solvent like decane) to the reactor vessel containing the activated catalyst.
-
Seal the reactor securely.
-
-
Reaction Execution:
-
Purge the reactor several times with low-pressure nitrogen, followed by several purges with hydrogen to remove all air.
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 40 bar).
-
Begin stirring (e.g., 1000 rpm) to ensure a homogenous mixture.
-
Heat the reactor to the target temperature (e.g., 250°C). This point is typically considered the start of the reaction (t=0).[1]
-
Maintain constant temperature and pressure throughout the experiment. Take liquid samples periodically via a sampling valve to monitor progress.
-
-
Product Analysis:
Quantitative Data Tables
Table 1: Comparison of Catalyst Performance for Naphthalene Conversion
| Catalyst | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reaction Conditions | Reference |
| Ni/Al₂O₃ | 79.6 | - | - | [6] |
| NiZn/Al₂O₃ | 86.1 | Improved over Ni/Al₂O₃ | - | [6] |
| MoP/HY | - | ~82 (Yield) | 300°C, 4 MPa | [5] |
| Ni-Mo/Al₂O₃ | - | >90 (Yield) | 6 MPa | [5] |
| 4%NiO-20%MoO₃/Al₂O₃ | 95.62 | 99.75 | 200°C, 6 MPa, 8h | [13][14] |
Table 2: Influence of Pd Loading on Product Yield (Al₂O₃ Support)
| Catalyst | Decalin Yield (%) | Tetralin Yield (%) | Reaction Conditions | Reference |
| Pd₅%/Al₂O₃ | 99.5 | Very Low | 250°C, 40 bar H₂ | [1][2] |
| Pd₂%/Al₂O₃ | 26.9 | Higher than Pd₅% | 250°C, 40 bar H₂ | [1][2] |
| Pd₁%/Al₂O₃ | 5.3 | Highest among Pd catalysts | 250°C, 40 bar H₂ | [1][2] |
Visual Guides
Caption: Reaction pathway for the hydrogenation of naphthalene to decalin.
Caption: General experimental workflow for batch hydrogenation.
Caption: Decision tree for troubleshooting common hydrogenation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Naphthalene in Drinking Water: Analytical Methods and Monitoring Strategies - Olympian Water Testing, LLC [olympianwatertesting.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Octahydronaphthalene Synthesis
Welcome to the technical support center for the synthesis of octahydronaphthalene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides in a question-and-answer format, data-driven optimization tables, and standardized experimental protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to octahydronaphthalene?
The most prevalent method for synthesizing the octahydronaphthalene core is the Diels-Alder reaction, a powerful tool for forming six-membered rings.[1][2] This can be achieved through either an intermolecular or an intramolecular [4+2] cycloaddition. Other notable methods include iron-catalyzed synthesis from aryl ketones and various annulation reactions.[3]
Q2: What factors critically influence the stereoselectivity of the synthesis?
Stereoselectivity is a crucial aspect of octahydronaphthalene synthesis. In Diels-Alder reactions, the stereochemistry of the dienophile is preserved in the product.[4] For intramolecular Diels-Alder (IMDA) reactions, the geometry of the dienophile and the length and nature of the tether connecting the diene and dienophile are highly influential.[1] The choice of catalyst, particularly Lewis acids, and the use of chiral auxiliaries can also impart high levels of stereocontrol.[1]
Q3: How can I purify octahydronaphthalene isomers?
The separation of octahydronaphthalene isomers, which often have similar physical properties, can be challenging.[5] Common purification techniques include column chromatography on silica (B1680970) gel, distillation, and crystallization.[5][6] For difficult separations, specialized techniques like high-pressure crystallization or the use of pre-packed glass columns for chromatography can be effective.[5][7] In some cases, converting the isomers into derivatives (e.g., dihydrochlorides) can facilitate separation, followed by regeneration of the desired isomer.[8]
Q4: What are typical side reactions observed during octahydronaphthalene synthesis?
Side reactions can significantly lower the yield and complicate purification. In Diels-Alder reactions, potential side reactions include polymerization of the diene or dienophile, and the formation of undesired regioisomers or stereoisomers. Lewis acid-catalyzed reactions may be prone to substrate or product decomposition if not carefully controlled.[6][9] Over-reduction can be an issue in reactions involving hydride reagents.[9]
II. Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?
A: Low yields are a common issue in organic synthesis and can stem from various factors. A systematic approach to troubleshooting is essential.[6][10]
Possible Causes & Solutions:
-
Reagent Quality and Stoichiometry:
-
Improper Reagent Purity: Ensure all starting materials and reagents are pure and dry. Impurities can act as inhibitors or lead to side reactions.[6][11]
-
Incorrect Stoichiometry: Carefully calculate and accurately weigh all reactants. An excess of one reactant may be necessary in some cases to drive the reaction to completion.
-
Degraded Reagents: Catalysts and sensitive reagents can degrade over time. Use fresh or properly stored reagents.[10]
-
-
Reaction Conditions:
-
Suboptimal Temperature: Temperature plays a critical role.[] A temperature that is too low may result in a sluggish or stalled reaction, while a temperature that is too high can cause decomposition of reactants or products.[10] Experiment with a range of temperatures to find the optimum.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.[13][14][15] Ensure the chosen solvent is appropriate for the reaction type and is sufficiently pure and dry. Consider screening different solvents.
-
Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has gone to completion.[6]
-
-
Reaction Setup and Execution:
-
Atmospheric Contamination: If the reaction is sensitive to air or moisture, ensure the glassware is properly flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6][10]
-
Inefficient Stirring: Ensure the reaction mixture is being stirred vigorously to ensure homogeneity.[6]
-
-
Work-up and Purification:
-
Product Loss During Extraction: Ensure complete extraction of the product from the aqueous phase by using an adequate amount of organic solvent and performing multiple extractions.
-
Product Loss During Purification: Product can be lost during column chromatography if the polarity of the eluent is not optimized or if the product is volatile.[6][11] Careful handling during transfer and evaporation is crucial.
-
Problem 2: Poor Stereoselectivity
Q: The reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is often a key challenge. The strategy to improve it depends heavily on the reaction mechanism.
Possible Causes & Solutions:
-
For Diels-Alder Reactions:
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the stereoselectivity of the Diels-Alder reaction by coordinating to the dienophile.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can direct the approach of the diene, leading to high diastereoselectivity.[1]
-
Temperature Control: Diels-Alder reactions are often reversible. Running the reaction at lower temperatures can favor the formation of the thermodynamically more stable product, which is often the desired endo isomer.
-
-
General Strategies:
-
Catalyst Choice: For catalytic reactions, the choice of catalyst is paramount. Chiral catalysts can be employed to achieve high enantioselectivity.[1]
-
Substituent Effects: The steric and electronic properties of substituents on the reactants can significantly influence the stereochemical outcome.[1] Modifying the starting materials may be a viable strategy.
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to isolate the pure octahydronaphthalene product from the reaction mixture. What can I do?
A: Purification can be complicated by the presence of unreacted starting materials, side products, or isomeric products with similar physical properties.
Possible Causes & Solutions:
-
Isomer Separation:
-
Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with different pore sizes, alumina) for column chromatography. High-performance liquid chromatography (HPLC) or the use of pre-packed glass columns can offer better resolution.[7]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Derivatization: As a last resort, consider derivatizing the mixture of isomers to facilitate separation, followed by removal of the derivatizing group.[8]
-
-
Removal of Other Impurities:
-
Aqueous Wash: During the work-up, washing the organic layer with appropriate aqueous solutions (e.g., dilute acid, base, or brine) can remove many common impurities.
-
Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, distillation can be an effective purification method.[5]
-
III. Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the effect of various parameters on the synthesis of octahydronaphthalene derivatives.
Table 1: Effect of Catalyst on the Synthesis of Tetrahydronaphthalenes
| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | FeCl₃ (10) | Dichloroethane | 4 | 96 |
| 2 | FeCl₃ (20) | Dichloroethane | 4 | 61 |
| 3 | FeCl₃ (10) | Dichloromethane | - | 68 |
| 4 | FeCl₃ (10) | Toluene | - | 83 |
| 5 | FeCl₃ (10) | Nitromethane | - | 86 |
| 6 | HCl (10) | Dichloroethane | - | -* |
| Exclusive formation of the corresponding pyran product was observed. | ||||
| (Data adapted from an iron-catalyzed synthesis of tetrahydronaphthalenes)[3] |
Table 2: Optimization of Solvent and Temperature for Ortho-aminocarbonitrile Tetrahydronaphthalene Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ascorbic Acid (0.5 g) | Solvent-free | 110 | 20 | 98 |
| 2 | Ascorbic Acid (0.5 g) | Solvent-free | 100 | 25 | 92 |
| 3 | Ascorbic Acid (0.5 g) | Solvent-free | 90 | 30 | 85 |
| 4 | Ascorbic Acid (0.5 g) | Solvent-free | 80 | 35 | 80 |
| 5 | Ascorbic Acid (0.5 g) | Water | 110 | 45 | 70 |
| 6 | Ascorbic Acid (0.5 g) | Ethanol | 110 | 40 | 80 |
| 7 | Ascorbic Acid (0.5 g) | Acetonitrile | 110 | 35 | 85 |
| 8 | Ascorbic Acid (0.5 g) | Dichloromethane | 110 | 40 | 75 |
| (Data adapted from a solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives) |
IV. Experimental Protocols
General Protocol for Iron-Catalyzed Synthesis of Tetrahydronaphthalenes
This protocol is a general representation of an iron(III)-catalyzed synthesis of functionalized tetrahydronaphthalenes from aryl ketones.[3]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl ketone substrate (1.0 equiv).
-
Solvent and Catalyst Addition: Add dichloroethane as the solvent, followed by the addition of iron(III) chloride (FeCl₃, 0.10 equiv).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature or elevated temperature) for the required time (typically monitored by TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure tetrahydronaphthalene product.
V. Visualizations
Caption: General experimental workflow for octahydronaphthalene synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]
- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
improving the yield of cis-octahydronaphthalene in hydrogenation
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals focused on the synthesis of cis-octahydronaphthalene (also known as cis-decalin) via the hydrogenation of naphthalene (B1677914).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for naphthalene hydrogenation?
A1: Naphthalene hydrogenation is typically a two-step process. First, naphthalene is partially hydrogenated to form tetrahydronaphthalene (tetralin).[1][2] Subsequently, tetralin undergoes further hydrogenation to produce a mixture of cis- and trans-decahydronaphthalene (decalin) isomers.[1][2] The reaction proceeds via an octahydronaphthalene intermediate.[1][2]
Q2: Why is achieving a high yield of cis-decalin important?
A2: The cis-decalin isomer is thermodynamically less stable than the trans-isomer.[1][2] This lower stability makes it more susceptible to ring-opening reactions, which is a desirable characteristic for producing alkylated single-ring naphthenes and improving the cetane number in fuels.[1][2]
Q3: Which catalysts favor the formation of cis-decalin?
A3: Ruthenium and Ni- and Mo-based catalysts have been shown to favor the production of cis-decalin.[1][3] For instance, a novel Mo-doped mixed metal oxide (Mo-MMO) derived from a Ni-Al layered double hydroxide (B78521) produced a significant amount of cis-decalin, achieving a cis/trans ratio of 0.62.[1][4] In contrast, palladium (Pd) catalysts supported on alumina (B75360) tend to preferentially produce trans-decalin.[1][4] Some studies have also found that charcoal-supported ruthenium catalysts are highly selective for cis-decalin.[3]
Q4: How do reaction conditions affect the cis/trans ratio of decalin?
A4: Reaction conditions play a crucial role. Over a Ni/Al2O3 catalyst, the ratio of trans- to cis-decalin was found to increase with higher temperatures and hydrogen-to-oil ratios.[5] Conversely, this ratio decreases with an increase in liquid hourly space velocity (LHSV) and reaction pressure.[5] Therefore, to favor cis-decalin, lower temperatures, lower hydrogen-to-oil ratios, higher pressure, and higher space velocities may be beneficial, depending on the specific catalyst system.
Troubleshooting Guide
Issue 1: Low overall conversion of naphthalene.
-
Possible Cause: Insufficient catalyst activity or deactivation.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: The concentration of the active metal can significantly impact conversion. For example, a 5 wt % Pd/Al2O3 catalyst shows significantly higher activity than catalysts with 1% or 2% Pd loading.[1][2]
-
Optimize Temperature and Pressure: Increasing the reaction temperature and hydrogen pressure can enhance the reaction rate. For unsupported NiMoW catalysts, conversion increases with higher temperature and pressure.[6] Studies with NiMo/Al2O3 have shown optimal hydrogenation activity around 300°C.[7]
-
Check for Catalyst Deactivation: Sintering or loss of the active metal component can cause deactivation.[5] Characterize the used catalyst to check for these issues.
-
Ensure Proper Stirring: In batch reactors, inadequate stirring can lead to mass transfer limitations. A high stirring speed (e.g., 1000 rpm) is often used to ensure a sufficient supply of hydrogen to the catalyst surface.[1][8]
-
Issue 2: Poor selectivity towards cis-decalin (high trans-decalin yield).
-
Possible Cause: Catalyst choice, reaction conditions, or isomerization.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of metal is critical. Palladium catalysts are known to favor the trans isomer.[1][4] Consider switching to a ruthenium, nickel, or molybdenum-based catalyst, which have shown higher selectivity for cis-decalin.[1][3]
-
Adjust Reaction Temperature: Higher temperatures can favor the thermodynamically more stable trans-decalin.[5] Running the reaction at a lower temperature may improve the cis/trans ratio.
-
Increase Reaction Pressure: Higher hydrogen pressure has been shown to decrease the trans/cis ratio when using a Ni/Al2O3 catalyst.[5]
-
Consider the Support: The catalyst support can influence selectivity. A highly porous metal-organic framework (MOF) support was found to enrich the cis/trans ratio due to better adsorption of the tetralin intermediate.[1]
-
Issue 3: Reaction stops at the intermediate, tetralin.
-
Possible Cause: The second hydrogenation step (tetralin to decalin) is kinetically limited or inhibited.
-
Troubleshooting Steps:
-
Evaluate Catalyst Activity for Second Step: Some catalysts are more active for the first hydrogenation step than the second. For instance, with a 5% Pd/Al2O3 catalyst, the rate constant for tetralin hydrogenation (k2) was found to be significantly higher than for naphthalene hydrogenation (k1), indicating it effectively converts the intermediate.[1][4] However, with lower Pd concentrations, this step can be much slower.[1][2]
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or carefully increasing the temperature may promote the conversion of tetralin to decalin.
-
Address Inhibition: Residual naphthalene can sometimes inhibit the hydrogenation of tetralin to decalin.[9] Ensuring high initial conversion of naphthalene can help drive the reaction to completion.
-
Data Presentation: Catalyst Performance Comparison
Table 1: Comparison of Different Catalysts for Naphthalene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Key Finding | cis/trans Ratio | Reference |
| 5 wt % Pd | Al2O3 | 250 | 40 | High activity, 99.5% decalin yield. Favors trans-decalin. | Low (Not specified) | [1][2] |
| Mo-MMO | Ni-Al LDH-derived | 250 | 40 | Significant cis-decalin production. | 0.62 | [1][4] |
| NiMo | Al2O3 | 250 | 40 | Good cis-decalin production. | High (Not specified) | [1] |
| 5 wt % Rh | Carbon | 60 | >60 (scCO2) | High activity and selectivity to decalin at low temperature. | Not specified | [9] |
| NiMoW (unsupported) | None | 240 | 60 | 100% conversion, 99.1% selectivity to decalin. | Not specified | [6] |
Experimental Protocols
Protocol 1: Batch Reactor Hydrogenation of Naphthalene
This protocol is based on the methodology described for reactions using Pd/Al2O3 and Mo-MMO catalysts.[1][8]
1. Materials and Equipment:
-
Naphthalene
-
Catalyst (e.g., 5 wt % Pd/Al2O3)
-
100 mL stainless steel batch reactor (e.g., Anton Parr)
-
Hydrogen gas (high purity)
-
Solvent (if used, e.g., dodecane)
-
Gas chromatograph (GC) for product analysis
2. Procedure:
-
Load the catalyst (e.g., 0.12 g) and the reactant, naphthalene (e.g., 0.18 g), into the 100 mL batch reactor.
-
Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).
-
Set the stirring speed to 1000 rpm to ensure good gas-liquid-solid mixing.
-
Heat the reactor to the target temperature (e.g., 250 °C) and maintain it for the duration of the experiment.
-
After the reaction time is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Collect the liquid product sample from the reactor.
-
Analyze the sample using a gas chromatograph to determine the concentration of naphthalene, tetralin, and the cis/trans isomers of decalin.
Visualizations
Caption: Reaction pathway for naphthalene hydrogenation.
References
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Octahydronaphthalene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification and separation of octahydronaphthalene (also known as decalin) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of octahydronaphthalene and why are they difficult to separate?
A1: The two primary stereoisomers of octahydronaphthalene are cis-decalin and trans-decalin.[1] These isomers arise from the way the two cyclohexane (B81311) rings are fused.[2] Their separation is challenging because they are stereoisomers with very similar physical properties, including close boiling points and polarity.[3][4] The trans isomer is generally more thermodynamically stable than the cis isomer.[2][5]
Q2: What are the principal methods for separating cis- and trans-octahydronaphthalene?
A2: The main techniques employed for separating octahydronaphthalene isomers are:
-
Fractional Distillation: This method exploits the small difference in boiling points between the isomers.[6]
-
Preparative Gas Chromatography (pGC): An ideal technique for separating volatile compounds like decalin isomers, offering high resolution.[7]
-
Crystallization: This technique can be used for purification, relying on differences in the isomers' solubility and crystal lattice formation in a suitable solvent.[8][9]
-
Adsorption Chromatography: This method, also known as liquid-solid chromatography, separates isomers based on their differential interaction with a solid stationary phase and is particularly effective for isomer separations.[10][11]
Q3: Can I use HPLC to separate these isomers?
A3: While HPLC is a powerful separation technique, octahydronaphthalene isomers are non-polar, volatile hydrocarbons, making them more suitable for gas chromatography. However, liquid-solid adsorption chromatography can be effective for isomer separation.[11] For HPLC, a normal-phase setup with a non-polar mobile phase might be attempted, but GC is generally the preferred chromatographic method.
Troubleshooting Guides
Fractional Distillation
Q4: My fractional distillation is yielding poor separation between the cis and trans isomers. What's going wrong?
A4: This is a common issue due to the close boiling points of the isomers (trans-decalin: ~185°C, cis-decalin: ~193°C).[3] Here are the likely causes and solutions:
-
Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates to resolve the small boiling point difference.[3]
-
Solution: Use a column with a higher number of theoretical plates (e.g., a spinning band distillation apparatus or a packed column with a highly efficient packing material). For example, achieving high purity might require a column with 130 to 200 theoretical plates.[3]
-
-
Incorrect Reflux Ratio: A low reflux ratio will not allow for sufficient equilibrium between the liquid and vapor phases in the column, leading to poor separation.
-
Solution: Increase the reflux ratio significantly. For this specific separation, very high reflux ratios, such as 145:1, have been reported to achieve high purity.[3]
-
-
Heat Fluctuations: Unstable heating of the distillation flask can disrupt the temperature gradient in the column.
-
Solution: Use a heating mantle with a temperature controller and ensure the apparatus is well-insulated to maintain a steady boil-up rate.
-
Preparative Gas Chromatography (pGC)
Q5: I am observing poor peak resolution or co-elution of my isomers during preparative GC. How can I improve this?
A5: Poor resolution in GC for isomers is often related to the column and analytical parameters.[12]
-
Inadequate Stationary Phase: The column's stationary phase is critical for resolving isomers. A standard non-polar phase might not provide sufficient selectivity.
-
Solution: Consider a stationary phase with a different selectivity. For hydrocarbons, a mid-polarity or a liquid crystalline stationary phase can enhance separation by exploiting subtle differences in molecular shape.[13]
-
-
Incorrect Oven Temperature Program: A temperature ramp that is too fast will not allow for proper partitioning of the isomers between the mobile and stationary phases.
-
Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 1-5 °C/min) to improve resolution.[12]
-
-
Carrier Gas Flow Rate: A non-optimal flow rate can lead to band broadening and reduced efficiency.
-
Solution: Determine the optimal flow rate for your column and carrier gas (e.g., Helium or Hydrogen) to achieve the best resolution.
-
Crystallization
Q6: When I try to purify my isomer mixture by crystallization, I get an oily precipitate instead of crystals. Why is this happening?
A6: Oiling out is a common problem in crystallization and can be caused by several factors.[14]
-
High Impurity Levels: Significant amounts of the other isomer or other contaminants can inhibit crystal lattice formation.[8]
-
Solution Cooled Too Quickly: Rapid cooling does not allow sufficient time for ordered crystal growth, leading to the separation of a supersaturated liquid (oil).[14]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow the cooling rate further. Only after it has reached room temperature should you place it in a cold bath.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvents or solvent mixtures. A good solvent will dissolve the compound when hot but have low solubility when cold.[8] The solubility difference between the cis and trans isomers should be maximized.
-
Data Presentation
The following table summarizes quantitative data for different purification techniques applied to octahydronaphthalene (decalin) isomers.
| Separation Method | Column/Conditions | Reflux Ratio | Pressure | Purity Achieved | Reference |
| Vacuum Rectification | 130 theoretical plates | ~145:1 | Reduced | cis-isomer: 99.93% | [3] |
| Vacuum Rectification | 200 theoretical plates | 160:1 | Reduced | trans-isomer: 99.97% | [3] |
| Steam Distillation | 10-100 theoretical plates | 1:1 - 50:1 | Normal | trans-isomer: >99.5%, cis-isomer: >99% | [3] |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is based on methods requiring high-efficiency columns to separate components with close boiling points.[3][6]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a high-efficiency fractionating column (e.g., Vigreux, packed, or spinning band) with at least 130 theoretical plates, a distillation head with a condenser, and collection flasks.[3]
-
Ensure all joints are properly sealed. For pressures below atmospheric, connect a vacuum pump with a pressure gauge.
-
Place a heating mantle under the round-bottom flask.
-
-
Pre-treatment:
-
If starting with industrial-grade decalin, wash the mixture with concentrated sulfuric acid until the acid layer is colorless. Follow with an alkali wash, then a water wash. Separate the organic layer and dry it with an appropriate drying agent.[3]
-
-
Distillation:
-
Charge the dried decalin mixture into the distillation flask.
-
Begin heating the flask to induce a steady boil.
-
Allow the system to come to equilibrium by running it at total reflux (no product is collected) for at least one hour. This allows the temperature gradient in the column to stabilize.
-
Set a very high reflux ratio (e.g., 145:1).[3] This means for every 146 drops of condensate, one drop is collected as distillate.
-
Slowly collect the fractions. The lower-boiling trans-isomer (BP ~185°C) will distill first, followed by the higher-boiling cis-isomer (BP ~193°C).[3]
-
Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.
-
-
Analysis:
-
Analyze the purity of each fraction using gas chromatography (GC-MS).[16]
-
Protocol 2: Preparative Gas Chromatography (pGC)
This protocol outlines a general approach for separating isomers using pGC.[7][17]
-
System Preparation:
-
Install a suitable column in the gas chromatograph. A mid-polarity or specialized isomer-separating column is recommended.
-
Set the injector and detector temperatures appropriately for decalin (e.g., 200-220°C).
-
Establish an optimal carrier gas flow rate.
-
-
Method Optimization (Analytical Scale):
-
First, develop an analytical method that shows baseline separation of the cis and trans isomers.
-
Optimize the oven temperature program. A slow ramp rate (e.g., 2-5 °C/min) is often necessary.
-
-
Preparative Run:
-
Inject a larger volume of the octahydronaphthalene isomer mixture. The volume will depend on the capacity of your preparative column.
-
Run the optimized GC program.
-
Use a stream splitter at the column outlet, directing a small portion of the effluent to the detector and the majority to the collection traps.[7]
-
Monitor the chromatogram in real-time.
-
-
Fraction Collection:
-
As the peak for the first eluting isomer (trans-decalin) begins to appear on the chromatogram, open the valve to the corresponding collection trap. These traps are typically cooled (e.g., with liquid nitrogen) to condense the compound.
-
Close the valve as the peak returns to the baseline.
-
Repeat the process for the second isomer (cis-decalin), using a separate collection trap.
-
-
Recovery and Analysis:
-
Allow the traps to warm to room temperature and recover the purified liquid isomers.
-
Confirm the purity of each collected fraction using analytical GC.
-
Protocol 3: Recrystallization for Isomer Enrichment
This protocol describes a general procedure for purifying a solid organic compound, which can be adapted for enriching a mixture of isomers if one is solid at a convenient temperature or if a suitable solvent is found that selectively crystallizes one isomer.[8]
-
Solvent Selection:
-
Find a suitable solvent where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the other isomer remains more soluble at low temperatures. This often requires empirical testing.
-
-
Dissolution:
-
Place the crude isomer mixture in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to just below the solvent's boiling point until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[8]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[8]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum desiccator or a drying oven at a temperature well below their melting point.
-
-
Purity Check:
-
Check the purity of the crystals by measuring their melting point or by GC analysis. If not pure, a second recrystallization may be necessary.[8]
-
Visualizations
Caption: A general experimental workflow for the separation and purification of octahydronaphthalene isomers.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]
- 3. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
- 4. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. esisresearch.org [esisresearch.org]
- 9. iscientific.org [iscientific.org]
- 10. microbenotes.com [microbenotes.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. vurup.sk [vurup.sk]
- 14. benchchem.com [benchchem.com]
- 15. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,3,4,4a,5,6,7-Octahydronaphthalene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2,3,4,4a,5,6,7-Octahydronaphthalene and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Catalytic Hydrogenation of Naphthalene (B1677914)
Question 1: My final product contains significant amounts of tetralin. How can I increase the conversion to octahydronaphthalene?
Answer: Incomplete conversion to octahydronaphthalene from naphthalene often results in the presence of the intermediate, tetralin. This is typically due to insufficient reaction time, temperature, or hydrogen pressure. The hydrogenation of naphthalene is a stepwise process, and driving the reaction to the desired octahydronaphthalene stage requires overcoming the kinetic barrier for the second hydrogenation step.
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion of tetralin.
-
Increase Hydrogen Pressure: Higher H₂ pressure can enhance the rate of hydrogenation.
-
Increase Temperature: Carefully increasing the reaction temperature can improve reaction rates. However, be aware that excessively high temperatures can lead to side reactions like cracking.
-
Catalyst Activity: Ensure your catalyst is not poisoned or deactivated. If necessary, use fresh catalyst or increase the catalyst loading.
Question 2: I am observing a mixture of cis- and trans-decalin in my product. How can I control the stereoselectivity of the hydrogenation?
Answer: The formation of fully saturated decalin isomers is a common side reaction when targeting octahydronaphthalene. The ratio of cis- to trans-decalin is influenced by the catalyst, support, and reaction conditions.[1][2][3] Generally, cis-decalin is less thermodynamically stable than the trans isomer.[1][2]
Troubleshooting Steps:
-
Catalyst Selection: Noble metal catalysts like Palladium (Pd) and Platinum (Pt) on supports such as Al₂O₃ are commonly used.[1][2] The choice of metal and support can influence the cis/trans ratio. For instance, Ni- and Mo-based catalysts have been shown to favor the production of cis-decalin.[1][3]
-
Reaction Conditions: Lower temperatures and pressures may favor the kinetically controlled product, which can influence the stereochemical outcome.
-
Support Effects: The acidity of the support material (e.g., Al₂O₃) can play a role. Using more neutral supports like silica-alumina might mitigate over-cracking and influence selectivity.[1][2]
Diels-Alder Reaction
Question 3: My Diels-Alder reaction is giving a low yield and a mixture of regioisomers. What can I do to improve this?
Answer: The Diels-Alder reaction is a powerful tool for constructing the six-membered ring of the octahydronaphthalene system.[4] Low yields can result from a poor choice of diene or dienophile, unfavorable reaction conditions, or the reversibility of the reaction at high temperatures (retro-Diels-Alder). The formation of regioisomers is common when using unsymmetrical dienes or dienophiles.
Troubleshooting Steps:
-
Reagent Choice: Ensure your diene is in the reactive s-cis conformation. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.[5]
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can favor the retro-Diels-Alder reaction.[6] Optimize the temperature to maximize the yield of the desired adduct.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can increase both the rate and the regioselectivity of the Diels-Alder reaction.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different solvents to find the optimal conditions.
Question 4: I am getting a mixture of endo and exo stereoisomers. How can I favor the formation of the desired isomer?
Answer: The Diels-Alder reaction can produce two different stereoisomers: the endo and exo products. Under kinetic control (lower temperatures), the endo product is typically favored due to secondary orbital interactions.[5]
Troubleshooting Steps:
-
Temperature: Lowering the reaction temperature will generally increase the proportion of the kinetically favored endo product.
-
Catalyst: Certain Lewis acid catalysts can enhance the stereoselectivity of the reaction.
-
Reaction Time: Shorter reaction times at lower temperatures will favor the kinetic product. If the reaction is allowed to reach equilibrium at higher temperatures, the more thermodynamically stable exo product may become the major isomer.
Robinson Annulation
Question 5: My Robinson annulation is producing a significant amount of polymerized material. How can I prevent this?
Answer: The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[7][8][9] A common side reaction is the polymerization of the Michael acceptor, typically methyl vinyl ketone (MVK) or a similar α,β-unsaturated ketone, under the basic or acidic reaction conditions.[10]
Troubleshooting Steps:
-
Slow Addition: Add the Michael acceptor (e.g., MVK) slowly to the reaction mixture containing the ketone and the base. This keeps the instantaneous concentration of the acceptor low and minimizes polymerization.
-
Use of MVK Precursors: Instead of MVK, consider using a precursor like a β-chloroketone or a Mannich base, which generates the α,β-unsaturated ketone in situ.[10]
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.
Question 6: I am observing self-condensation of my starting ketone instead of the desired annulation product. What is causing this?
Answer: If the starting ketone is readily enolizable and can react with itself in an aldol condensation, this can compete with the desired Michael addition. This is more likely if the Michael acceptor is not sufficiently reactive or if its concentration is too low.
Troubleshooting Steps:
-
Choice of Base: Use a base that rapidly and quantitatively forms the enolate of the starting ketone before the Michael acceptor is added. This can favor the Michael addition over the self-condensation.
-
Reaction Sequence: Consider a two-step procedure where the Michael addition is carried out first under conditions that favor its formation, followed by a separate step to induce the intramolecular aldol condensation.
-
Increase Reactivity of Michael Acceptor: Ensure the α,β-unsaturated ketone is sufficiently reactive to undergo the Michael addition at a faster rate than the competing self-condensation.
Quantitative Data Summary
Table 1: Naphthalene Hydrogenation Rate Constants and Product Ratios with Different Catalysts.
| Catalyst | Naphthalene to Tetralin Rate Constant (k₁) | Tetralin to Decalin Rate Constant (k₂) | Final cis/trans Decalin Ratio | Reference |
| Pd₅%/Al₂O₃ | 0.069 | 0.224 | - | [1][3] |
| Mo-MMO | - | - | 0.62 | [1][3] |
Data presented is illustrative of trends discussed in the cited literature. Absolute values are highly dependent on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Naphthalene
-
Reactor Setup: A high-pressure batch reactor is charged with naphthalene and a suitable solvent (e.g., decane).[11]
-
Catalyst Addition: The hydrogenation catalyst (e.g., Pd/Al₂O₃, Pt/Al₂O₃) is added to the reactor.[1][2] The catalyst-to-reactant ratio is a critical parameter to control.
-
Reaction Conditions: The reactor is sealed, purged, and then pressurized with hydrogen to the desired pressure (e.g., 3.0 - 6.0 MPa).[1][11] The mixture is heated to the target temperature (e.g., 250 °C) with vigorous stirring.[3]
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the relative concentrations of naphthalene, tetralin, octahydronaphthalene, and decalin isomers.
-
Workup: After the desired conversion is achieved, the reactor is cooled, depressurized, and the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Protocol 2: General Procedure for Diels-Alder Synthesis
-
Reactant Preparation: The diene (e.g., a cyclohexadiene derivative) and the dienophile are dissolved in a suitable solvent (e.g., xylene, toluene) in a round-bottom flask.[12]
-
Reaction Setup: A reflux condenser is attached to the flask.[12]
-
Heating: The reaction mixture is heated to the desired temperature (often reflux) and stirred for a specified period.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then often placed in an ice bath to induce crystallization of the product.[12] The solid product is collected by vacuum filtration, washed with a cold solvent, and dried.[12]
Protocol 3: General Procedure for Robinson Annulation
-
Enolate Formation: A cyclic ketone is dissolved in a suitable solvent (e.g., ethanol) and treated with a base (e.g., sodium ethoxide) to form the enolate.
-
Michael Addition: Methyl vinyl ketone (MVK) is added slowly to the enolate solution at a controlled temperature (often cooled in an ice bath) to facilitate the Michael addition.[10]
-
Aldol Condensation: After the Michael addition is complete, the reaction mixture is often heated to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone product.[8]
-
Workup: The reaction is quenched (e.g., with an aqueous acid solution), and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to give the crude product, which is then purified.
Visualizations
Caption: Pathway of Naphthalene Hydrogenation and Common Side Products.
Caption: Troubleshooting Workflow for Diels-Alder Reactions.
Caption: Robinson Annulation Main Pathway and Competing Side Reactions.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Catalyst Deactivation in Naphthalene Hydrogenation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during naphthalene (B1677914) hydrogenation experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: A gradual or rapid decrease in naphthalene conversion.
-
Question: My catalyst's activity is decreasing over time. What are the likely causes and how can I investigate this?
-
Answer: A decline in catalyst activity is typically caused by one of three main mechanisms: poisoning, coking (fouling), or thermal degradation (sintering).[1] To identify the root cause, a systematic approach is recommended.
-
Check for Poisons: Analyze your feedstock (naphthalene), solvent, and hydrogen gas for common catalyst poisons. Nonmetal contaminants like sulfur and nitrogen compounds are known to poison metal catalysts used in hydrogenation by strongly adsorbing on active sites.[2]
-
Investigate Coking: Carbonaceous deposits, or coke, can physically block catalyst pores and active sites.[3] This is a common issue in reactions involving hydrocarbons.[3] Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify the amount and nature of the coke.
-
Assess Thermal Degradation: High reaction temperatures can cause the small metal particles of your catalyst to agglomerate, a process known as sintering.[1] This leads to a reduction in the active surface area. Analyze the morphology of the spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) and compare it to the fresh catalyst. A significant increase in particle size is indicative of sintering.
-
Issue 2: The selectivity of the reaction has changed, for example, the ratio of tetralin to decalin is different than expected.
-
Question: My catalyst is still active, but it's producing a different product distribution. Why is this happening?
-
Answer: A shift in product selectivity can often be an early indicator of catalyst deactivation. The potential causes are:
-
Partial Poisoning: Impurities may selectively poison the active sites responsible for the complete hydrogenation to decalin, thus favoring the formation of the intermediate, tetralin. The hydrogenation of tetralin can be more inhibited by sulfur compounds than the initial hydrogenation of naphthalene.[2]
-
Diffusion Limitations: The formation of coke within the catalyst's pores can restrict the movement of molecules. This can lead to a situation where the intermediate product, tetralin, diffuses out of the pores before it can be further hydrogenated to decalin.
-
Changes in Metal Particle Size: Sintering not only reduces the number of active sites but can also change the nature of these sites. Different crystal facets of the metal particles can favor different reaction pathways, thereby altering selectivity.
-
Issue 3: I'm observing an increased pressure drop across the catalyst bed in my fixed-bed reactor.
-
Question: The pressure drop in my reactor is increasing. What could be the cause?
-
Answer: An increased pressure drop is typically a mechanical issue, often linked to catalyst deactivation.
-
Fouling/Coking: Severe coking can lead to the formation of a crust on the catalyst particles or cause them to stick together, which impedes the flow of reactants and increases the pressure drop.
-
Catalyst Attrition: The catalyst particles can break down into smaller fines due to mechanical stress.[1] These fines can then block the void spaces in the reactor bed. This is more common in systems with high flow rates or with catalysts that have low mechanical strength.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common catalyst poisons in naphthalene hydrogenation?
-
Answer: The most common poisons are sulfur and nitrogen compounds. Sulfur, often present as thiophenic compounds in the feedstock, can strongly chemisorb onto the active metal sites (e.g., Pd, Pt, NiMo), rendering them inactive.[4] Even low concentrations of sulfur can significantly inhibit the reaction.
-
Question: How does temperature affect catalyst deactivation?
-
Answer: Temperature has a significant impact on catalyst stability. While higher temperatures generally increase the reaction rate, they can also accelerate deactivation processes. Excessively high temperatures can lead to the sintering of metal nanoparticles, which reduces the catalyst's active surface area.[1] For naphthalene hydrogenation over NiMo/Al₂O₃, an optimal temperature is often found, beyond which the extent of hydrogenation decreases due to the exothermic nature of the reaction and increased deactivation.[5]
-
Question: Can I regenerate my deactivated catalyst?
-
Answer: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation.
-
For Coking: The most common method is an in-situ oxidative regeneration, where the coke is carefully burned off in a controlled stream of diluted air or oxygen.[6] It is crucial to control the temperature during this process to avoid further sintering of the catalyst.
-
For Reversible Poisoning: Some poisons can be removed by treating the catalyst at high temperatures under a flow of hydrogen. However, poisoning by substances like sulfur is often irreversible under typical reaction conditions.
-
-
Question: How can I minimize catalyst deactivation?
-
Answer: Proactive measures can significantly extend the life of your catalyst.
-
Feed Purification: The most effective way to prevent poisoning is to remove impurities from the feedstock before they reach the reactor.
-
Optimize Reaction Conditions: Operate within a temperature range that balances high activity with minimal thermal degradation.[7] High hydrogen pressure can also help to suppress coke formation.[8]
-
Choice of Catalyst Support: The support material can influence the catalyst's resistance to deactivation. For example, zeolite-supported catalysts have shown higher sulfur tolerance compared to those on alumina.[4]
-
Data Presentation
The following tables summarize quantitative data related to catalyst deactivation in naphthalene hydrogenation.
Table 1: Effect of H₂S Partial Pressure on Naphthalene Hydrogenation Rate over NiMo/γ-Al₂O₃
This table illustrates the inhibitory effect of a common poison, hydrogen sulfide (B99878) (H₂S), on the catalytic activity. A study performed on a commercial NiMo/γ-Al₂O₃ catalyst showed an exponential decrease in the hydrogenation rate as the H₂S partial pressure increased.[9]
| H₂S Partial Pressure (MPa) | Relative Hydrogenation Rate (Normalized) |
| 0.09 | 1.00 |
| 0.25 | 0.65 |
| 0.50 | 0.42 |
| 0.89 | 0.25 |
Data synthesized from the trend described in the study by Cortés Romero et al.[9]
Table 2: Influence of Sulfur (as Dibenzothiophene - DBT) on the Performance of Pd-Pt/SiO₂-Al₂O₃ Catalysts
This table shows how the presence of sulfur affects the conversion and selectivity of different noble metal catalysts.
| Catalyst | Sulfur (DBT) Present | Naphthalene Conversion (%) | Decalin Selectivity (%) |
| Pd | No | 97.5 | 59.1 |
| Pd | Yes | Decreased | Observably Decreased |
| Pt | No | 96.8 | 39.9 |
| Pt | Yes | Decreased | Not significantly affected |
| Pd₄Pt₁ | No | 98.2 | 93.6 |
| Pd₄Pt₁ | Yes | Highest among tested catalysts | Highest among tested catalysts |
Data from the study by He et al.[10]
Table 3: Representative Effect of Calcination Temperature on the Properties of Al₂O₃-based Catalyst Supports
This table demonstrates how thermal treatment (calcination) affects the physical properties of the catalyst support, which is directly related to sintering. High temperatures generally lead to a decrease in surface area.
| Catalyst Support | Calcination Temperature (°C) | BET Surface Area (m²/g) | Average Pore Diameter (nm) |
| γ-Al₂O₃ | 500 | 269 | 6.0 |
| γ-Al₂O₃ | 600 | 327 | 7.5 |
| γ-Al₂O₃ | 650 | 218 | 8.2 |
| Mixed γ- and χ-phase Al₂O₃ | 400 | 233 | 5.9 |
| Mixed γ- and χ-phase Al₂O₃ | 1000 | 98 | 9.1 |
Data synthesized from studies on γ-Al₂O₃ supports.[9][11]
Experimental Protocols
Protocol 1: Standard Catalyst Activity Testing in a Fixed-Bed Reactor
This protocol outlines a standard procedure for evaluating the performance of a catalyst for naphthalene hydrogenation.
-
Catalyst Loading:
-
Accurately weigh the required amount of catalyst (e.g., 1.0 g).
-
If necessary, dilute the catalyst with an inert material like silicon carbide or quartz sand to ensure a stable bed temperature and prevent channeling.
-
Load the catalyst into the center of a fixed-bed reactor. Pack the ends of the reactor with quartz wool to secure the catalyst bed.
-
-
Catalyst Pre-treatment/Activation:
-
Drying: Heat the catalyst bed to a specified temperature (e.g., 120°C) under a flow of inert gas (N₂ or Ar) for at least 2 hours to remove adsorbed water.
-
Reduction/Sulfidation (if required):
-
For oxide precursors (e.g., NiMo/Al₂O₃), a sulfidation step is crucial. Switch the gas flow to a mixture of H₂S in H₂ (e.g., 5-10% H₂S) and slowly ramp the temperature to the activation temperature (e.g., 350-400°C). Hold for 2-4 hours.
-
For noble metal catalysts (e.g., Pd/Al₂O₃), a reduction step is typically needed. Switch the gas to a flow of pure H₂ and ramp to the reduction temperature (e.g., 300°C). Hold for 2 hours.
-
-
-
Reaction Start-up:
-
After activation, adjust the reactor temperature to the desired reaction temperature (e.g., 300°C) under a continuous flow of hydrogen.
-
Set the desired hydrogen pressure (e.g., 4.0 MPa).
-
Prepare the liquid feed: a solution of naphthalene in a suitable solvent (e.g., decane (B31447) or dodecane) at a known concentration.
-
Start the liquid feed pump at the desired flow rate to achieve the target Liquid Hourly Space Velocity (LHSV).
-
-
Data Collection:
-
Allow the reactor to reach a steady state (typically a few hours).
-
Collect liquid product samples periodically from the gas-liquid separator.
-
Analyze the liquid samples using Gas Chromatography (GC) to determine the concentrations of naphthalene, tetralin, and decalin isomers.
-
-
Calculations:
-
Calculate the naphthalene conversion and the selectivity for each product based on the GC analysis.
-
Monitor these values over time to assess catalyst activity and stability.
-
Protocol 2: Characterization of Coked Catalysts using Temperature Programmed Oxidation (TPO)
This protocol describes how to quantify and characterize carbon deposits on a spent catalyst.
-
Sample Preparation:
-
Carefully unload the spent catalyst from the reactor.
-
Gently crush and sieve the catalyst to obtain a uniform particle size.
-
Accurately weigh a small amount of the spent catalyst (e.g., 20-100 mg) and place it in the quartz U-tube reactor of a TPO system.
-
-
Pre-treatment:
-
Heat the sample in a flow of inert gas (He or Ar) to a low temperature (e.g., 110-150°C) and hold for 30-60 minutes to remove any physisorbed water and volatile organics.
-
-
Oxidation Program:
-
Cool the sample to near room temperature.
-
Switch the gas flow to a dilute oxygen mixture (e.g., 2-5% O₂ in He) at a constant flow rate.
-
Begin heating the sample with a linear temperature ramp (e.g., 10°C/min) up to a final temperature of 800-900°C.
-
-
Data Analysis:
-
Continuously monitor the effluent gas stream using a Thermal Conductivity Detector (TCD) or a Mass Spectrometer (MS) to detect the evolution of CO₂ (and CO).
-
The resulting plot of detector signal vs. temperature is the TPO profile. The area under the peak is proportional to the amount of coke on the catalyst.
-
The temperature at which the peak maximum occurs can provide information about the nature and reactivity of the coke.
-
Protocol 3: In-situ Oxidative Regeneration of a Coked Catalyst
This protocol provides a general procedure for burning off coke deposits to restore catalyst activity.
-
Shutdown and Purging:
-
Stop the liquid feed flow and cool the reactor to a lower temperature (e.g., < 200°C) under hydrogen pressure.
-
Depressurize the reactor and switch the gas flow to an inert gas (N₂) to purge all hydrocarbons and hydrogen from the system. This step is critical to avoid creating an explosive mixture.
-
-
Initial Oxidation (Coke Burn-off):
-
Maintain a low temperature (e.g., 150-200°C) and introduce a very dilute stream of air or oxygen in nitrogen (e.g., 0.5-1% O₂) into the reactor.
-
Carefully monitor the temperature profile of the catalyst bed. The oxidation of coke is highly exothermic, and uncontrolled temperature spikes ("hot spots") can cause severe sintering of the catalyst.
-
Slowly and incrementally increase the reactor temperature and/or the oxygen concentration while ensuring the maximum catalyst bed temperature does not exceed a safe limit (typically around 450-500°C for many hydrotreating catalysts).
-
-
Completion of Regeneration:
-
Continue the controlled oxidation until no more CO₂ is detected in the effluent gas, indicating that all the coke has been burned off.
-
-
Post-Regeneration Treatment:
-
Once the coke burn-off is complete, switch the gas flow back to nitrogen to purge the system of oxygen.
-
The catalyst will now be in an oxidized state and will likely require a reduction or re-sulfidation step (as described in Protocol 1) before it can be used again for hydrogenation.
-
Mandatory Visualization
The following diagrams illustrate key concepts in catalyst deactivation.
Caption: Main pathways of catalyst deactivation.
Caption: Workflow for troubleshooting decreased catalyst activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thepetrosolutions.com [thepetrosolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. scispace.com [scispace.com]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. jprs.gov.iq [jprs.gov.iq]
Technical Support Center: Troubleshooting NMR Spectra of Octahydronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peak splitting in the Nuclear Magnetic Resonance (NMR) spectra of octahydronaphthalene.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of my octahydronaphthalene sample so complex and difficult to interpret?
A1: The complexity of the 1H NMR spectrum of octahydronaphthalene arises from several factors. Due to the fused ring system, there is a large number of chemically non-equivalent protons, each giving rise to a distinct signal. Furthermore, the rigid, non-planar structure leads to complex spin-spin coupling between these protons. The presence of both cis and trans isomers in your sample will also result in overlapping, complex multiplets, making spectral analysis challenging.[1][2]
Q2: I am observing broad peaks in my spectrum. What are the possible causes?
A2: Broad peaks in an NMR spectrum can be attributed to several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may not be optimized. Re-shimming the spectrometer is recommended.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn can cause peak broadening.[3][4] Diluting the sample may resolve this issue.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening. Ensure your sample and NMR tube are free from such contaminants.[3]
-
Chemical Exchange: If your sample is undergoing conformational exchange on the NMR timescale, it can lead to broadened signals. Acquiring the spectrum at a different temperature (either higher or lower) can help to either average out the conformers or "freeze out" a single conformation, resulting in sharper peaks.
Q3: My baseline is distorted. How can I correct this?
A3: A distorted baseline is a common artifact in NMR spectra. It can often be corrected during data processing using a baseline correction function available in most NMR software packages. The distortion can be caused by a variety of factors including pulse breakthrough, acoustic ringing, and broad signals from the sample or background.
Q4: I see more peaks than I expect. What could be the reason?
A4: The presence of unexpected peaks in your spectrum can be due to:
-
Impurities: Residual solvents from purification, grease from glassware, or other contaminants can give rise to extra signals.[5]
-
Isomers: Your sample may be a mixture of cis- and trans-octahydronaphthalene, each of which will have a distinct set of peaks.
-
Degradation: The sample may have degraded over time, leading to the formation of new species.
Troubleshooting Guide for Peak Splitting
Issue 1: Observed peak splitting does not follow the simple n+1 rule.
Possible Cause: The spectrum is exhibiting second-order effects. This occurs when the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J).[6][7][8] In the case of octahydronaphthalene, many protons have very similar chemical shifts, leading to complex, non-first-order splitting patterns.
Solution:
-
Increase the Magnetic Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz) while the coupling constants (in Hz) remain the same.[6] This can simplify complex multiplets, making them appear more "first-order" and easier to interpret.
-
Use Simulation Software: Specialized NMR simulation software can be used to model the spectrum based on estimated chemical shifts and coupling constants. By comparing the simulated spectrum to the experimental one, you can refine your parameters and achieve a good fit, allowing for the extraction of accurate coupling constants.
Issue 2: My spectrum shows a complex mess of overlapping multiplets that are impossible to assign.
Possible Cause: The presence of both cis and trans isomers of octahydronaphthalene, whose signals overlap significantly. The conformational rigidity of the decalin ring system in both isomers leads to a large number of unique proton environments and complex coupling patterns.
Solution:
-
2D NMR Spectroscopy: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY: Will help identify which protons are coupled to each other, allowing you to trace out the spin systems within each isomer.
-
HSQC: Will correlate each proton to its directly attached carbon, aiding in the assignment of both 1H and 13C spectra.
-
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes help to resolve overlapping signals by inducing small changes in the chemical shifts of different protons.
-
Chromatographic Separation: If possible, separate the cis and trans isomers using a suitable chromatographic technique (e.g., HPLC, GC) before acquiring the NMR spectra.
Data Presentation
The interpretation of octahydronaphthalene NMR spectra is greatly aided by understanding the expected chemical shifts and coupling constants. The following tables summarize typical values for the closely related cis- and trans-decalin systems, which provide a good approximation for octahydronaphthalene.
Table 1: Approximate 1H Chemical Shifts (ppm) for Decalin Isomers
| Proton Position | cis-Decalin | trans-Decalin |
| Bridgehead (C4a, C8a) | 1.82 | 1.67 |
| Axial (e.g., C1ax, C2ax) | 1.07 - 1.52 | 0.87 - 1.23 |
| Equatorial (e.g., C1eq, C2eq) | 1.07 - 1.52 | 1.55 |
Note: These are approximate values and can vary depending on the solvent and specific substitution pattern.[9][10]
Table 2: Typical 1H-1H Coupling Constants (Hz) in Cyclic Systems
| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) | Relevance to Octahydronaphthalene |
| 3Jax-ax | 180° | 10 - 14 | Large coupling, often well-resolved. |
| 3Jax-eq | 60° | 2 - 5 | Smaller coupling, can be difficult to resolve. |
| 3Jeq-eq | 60° | 2 - 5 | Smaller coupling, similar to axial-equatorial. |
| 2Jgeminal | - | 12 - 15 | Coupling between two protons on the same carbon. |
| 3Jcis (alkene) | 0° | 6 - 15 | Relevant for unsaturated octahydronaphthalene derivatives.[11][12] |
| 3Jtrans (alkene) | 180° | 11 - 18 | Relevant for unsaturated octahydronaphthalene derivatives.[11][12] |
Experimental Protocols
Standard 1H NMR Sample Preparation for Octahydronaphthalene
-
Sample Weighing: Accurately weigh 5-25 mg of the octahydronaphthalene sample into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3, C6D6, DMSO-d6). Use approximately 0.6-0.7 mL of the solvent.[13][14]
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][15]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common issues encountered in the NMR analysis of octahydronaphthalene.
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Caption: The influence of magnetic field strength on spectral complexity.
References
- 1. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. CIS-DECAHYDRONAPHTHALENE(493-01-6) 1H NMR [m.chemicalbook.com]
- 10. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 1H NMR [m.chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
Technical Support Center: Stereoselective Octahydronaphthalene Synthesis
Welcome to the technical support center for the stereoselective synthesis of octahydronaphthalene derivatives. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in navigating the complexities of stereocontrol in these synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to control stereoselectivity in the synthesis of octahydronaphthalenes?
A1: The main strategies for controlling stereoselectivity in octahydronaphthalene synthesis involve several key reaction types. The Robinson annulation is a classic and widely used method that forms a six-membered ring through a Michael addition followed by an aldol (B89426) condensation.[1] Asymmetric versions of this reaction, often employing organocatalysts like L-proline, can achieve high enantioselectivity.[2][3][4] The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool for constructing the bicyclic core with high stereospecificity, where the stereochemistry of the reactants dictates the product's stereochemistry.[5] Intramolecular Diels-Alder reactions are particularly effective. Furthermore, asymmetric hydrogenation of naphthalene (B1677914) precursors using chiral transition metal catalysts (e.g., Ru, Rh, Ir) can introduce chirality with high precision.[6][7] Organocatalytic domino reactions, which combine multiple transformations in a single pot, have also emerged as an efficient method for synthesizing highly functionalized and stereochemically rich octahydronaphthalenes.[8][9]
Q2: How do I choose between a Diels-Alder and a Robinson annulation approach for my target octahydronaphthalene?
A2: The choice between a Diels-Alder and a Robinson annulation strategy depends on the desired substitution pattern and stereochemistry of the target molecule.
-
Robinson Annulation: This method is ideal for constructing α,β-unsaturated ketones within a newly formed six-membered ring.[1] It is particularly well-suited for targets where a cyclohexenone moiety is a key structural feature. The stereochemistry is often controlled by the subsequent cyclization and dehydration steps, and asymmetric variants can provide excellent enantiocontrol.[3]
-
Diels-Alder Reaction: This cycloaddition is highly effective for creating up to four new stereocenters in a single, concerted step with predictable stereochemical outcomes based on the geometry of the diene and dienophile.[5] It offers excellent control over the relative stereochemistry of the substituents on the newly formed ring. Aryne Diels-Alder reactions, for instance, can produce cis-substituted dihydronaphthalene building blocks.[10]
Q3: What role does organocatalysis play in the stereoselective synthesis of octahydronaphthalenes?
A3: Organocatalysis has become a important tool for the enantioselective synthesis of octahydronaphthalenes. Chiral small organic molecules, such as proline and its derivatives, can catalyze key bond-forming reactions with high stereocontrol.[9] For instance, organocatalysts are widely used in asymmetric Robinson annulations to produce enantioenriched products.[3][4] They can also facilitate domino reactions, where a series of transformations occur in a one-pot sequence to build complex, highly functionalized octahydronaphthalene cores with excellent diastereoselectivity and enantioselectivity (>99% ee).[8] These catalysts operate through mechanisms like enamine and iminium ion formation, which activate the substrates and control the facial selectivity of the reaction.[11]
Q4: Can asymmetric hydrogenation be used to synthesize chiral octahydronaphthalenes?
A4: Yes, asymmetric hydrogenation is a powerful method for preparing chiral octahydronaphthalenes (also known as decalins) from substituted naphthalene precursors. This technique uses transition metal catalysts complexed with chiral ligands to deliver hydrogen with high enantioselectivity.[6] Molybdenum-based catalysts, for example, have been developed for the asymmetric hydrogenation of naphthalenes, although controlling the chemoselectivity between the formation of tetralin (partial hydrogenation) and decalin (full hydrogenation) can be a challenge that is influenced by ligand design.[12] Catalysts based on ruthenium, rhodium, and iridium are also highly effective for a wide range of substrates.[7]
Troubleshooting Guide
Q1: My Diels-Alder reaction is resulting in a low yield and a mixture of endo/exo diastereomers. What can I do to improve this?
A1: Low yields and poor diastereoselectivity in Diels-Alder reactions can often be addressed by modifying the reaction conditions.
-
Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and often enhances the endo selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents from nonpolar (e.g., toluene, hexane) to polar (e.g., dichloromethane, water). Running the reaction in water has been shown in some cases to favor specific isomers due to hydrophobic effects.[13]
-
Temperature: Diels-Alder reactions are thermally reversible. Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product.
-
Chiral Auxiliaries: For asymmetric reactions, attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the cycloaddition.[10]
Q2: I am attempting an organocatalytic Robinson annulation, but the enantiomeric excess (ee) of my product is low. How can I improve the enantioselectivity?
A2: Low enantiomeric excess in organocatalytic Robinson annulations can stem from several factors.
-
Catalyst Choice: The structure of the organocatalyst is critical. Small modifications to the catalyst, such as changing substituent groups, can have a significant impact on stereoselectivity. Screen a variety of proline derivatives or other chiral amines.
-
Solvent and Additives: The reaction medium can play a crucial role. Some organocatalytic reactions perform better in nonpolar solvents, while others require polar or protic solvents. The addition of co-catalysts, such as weak acids or bases, can also influence the outcome. Solvent-free conditions have also been shown to be effective in some cases.[4]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Substrate Concentration: The concentration of the reactants can affect the catalytic cycle. It is advisable to optimize the concentration to favor the desired stereochemical pathway.
Q3: My asymmetric hydrogenation of a naphthalene derivative is producing a mixture of partially and fully hydrogenated products (tetralins and decalins). How can I improve the chemoselectivity?
A3: Controlling the extent of hydrogenation in naphthalene systems can be challenging.
-
Catalyst and Ligand Design: The choice of metal and chiral ligand is paramount. Some catalyst systems are inherently more active and may lead to over-reduction. Ligand design plays a key role; for instance, with molybdenum catalysts, modifying the aniline (B41778) substituents can influence the selectivity for decalin formation.[12]
-
Hydrogen Pressure: Adjusting the hydrogen pressure can influence chemoselectivity. Lower pressures may favor the formation of the partially hydrogenated tetralin, while higher pressures can drive the reaction towards the fully hydrogenated decalin.
-
Reaction Time and Temperature: Carefully monitoring the reaction progress and stopping it at the optimal time can help isolate the desired product before over-reduction occurs. Lowering the temperature can also help to control the reaction rate and improve selectivity.
-
Substrate and Catalyst Loading: The ratio of substrate to catalyst can impact the reaction outcome. In some molybdenum-catalyzed systems, increasing the catalyst loading has been shown to enhance selectivity for decalin formation.[12]
Quantitative Data
Table 1: Diastereoselectivity in Diels-Alder Reactions for Octahydronaphthalene Synthesis
| Diene | Dienophile | Catalyst/Conditions | Diastereomeric Ratio (dr) | Reference |
| Danishefsky's diene | Acylated alcohol | - | 20:1 | [5] |
| Lactone-derived diene | Dienophile 32 | - | 100:1 (endo:exo) | [5] |
| Lactone-derived diene | Dienophile 32 | Chiral silyl (B83357) group (TADDOL) | 1.5:1 (endo:exo) | [5] |
Table 2: Enantioselectivity in Organocatalytic Reactions for Octahydronaphthalene Synthesis
| Reaction Type | Substrates | Catalyst | Enantiomeric Excess (ee) | Reference |
| Domino Reaction (Double Michael/Aldol) | (E)-7-oxooct-5-enal and 3-arylpropenal | Proline derivative | >99% | [8] |
| Robinson Annulation | Various prochiral triones | S-proline (solvent-free) | Not specified, but enantioselective | [4] |
| Robinson Annulation | Ketone and MVK | Spiro-pyrrolidine catalyst | up to 92% | [3] |
Experimental Protocols
Protocol 1: Organocatalytic Domino Reaction for Octahydronaphthalene Synthesis [8]
-
Reactant Preparation: To a solution of (E)-7-oxooct-5-enal (1.0 eq) in a suitable solvent (e.g., chloroform), add the 3-arylpropenal (1.2 eq).
-
Catalyst Addition: Add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for the specified time (e.g., 24-72 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the highly functionalized octahydronaphthalene product.
-
Analysis: Characterize the product by NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Diels-Alder Reaction using a Chiral Auxiliary [10]
-
Benzyne (B1209423) Generation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve benzenediazonium-2-carboxylate (BDC) in a suitable solvent like 1,2-dichloroethane.
-
Dienophile Addition: Add the acyclic diene bearing a chiral auxiliary (e.g., Oppolzer's sultam) to the reaction vessel.
-
Reaction Conditions: Heat the mixture to a temperature that facilitates the decomposition of BDC to benzyne (e.g., 60-80 °C). Stir for several hours until the starting materials are consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and quench with a suitable reagent if necessary. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purification and Auxiliary Cleavage: Purify the resulting diastereomeric cycloadducts by flash chromatography. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis) to yield the enantiomerically enriched dihydronaphthalene product.
Protocol 3: Enantioselective Robinson Annulation [4]
-
Reactant Mixture: In a reaction vial, mix the prochiral tricarbonyl substrate (1.0 eq) and methyl vinyl ketone (MVK, 1.5 eq).
-
Catalyst Addition: Add S-proline (0.1-0.2 eq) as the catalyst directly to the neat mixture of reactants.
-
Reaction Conditions: Stir the solvent-free mixture vigorously at room temperature. The reaction may proceed in a solid-liquid phase. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the mixture.
-
Purification: Filter the mixture to remove the catalyst if it is insoluble. Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the optically active enedione.
-
Analysis: Determine the yield and characterize the product. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Visualizations
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 8. Enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes via organocatalytic domino reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 10. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]
- 11. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
- 13. par.nsf.gov [par.nsf.gov]
Technical Support Center: Catalyst Performance in Octahydronaphthalene Synthesis
Welcome to the Technical Support Center for catalyst use in octahydronaphthalene synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues related to catalyst solubility and performance during their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve consistent and reliable results.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of octahydronaphthalene, with a focus on issues related to heterogeneous catalysts.
Issue 1: Low or No Conversion of Naphthalene (B1677914)
Question: My naphthalene hydrogenation reaction is showing low conversion or has stalled completely. What are the likely causes and how can I troubleshoot this?
Answer: A stalled or sluggish reaction is often a primary indicator of issues with the catalyst's activity or the reaction conditions. Follow these steps to diagnose the problem:
-
Catalyst Activity Check:
-
Catalyst Poisoning: This is a common cause of deactivation. Trace impurities in the reactants, solvent, or hydrogen gas can poison the catalyst.[1] Sulfur and nitrogen compounds are known poisons for palladium catalysts.[1]
-
Solution: Analyze starting materials and solvent for impurities. Purify reactants and solvent if necessary (e.g., through distillation or by passing through a column of activated alumina).[1] Ensure the use of high-purity hydrogen gas.
-
-
Improper Catalyst Activation/Reduction: The active sites of the catalyst may not be properly prepared.
-
Solution: Review and optimize the catalyst pre-treatment (reduction) procedure. For example, palladium on carbon (Pd/C) catalysts are often activated under a hydrogen flow at an elevated temperature before the reaction.
-
-
-
Reaction Conditions Verification:
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently.
-
Solution: Ensure the system is properly sealed and pressurized. Increase the hydrogen pressure within the safe limits of your reactor.
-
-
Inadequate Temperature: The reaction temperature may be too low to overcome the activation energy.
-
Solution: Gradually increase the reaction temperature while monitoring for any side reactions or product decomposition.
-
-
Poor Mass Transfer: Inadequate mixing can limit the contact between the hydrogen gas, the liquid phase (naphthalene and solvent), and the solid catalyst.
-
Solution: Increase the stirring speed to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.[2]
-
-
Issue 2: Poor Catalyst Dispersion ("Solubility") in the Reaction Medium
Question: My heterogeneous catalyst is clumping together and not dispersing well in the nonpolar solvent. How can I improve its dispersion?
Answer: For heterogeneous catalysts, the term "solubility" refers to the degree of dispersion of the catalyst particles in the reaction medium. Poor dispersion leads to a reduced active surface area and lower reaction rates.
-
Solvent Selection: The choice of solvent plays a critical role in catalyst dispersion and overall reaction rate.[3][4]
-
Polarity Mismatch: A significant mismatch in polarity between the catalyst support and the solvent can lead to poor dispersion. For nonpolar supports like activated carbon, using a solvent with some polarity can sometimes improve wetting and dispersion.[5]
-
Solution: While octahydronaphthalene synthesis often uses nonpolar solvents, consider screening a range of solvents or using a co-solvent to improve catalyst suspension. Protic solvents have been shown to be effective in some hydrogenation reactions.[6]
-
-
Agitation and Sonication:
-
Solution: Ensure vigorous stirring is maintained throughout the reaction to keep the catalyst suspended.[2] For initial dispersion, ultrasonicating the catalyst-solvent mixture before starting the reaction can be effective.
-
-
Catalyst Support Modification:
-
Solution: The choice of catalyst support can influence its interaction with the solvent. Supports with higher surface areas and appropriate pore structures can aid in better dispersion and prevent agglomeration.[7] Consider catalysts on different supports (e.g., alumina, silica, titania) if dispersion issues persist with carbon-supported catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between a homogeneous and a heterogeneous catalyst in the context of octahydronaphthalene synthesis?
A1: Homogeneous catalysts are soluble in the reaction medium, creating a single phase.[8] This allows for high diffusivity and heat transfer, but separating the catalyst from the product can be difficult and costly.[8] Heterogeneous catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid/gas reaction mixture).[8] They are generally easier to separate and recycle, which is a significant advantage in industrial applications.[8] Most catalysts used for naphthalene hydrogenation, such as Pd/C or Pt/Al2O3, are heterogeneous.
Q2: How does the catalyst particle size affect the selectivity towards octahydronaphthalene?
A2: The hydrogenation of naphthalene to decalin is a consecutive reaction, with octahydronaphthalene as an intermediate. The particle size of the catalyst can influence the selectivity towards this intermediate product. Larger catalyst particles can introduce intraparticle diffusion limitations, which may negatively affect the yield of the intermediate product, octahydronaphthalene.[4][9] For reactions where the intermediate is the desired product, smaller, well-dispersed catalyst particles are often preferred to minimize these diffusion effects.
Q3: Can I reuse my heterogeneous catalyst? If so, how?
A3: Yes, one of the main advantages of heterogeneous catalysts is their reusability. After the reaction, the catalyst can be recovered by filtration. It should then be washed with a suitable solvent to remove any adsorbed products or byproducts, and dried under vacuum. Depending on the cause of deactivation, a regeneration step may be necessary. For example, a coked catalyst can sometimes be regenerated by controlled oxidation to burn off carbon deposits, followed by re-reduction.[1]
Q4: My reaction is producing decalin with low selectivity for octahydronaphthalene. How can I control the hydrogenation to favor the octahydronaphthalene intermediate?
A4: To favor the intermediate product, you can try modifying the reaction conditions to be milder. This can include lowering the hydrogen pressure, reducing the reaction temperature, or decreasing the reaction time. Additionally, the choice of catalyst and support can influence selectivity. Some catalyst systems may be inherently more selective for the partial hydrogenation of naphthalene.
Data Presentation
Table 1: Comparison of Catalysts for Naphthalene Hydrogenation
This table summarizes the performance of different catalysts in the hydrogenation of naphthalene under specific reaction conditions. The data highlights how the choice of catalyst and metal loading can significantly impact conversion and product distribution.
| Catalyst | Naphthalene Conversion (%) | Tetralin Yield (%) | Decalin Yield (%) |
| 5% Pd/Al₂O₃ | >99.5 | <0.5 | 99.5 |
| 2% Pd/Al₂O₃ | ~80 | ~53.1 | 26.9 |
| 1% Pd/Al₂O₃ | ~35 | ~29.7 | 5.3 |
| NiMo/Al₂O₃ | ~10 | ~8.8 | 1.2 |
| Mo-MMO | ~70 | ~41 | 29 |
| Reaction Conditions: 250 °C, 40 bar H₂, 1000 rpm stirring speed, 2-hour reaction time.[2][7][10] |
Table 2: Influence of Solvent on Hydrogenation Reactions
The solvent can significantly influence the rate and selectivity of hydrogenation. This table provides a qualitative and semi-quantitative overview of the effect of different solvent types on Pd-catalyzed hydrogenation reactions.
| Solvent Type | Example(s) | Relative Reaction Rate | General Observations |
| Protic Polar | Methanol, Ethanol, Water | High | Often favor high reaction rates.[3][6] Can influence hydrogen binding strength on the catalyst surface.[1] |
| Aprotic Polar | Tetrahydrofuran (THF), Dioxane | Moderate to Low | Reaction rates can be significantly lower compared to protic solvents.[3] Strong adsorption of the solvent on the catalyst can inhibit the reaction.[4] |
| Apolar | n-Hexane, Toluene | Variable | Weakly adsorbing solvents like n-hexane may have a minimal negative impact on the reaction rate.[4][8] |
| Note: The optimal solvent is highly dependent on the specific substrate, catalyst, and reaction conditions. The information presented is a general guide. |
Experimental Protocols
Protocol 1: General Procedure for Naphthalene Hydrogenation in a Batch Reactor
This protocol provides a detailed methodology for the hydrogenation of naphthalene using a heterogeneous catalyst in a laboratory-scale batch reactor.
Materials:
-
Naphthalene
-
Heterogeneous catalyst (e.g., 5% Pd/C or 5% Pd/Al₂O₃)
-
Solvent (e.g., decane (B31447) or other suitable solvent)
-
High-purity hydrogen gas
-
Inert gas (e.g., nitrogen or argon)
-
Batch reactor (e.g., 100 mL stainless steel autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Loading: Weigh the desired amount of catalyst (e.g., for a catalyst to reactant ratio of 0.12 g to 0.18 g) and add it to the reactor vessel.[11]
-
Reactant and Solvent Addition: Add the naphthalene and the solvent to the reactor vessel.
-
System Sealing and Purging: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) to remove any air.
-
Heating and Pressurization:
-
Begin stirring (e.g., 1000 rpm) to ensure uniform heating.[2]
-
Heat the reactor to the desired temperature (e.g., 250 °C) under the inert gas atmosphere.[2]
-
Once the target temperature is reached, release the inert gas and pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).[2] This marks the start of the reaction (time = 0).
-
-
Reaction Monitoring: Maintain a constant temperature and pressure throughout the reaction. Samples of the reaction mixture can be taken at specific time intervals to monitor the progress of the reaction by analytical techniques such as Gas Chromatography (GC).
-
Reaction Quenching and Catalyst Recovery:
-
After the desired reaction time, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the hydrogen gas from the reactor.
-
Open the reactor and recover the reaction mixture.
-
Separate the catalyst from the liquid mixture by filtration. The catalyst can be washed, dried, and stored for potential reuse.
-
-
Product Analysis: Analyze the liquid product mixture (filtrate) using GC to determine the conversion of naphthalene and the yields of octahydronaphthalene, tetralin, and decalin.
Visualizations
Caption: Troubleshooting workflow for low naphthalene conversion.
Caption: Reaction pathway for naphthalene hydrogenation.
References
- 1. pnnl.gov [pnnl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electrochem.org [electrochem.org]
- 9. osti.gov [osti.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Selective Hydrogenation of Naphthalene to Tetralin
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of naphthalene (B1677914). It provides troubleshooting advice and frequently asked questions to help minimize the over-hydrogenation to decahydronaphthalene (B1670005) and maximize the yield of the desired product, tetralin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective hydrogenation of naphthalene to tetralin?
The primary challenge is to prevent the subsequent hydrogenation of the desired intermediate, tetralin, to the fully saturated product, decahydronaphthalene. This requires careful control over reaction conditions and catalyst selection to favor the kinetic product (tetralin) over the thermodynamically more stable product (decalin).
Q2: Which catalyst systems are recommended for high selectivity to tetralin?
Several catalyst systems have shown high selectivity for tetralin. Transition metal catalysts are often preferred over more active noble metal catalysts which can favor complete hydrogenation. Some effective catalysts include:
-
Ni-Mo based catalysts: Particularly Ni-Mo supported on γ-Al2O3, which has demonstrated high conversion and selectivity.[1]
-
Nickel-based catalysts: A Ni/S950 catalyst has achieved high yields of tetralin under mild conditions.[2]
-
Iron-Molybdenum catalysts: These have been used to produce tetralin with good yields.[3]
-
Modified Nickel catalysts: The addition of promoters like Zinc to Ni/Al2O3 catalysts can increase tetralin selectivity by inhibiting its further hydrogenation.[4]
Q3: How do reaction conditions influence the selectivity towards tetralin?
Reaction conditions are critical for controlling selectivity. Generally, milder conditions favor the formation of tetralin. Key parameters to control are:
-
Temperature: Lower temperatures typically favor the kinetic product, tetralin. For instance, with a Ni/S950 catalyst, a reaction temperature of 200°C was optimal.[2] Increasing the temperature can enhance the rate of the second hydrogenation step to decalin.[5]
-
Pressure: Moderate hydrogen pressure is beneficial for naphthalene conversion, but excessively high pressures can promote over-hydrogenation. A pressure of 2 MPa H2 was found to be effective with a Ni/S950 catalyst.[2]
-
Reaction Time: Shorter reaction times are generally preferred to minimize the conversion of tetralin to decalin. It is crucial to monitor the reaction progress to determine the optimal time to stop the reaction.[2]
Q4: What analytical methods are suitable for monitoring the reaction progress?
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for analyzing the reaction mixture.[6][7] These techniques allow for the quantification of naphthalene, tetralin, and decalin, enabling the determination of conversion and selectivity. A typical setup would involve a GC equipped with a flame ionization detector (FID) and a capillary column suitable for separating aromatic and hydroaromatic compounds.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of naphthalene | 1. Catalyst deactivation. 2. Insufficient reaction temperature or pressure. 3. Poor catalyst activity. | 1. Regenerate or replace the catalyst. 2. Gradually increase temperature and/or pressure while monitoring selectivity. 3. Ensure the catalyst is properly prepared and activated. Consider screening different catalyst types. |
| High selectivity to decahydronaphthalene (over-hydrogenation) | 1. Reaction temperature is too high. 2. Hydrogen pressure is too high. 3. Reaction time is too long. 4. Highly active catalyst (e.g., noble metals like Pd or Pt). | 1. Decrease the reaction temperature.[5] 2. Reduce the hydrogen pressure.[2] 3. Optimize the reaction time by taking aliquots and analyzing the product distribution over time.[2] 4. Switch to a less active, more selective catalyst such as Ni-Mo or a modified Ni catalyst.[1][4] |
| Poor reproducibility of results | 1. Inconsistent catalyst preparation or activation. 2. Fluctuations in reaction temperature or pressure. 3. Inaccurate analysis of products. | 1. Standardize the catalyst preparation and activation protocol. 2. Ensure precise control and monitoring of reaction parameters. 3. Calibrate analytical equipment regularly and use an internal standard for GC analysis. |
| Formation of byproducts other than tetralin and decalin | 1. High reaction temperatures leading to cracking or isomerization. 2. Catalyst support acidity. | 1. Lower the reaction temperature. 2. Use a neutral or basic catalyst support to minimize side reactions. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the selective hydrogenation of naphthalene to tetralin, highlighting the conditions that favor high tetralin selectivity.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| Ni/S950 | S950 Resin | 200 | 2 | 2 | 100 | 95.6 | [2] |
| 4%NiO-20%MoO3 | so-ge Al2O3 (900) | 320 | 6 | 8 | 99.56 | 99.43 | [1] |
| Fe-Mo based | - | 300 | 4 | - | - | ~85 | [1] |
| Pt/HAP | Hydroxyapatite | 250 | 6 | - | ~100 | ~100 | [10] |
| NiZn/Al2O3 | γ-Al2O3 | 300 | 4 | - | 84.5 | 87.4 | [4] |
Experimental Protocols
General Experimental Protocol for Selective Hydrogenation of Naphthalene
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
-
Catalyst Activation (if required):
-
The catalyst (e.g., Ni-Mo/Al2O3) is typically activated in a tube furnace under a flow of hydrogen gas.
-
The temperature is ramped up to the desired activation temperature (e.g., 400-500°C) and held for several hours.
-
After activation, the catalyst is cooled down to room temperature under an inert gas flow (e.g., nitrogen or argon) and carefully transferred to the reactor.
-
-
Reaction Setup:
-
A high-pressure batch reactor (autoclave) is charged with the activated catalyst, naphthalene, and a suitable solvent (e.g., decane (B31447) or supercritical hexane).[10]
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.[8][9]
-
-
Reaction Execution:
-
The reactor is pressurized with hydrogen to the desired reaction pressure.
-
Stirring is initiated to ensure good mixing.
-
The reactor is heated to the target reaction temperature. This is considered the start of the reaction (t=0).[8][9]
-
The reaction is allowed to proceed for the desired duration. Aliquots of the reaction mixture can be carefully withdrawn at different time intervals for analysis.
-
-
Product Analysis:
-
After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The liquid product is analyzed by Gas Chromatography (GC) or GC-MS.
-
An internal standard (e.g., n-dodecane) is typically added to the sample for accurate quantification.
-
The GC is equipped with a suitable capillary column (e.g., HP-5 or equivalent) and a flame ionization detector (FID).[8][9]
-
The oven temperature program is set to achieve good separation of naphthalene, tetralin, and decalin.
-
Naphthalene conversion and product selectivities are calculated based on the peak areas from the GC chromatogram.
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for naphthalene hydrogenation.
Troubleshooting Workflow for Over-hydrogenation
Caption: Troubleshooting workflow for over-hydrogenation.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. Naphthalene in Drinking Water: Analytical Methods and Monitoring Strategies - Olympian Water Testing, LLC [olympianwatertesting.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Catalytic Hydrogenation of Naphthalene Over Various Metals
For Researchers, Scientists, and Drug Development Professionals
The hydrogenation of naphthalene (B1677914) is a critical reaction in both industrial processes, such as the production of high-energy-density fuels, and in the synthesis of pharmaceutical intermediates. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity towards desired products like tetralin and decalin, and overall economic viability. This guide provides a comparative analysis of the catalytic activity of different metals for naphthalene hydrogenation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
Catalytic Performance of Different Metals
The catalytic activity of various metals for naphthalene hydrogenation has been extensively studied. The performance is typically evaluated based on naphthalene conversion, and the selectivity towards the partially hydrogenated product, tetralin, or the fully hydrogenated product, decalin. The following tables summarize the quantitative data from several key studies.
| Catalyst | Support | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) | Reference |
| 5% Pd | Al₂O₃ | High (near complete) | Low | 99.5 | [1][2] |
| 2% Pd | Al₂O₃ | Moderate | Moderate | 26.9 | [1][2] |
| 1% Pd | Al₂O₃ | Low | High | 5.3 | [1][2] |
| NiMo | Al₂O₃ | Low | High | 1.2 | [1][2] |
| Mo-MMO | - | Moderate | High | 29 | [1][2] |
| NiCu | Al₂O₃ | 84.9 | - | - | [3] |
| NiZn | Al₂O₃ | 86.1 | 87.4 | - | [3] |
| 10% Ni₂P | Al₂O₃ | 98 | - | 98 | [4] |
| Pd₄Pt₁ | SiO₂-Al₂O₃ | 98.2 | - | 93.6 | [5] |
| Pd | SiO₂-Al₂O₃ | 97.5 | - | 59.1 | [5] |
| Pt | SiO₂-Al₂O₃ | 96.8 | - | 39.9 | [5] |
Table 1: Comparison of Catalytic Activity for Naphthalene Hydrogenation.
| Catalyst | k₁ (Naphthalene → Tetralin) | k₂ (Tetralin → Decalin) | Reference |
| 5% Pd/Al₂O₃ | 0.069 | 0.224 | [1][2] |
| 2% Pd/Al₂O₃ | Higher than 1% Pd/Al₂O₃ | Higher than 1% Pd/Al₂O₃ | [1][2] |
| 1% Pd/Al₂O₃ | Lower than 5% & 2% Pd/Al₂O₃ | Lower than 5% & 2% Pd/Al₂O₃ | [1][2] |
| Mo-MMO | Comparable to 2% Pd/Al₂O₃ | Comparable to 2% Pd/Al₂O₃ | [1][2] |
Table 2: Pseudo-First-Order Reaction Rate Constants for Naphthalene Hydrogenation.
Experimental Methodologies
The data presented in this guide is derived from studies employing various experimental setups. A general understanding of these protocols is crucial for interpreting the results and designing future experiments.
General Experimental Protocol for Naphthalene Hydrogenation
A typical experimental setup for studying naphthalene hydrogenation involves a batch or a fixed-bed reactor.
-
Catalyst Preparation: Catalysts are commonly prepared by the incipient wetness impregnation method, where a support material (e.g., γ-Al₂O₃) is impregnated with a solution containing the precursor of the active metal (e.g., chloroplatinic acid for Pt).[6] The impregnated support is then dried and calcined at high temperatures.
-
Reaction Procedure (Batch Reactor): A known amount of naphthalene, a solvent, and the catalyst are loaded into a high-pressure batch reactor.[1][7] The reactor is then sealed, purged, and pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously to ensure good mixing.[1][7] Liquid samples are periodically withdrawn and analyzed to monitor the progress of the reaction.
-
Reaction Procedure (Fixed-Bed Reactor): The catalyst is packed into a tubular reactor. A solution of naphthalene in a suitable solvent is fed into the reactor along with a stream of hydrogen at a specific flow rate.[4] The reaction is carried out at a set temperature and pressure. The products exiting the reactor are collected and analyzed.
-
Product Analysis: The reaction products are typically analyzed using gas chromatography (GC) to determine the concentrations of naphthalene, tetralin, and decalin isomers (cis and trans).
Visualizing the Process and Pathways
To better understand the experimental process and the chemical transformations involved, the following diagrams have been generated.
Caption: General experimental workflow for naphthalene hydrogenation.
Caption: Reaction pathway for naphthalene hydrogenation.
Discussion of Catalytic Performance
The choice of metal significantly influences both the activity and selectivity of naphthalene hydrogenation.
-
Palladium (Pd): Palladium-based catalysts, particularly on alumina (B75360) supports, are highly active for naphthalene hydrogenation.[1][2] Higher palladium loading generally leads to higher conversion and greater selectivity towards the fully hydrogenated product, decalin.[1][2] For instance, a 5% Pd/Al₂O₃ catalyst can achieve a decalin yield of 99.5%.[1][2] The reaction rate constant for the conversion of tetralin to decalin (k₂) is notably higher than that for the conversion of naphthalene to tetralin (k₁) over a 5% Pd/Al₂O₃ catalyst, indicating that tetralin is rapidly hydrogenated to decalin.[1][2]
-
Nickel (Ni): Nickel-based catalysts, such as NiMo/Al₂O₃ and Ni₂P/Al₂O₃, are also effective for naphthalene hydrogenation. NiMo catalysts tend to show lower activity compared to palladium but can be advantageous in processes where simultaneous hydrodesulfurization is required.[1] Ni₂P catalysts have demonstrated high conversion (98%) and high selectivity to decalin (98%).[4] The addition of promoters like Zinc to Nickel catalysts can enhance both conversion and selectivity to tetralin.[3]
-
Molybdenum (Mo): Molybdenum, often used in combination with Nickel or Cobalt, plays a crucial role in hydrotreating catalysts. A novel Mo-doped mixed metal oxide (Mo-MMO) derived from a layered double hydroxide (B78521) has shown comparable reaction rates to a 2% Pd/Al₂O₃ catalyst.[1][2]
-
Platinum (Pt): Platinum catalysts are also active for naphthalene hydrogenation. Bimetallic catalysts combining Palladium and Platinum can exhibit enhanced performance. A Pd₄Pt₁/SiO₂-Al₂O₃ catalyst showed higher naphthalene conversion and decalin selectivity compared to monometallic Pd and Pt catalysts.[5]
-
Bimetallic Catalysts: The combination of two different metals can lead to synergistic effects, improving catalytic activity, selectivity, and stability. For example, NiCu and NiZn bimetallic catalysts have shown higher naphthalene conversion compared to a monometallic Ni catalyst.[3] Similarly, Pd-Pt bimetallic catalysts have demonstrated superior performance over their individual counterparts.[5]
Conclusion
The selection of a catalyst for naphthalene hydrogenation is a multi-faceted decision that depends on the desired product distribution, reaction conditions, and economic considerations. Palladium-based catalysts offer high activity and selectivity towards complete hydrogenation to decalin. Nickel-based catalysts provide a cost-effective alternative with good performance, especially when modified with promoters or in phosphide (B1233454) form. For applications requiring high tetralin selectivity, catalysts with lower active metal loading or specific promoters can be employed. Bimetallic catalysts often exhibit superior performance due to synergistic effects between the constituent metals. This guide provides a foundational understanding of the catalytic landscape for naphthalene hydrogenation, empowering researchers to make informed decisions in their catalyst selection and experimental design.
References
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
A Comparative Guide to Analytical Methods for Octahydronaphthalene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of octahydronaphthalene. The performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are evaluated, supported by representative experimental data, to assist researchers in selecting the most appropriate technique for their specific applications.
Introduction to Octahydronaphthalene Analysis
Octahydronaphthalene, a saturated bicyclic hydrocarbon, is a molecule of interest in various fields, including materials science and as a potential scaffold in medicinal chemistry. Accurate and precise quantification of octahydronaphthalene is crucial for process monitoring, quality control, and in understanding its potential biological effects. The choice of analytical method is critical and depends on factors such as the sample matrix, required sensitivity, and the desired throughput. This guide focuses on the two most common chromatographic techniques for the analysis of such compounds: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
While both GC and HPLC are powerful separation techniques, they operate on different principles, making them suitable for different types of analytes and applications.[1] GC is generally preferred for volatile and thermally stable compounds like octahydronaphthalene, while HPLC is more versatile for a wider range of compounds, including those that are non-volatile or thermally labile.[2][3]
Data Presentation: Quantitative Method Comparison
The following table summarizes the typical performance characteristics of GC and HPLC methods for the quantification of analytes similar to octahydronaphthalene. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.
| Performance Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Linearity (R²) | > 0.999[3][4] | > 0.999[5][6] |
| Accuracy (% Recovery) | 98 - 102%[7] | 98 - 102%[8][9] |
| Precision (%RSD) | ||
| - Repeatability | < 2%[3] | < 2%[1] |
| - Intermediate Precision | < 3%[7] | < 3%[1] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL[3] | Low µg/mL to ng/mL[10] |
| Limit of Quantification (LOQ) | ng/mL range[3] | µg/mL range[10] |
| Analysis Time | Typically faster (5-20 min)[11] | Generally longer (10-30 min)[12] |
| Sample Volatility | Required | Not required |
| Derivatization | Generally not required | May be required for UV detection[10] |
Experimental Protocols
Below are generalized protocols for the quantification of octahydronaphthalene using GC-MS and HPLC-DAD. These should be considered as starting points and will require optimization and validation for a specific sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like octahydronaphthalene.[13]
1. Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures): Dilute an accurately weighed or measured aliquot of the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate).
-
Solid Samples: Perform a solvent extraction using a suitable organic solvent. An ultrasonic bath can be used to enhance extraction efficiency.
-
Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) to all samples and standards for accurate quantification.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.[14]
2. GC-MS Conditions:
-
GC System: Agilent 7890A or similar.[15]
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[16]
-
Inlet Temperature: 250 °C.[16]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS System: Agilent 7000D Triple Quadrupole or similar.[18]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Mass Range: Scan from m/z 40 to 300.
-
Quantification: Use selected ion monitoring (SIM) for the target ions of octahydronaphthalene and the internal standard for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) Protocol
For HPLC analysis of a non-chromophoric compound like octahydronaphthalene, derivatization to introduce a UV-absorbing moiety might be necessary.[10] Alternatively, if the compound has some UV absorbance at low wavelengths, a sensitive detector can be used. The following is a general protocol assuming some UV activity or after derivatization.
1. Sample Preparation:
-
Liquid Samples: Dilute an accurately weighed or measured aliquot of the sample in the mobile phase.
-
Solid Samples: Perform a solvent extraction with a solvent compatible with the mobile phase.
-
Derivatization (if necessary): React the sample with a derivatizing agent that introduces a chromophore.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.[6]
2. HPLC-DAD Conditions:
-
HPLC System: Shimadzu HPLC system or equivalent with a DAD detector.[5]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[19]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 30 °C.[20]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance of octahydronaphthalene or its derivative (e.g., 210 nm). The DAD allows for the monitoring of a range of wavelengths to ensure specificity.[12]
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.[7][21]
Caption: Workflow for analytical method validation.
Biological Signaling Pathways
Currently, there is limited publicly available information directly linking octahydronaphthalene to specific biological signaling pathways. However, some derivatives of the broader naphthalene (B1677914) class have been studied for their biological activities. For instance, certain naphthalene derivatives have shown anti-inflammatory activities, potentially through the modulation of pathways involving inflammatory mediators.[22] Further research is required to elucidate any specific signaling pathways that may be modulated by octahydronaphthalene.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are suitable techniques for the quantification of octahydronaphthalene, with the choice depending on the specific requirements of the analysis.
-
GC-FID/MS is generally the preferred method due to the volatile nature of octahydronaphthalene, offering high sensitivity, specificity, and faster analysis times without the need for derivatization.
-
HPLC-UV/DAD can be a viable alternative, especially when GC is not available or when analyzing complex matrices where derivatization can enhance selectivity.
Regardless of the chosen method, thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the quantitative data.[17][23] This includes assessing specificity, linearity, accuracy, precision, limits of detection and quantification, and robustness.
References
- 1. seejph.com [seejph.com]
- 2. ijarst.in [ijarst.in]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. longdom.org [longdom.org]
- 7. wjarr.com [wjarr.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. aet.irost.ir [aet.irost.ir]
- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. gmpinsiders.com [gmpinsiders.com]
A Comparative Analysis of Octahydronaphthalene and Decalin as Solvents for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the performance and properties of octahydronaphthalene and decalin, two prevalent non-polar solvents in scientific applications.
In the landscape of organic solvents, the choice of an appropriate medium is paramount to the success of chemical reactions, purifications, and formulations. For non-polar applications, both octahydronaphthalene (also known as octalin) and decalin (decahydronaphthalene) are frequently employed. This guide provides a detailed comparative study of these two solvents, presenting their physicochemical properties, performance in experimental settings, and relevant testing protocols to aid in solvent selection for research and drug development.
Physicochemical Properties: A Head-to-Head Comparison
Both octahydronaphthalene and decalin are bicyclic hydrocarbons, which accounts for their non-polar nature and high boiling points. However, the presence of a double bond in octahydronaphthalene's structure introduces subtle yet significant differences in its properties compared to the fully saturated decalin. These differences can influence their behavior as solvents.
Decalin exists as two stereoisomers, cis-decalin and trans-decalin, with the trans isomer being the more thermodynamically stable form.[1][2][3] Octahydronaphthalene also has several isomers depending on the position of the double bond and the stereochemistry of the ring junction. The properties of the most common isomers are summarized below for a direct comparison.
| Property | Octahydronaphthalene (1,2,3,4,5,6,7,8-isomer) | cis-Decalin | trans-Decalin |
| Molecular Formula | C₁₀H₁₆[4] | C₁₀H₁₈[1] | C₁₀H₁₈[1] |
| Molecular Weight ( g/mol ) | 136.23[4] | 138.25[1] | 138.25[1] |
| Boiling Point (°C) | 195[4] | 195.7[5] | 187.25[5] |
| Melting Point (°C) | - | -43.26[5] | -30.4[5] |
| Density (g/cm³ at 20°C) | 0.91[4] | 0.8963[5] | 0.8700[5] |
| Refractive Index (at 20°C) | 1.497[4] | 1.48113[5] | 1.46968[5] |
| Flash Point (°C) | 66.1[4] | ~58[5] | ~58[5] |
Performance as Solvents: Insights from Experimental Data
The primary function of a solvent is to dissolve reactants and create a suitable environment for a chemical transformation to occur. The choice of solvent can significantly impact reaction rates, yields, and selectivity.[6][7][8][9]
Solubility: Both octahydronaphthalene and decalin are excellent solvents for non-polar compounds such as oils, fats, waxes, and many organic resins. Their utility in dissolving non-polar solutes is a cornerstone of their application in various industries.[10][11][12][13] In the context of drug development, the solubility of active pharmaceutical ingredients (APIs) is a critical factor.[11][14] Non-polar solvents like decalin are known to dissolve non-polar drugs and are used in certain formulation strategies. Due to its similar non-polar character, octahydronaphthalene is expected to exhibit comparable solubility for such compounds.
Reactivity and Stability: Decalin, being a fully saturated hydrocarbon, is generally considered chemically inert, making it a stable reaction medium for a wide range of organic syntheses.[1] However, like other ethers and hydrocarbons, it can form explosive peroxides upon prolonged exposure to air and light. Octahydronaphthalene, with its double bond, has the potential to participate in certain chemical reactions, such as additions or oxidations, which could be a consideration depending on the specific reaction conditions.
While direct, quantitative comparative studies on reaction kinetics and yields in octahydronaphthalene versus decalin are not extensively available in published literature, the choice between them often hinges on the desired reaction temperature, with the different boiling points of their isomers offering a range of options, and the inertness required for the specific chemical transformation.
Experimental Protocols for Solvent Characterization
To ensure the quality and suitability of a solvent for a specific application, several key properties are routinely tested. Standardized methods, such as those developed by ASTM International, provide reliable protocols for these evaluations.
1. Determination of Nonvolatile Matter (ASTM D1353): This test method is crucial for assessing the purity of volatile solvents.[15] It involves the controlled evaporation of a known volume of the solvent and weighing the residue. This is particularly important in applications where solvent purity is critical to avoid contamination of the final product.
2. Odor Assessment (ASTM D1296): This standard provides a comparative procedure for observing the characteristic and residual odors of volatile organic solvents.[16] In pharmaceutical applications, the odor of a residual solvent can be a significant factor.
3. Determination of Residual Solvents (ASTM F1884): This method is used to determine the amount of residual solvents in packaging materials, which is relevant for drug product stability and safety.[17][18]
A general workflow for selecting and validating a solvent for a chemical reaction is outlined below:
Logical Framework for Solvent Choice
The decision to use octahydronaphthalene or decalin will depend on a careful consideration of the specific experimental requirements. The following diagram illustrates a logical decision-making process:
Conclusion
Both octahydronaphthalene and decalin are effective non-polar solvents with broad applicability in research and development. Decalin, being fully saturated, offers greater chemical inertness, making it a robust choice for a wide array of chemical reactions. Octahydronaphthalene, with its double bond, presents a slightly different physicochemical profile and a higher boiling point for its common isomer, which may be advantageous for higher temperature applications. The selection between these two solvents should be guided by a thorough evaluation of the specific requirements of the chemical process, including the desired reaction temperature, the need for an inert solvent, and the solubility of the reactants and products. The provided data tables and diagrams offer a foundational resource for making an informed decision.
References
- 1. Decalin - Wikipedia [en.wikipedia.org]
- 2. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. tutorchase.com [tutorchase.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical Solvents | Basicmedical Key [basicmedicalkey.com]
- 11. frontlifesciences.com [frontlifesciences.com]
- 12. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 13. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. infinitalab.com [infinitalab.com]
- 16. laboratuar.com [laboratuar.com]
- 17. lqa.com [lqa.com]
- 18. store.astm.org [store.astm.org]
Navigating the Catalyst Maze: A Comparative Guide to Naphthalene Hydrogenation Supports
For researchers, scientists, and drug development professionals seeking to optimize the catalytic hydrogenation of naphthalene (B1677914), the choice of catalyst support is a critical determinant of reaction efficiency and product selectivity. This guide provides an objective comparison of the performance of various catalyst supports, backed by experimental data, to aid in the selection of the most suitable material for specific research and development needs.
The hydrogenation of naphthalene, a key transformation in the production of high-value chemicals and hydrogen storage materials, is profoundly influenced by the properties of the catalyst support. The support not only disperses and stabilizes the active metal nanoparticles but also actively participates in the catalytic process through metal-support interactions and by providing specific surface properties like acidity and porosity. This guide delves into the efficacy of different supports, presenting a clear comparison of their performance metrics.
Performance Benchmarks: A Data-Driven Comparison
The following table summarizes the quantitative performance of various catalyst supports in the hydrogenation of naphthalene, focusing on key metrics such as naphthalene conversion, and selectivity towards the primary products, tetralin and decalin.
| Catalyst | Support | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Yield (%) | Reaction Conditions | Reference |
| 5 wt% Pd | Al₂O₃ | >99 | - | 99.5 | 250 °C, 40 bar H₂, batch reactor | [1][2] |
| 2 wt% Pd | Al₂O₃ | - | - | 26.9 | 250 °C, 40 bar H₂, batch reactor | [1][2] |
| 1 wt% Pd | Al₂O₃ | - | - | 5.3 | 250 °C, 40 bar H₂, batch reactor | [1][2] |
| NiMo | Al₂O₃ | - | - | 1.2 | 250 °C, 40 bar H₂, batch reactor | [2] |
| Mo-MMO | LDH-derived | - | - | 29 | 250 °C, 40 bar H₂, batch reactor | [2] |
| Pt | Hβ-2 (hollow structure) | 94.2 | - | 81.4 | 220 °C, 3.0 MPa H₂, decane (B31447) solvent | [3] |
| Pt | WO₃-500 | 100 | - | 100 | 70 °C | [4] |
| Pt | WO₃-900 | 26.7 | - | 1.7 | 70 °C | [4] |
| NiZn (Ni/Zn=1.25) | γ-Al₂O₃ | 84.5 | 87.4 | - | Not specified | [5] |
| NiCu | γ-Al₂O₃ | 84.9 | low | - | Not specified | [5] |
| Ni-Mo | so-ge Al₂O₃ (900) | 99.56 | 99.43 | - | Not specified | [6][7] |
Delving into the "How": Experimental Protocols
Reproducibility and the ability to adapt methodologies are cornerstones of scientific advancement. Below are detailed experimental protocols for key experiments cited in the comparison.
General Naphthalene Hydrogenation Procedure (Batch Reactor)
This protocol is a representative example for liquid-phase naphthalene hydrogenation.[1][2][8]
-
Catalyst Preparation: The catalyst (e.g., Pd/Al₂O₃) is typically prepared by incipient wetness impregnation of the support with a solution of the metal precursor (e.g., palladium nitrate). The impregnated support is then dried and calcined at high temperatures (e.g., 450 °C for 4 hours) to decompose the precursor and form the active metal oxide. Prior to the reaction, the catalyst is often reduced in a hydrogen flow at a specific temperature to activate the metal.[1]
-
Reaction Setup: A 100 mL stainless steel batch reactor is charged with the catalyst and the reactant, naphthalene, typically dissolved in a solvent. The catalyst to reactant ratio is a critical parameter (e.g., 0.12 g catalyst to 0.18 g reactant).[1][8]
-
Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 40 bar). The reaction mixture is heated to the target temperature (e.g., 250 °C) and stirred vigorously (e.g., 1000 rpm) to ensure good mass transfer.[1][8]
-
Product Analysis: After the reaction, the reactor is cooled, and the liquid products are collected. The products are typically analyzed by gas chromatography (GC) using a capillary column to separate and quantify the amounts of naphthalene, tetralin, and decalin (cis and trans isomers).[1][8]
Catalyst Characterization Techniques
-
X-ray Diffraction (XRD): Used to identify the crystalline phases of the support and the active metal.
-
N₂ Adsorption-Desorption (BET analysis): Determines the specific surface area, pore volume, and pore size distribution of the catalyst and support.[7]
-
Temperature Programmed Desorption (TPD): Measures the number and strength of acid sites on the catalyst surface, often using ammonia (B1221849) (NH₃-TPD).[7]
-
Temperature Programmed Reduction (TPR): Investigates the reducibility of the metal oxides on the support, providing insights into metal-support interactions.[7]
-
Transmission Electron Microscopy (TEM): Visualizes the size and dispersion of the metal nanoparticles on the support.
Visualizing the Process and Principles
To better understand the experimental workflow and the interplay of factors influencing catalytic performance, the following diagrams are provided.
Concluding Remarks
The choice of catalyst support is a multi-faceted decision that significantly impacts the outcome of naphthalene hydrogenation. High surface area supports like alumina (B75360) and silica (B1680970) can promote high dispersion of the active metal, leading to increased activity. The acidity of the support can influence the reaction pathway and selectivity, with stronger acid sites potentially promoting undesired side reactions. Novel supports, such as LDH-derived mixed metal oxides, show promise in enhancing both activity and selectivity. This guide serves as a starting point for researchers to navigate the complexities of catalyst selection, emphasizing the importance of considering the interplay between the support, the active metal, and the specific reaction conditions to achieve optimal results.
References
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
Spectroscopic Fingerprints: A Comparative Guide to the Structural Confirmation of Octahydronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of stereoisomers is a critical step in chemical research and pharmaceutical development, where subtle differences in three-dimensional arrangement can lead to vastly different biological activities. This guide provides a comparative analysis of spectroscopic techniques used to confirm the structures of cis- and trans-octahydronaphthalene, commonly known as decalin. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification of these foundational bicyclic isomers.
The conformational rigidity of trans-decalin and the conformational flexibility of cis-decalin give rise to distinct spectroscopic signatures. The trans isomer is locked in a rigid chair-chair conformation, while the cis isomer undergoes rapid ring flipping at room temperature. These conformational differences are the basis for their differentiation using spectroscopic methods.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the cis and trans isomers of octahydronaphthalene.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Octahydronaphthalene Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between cis- and trans-decalin. The different symmetries and conformations of the two isomers lead to significant differences in their ¹H and ¹³C NMR spectra. The data presented below is based on experimental values reported in the literature.[1]
| Parameter | cis-Octahydronaphthalene | trans-Octahydronaphthalene | Key Differentiating Features |
| ¹H NMR | |||
| Bridgehead (C9, C10) | Broad multiplet ~1.58 ppm | Two distinct multiplets: Axial ~0.87 ppm, Equatorial ~1.67 ppm | The single, averaged signal for the bridgehead protons in the cis isomer due to rapid ring inversion contrasts with the two well-separated signals for the axial and equatorial bridgehead protons in the rigid trans isomer. |
| Methylene (B1212753) (C1-C8) | Complex overlapping multiplets ~1.2-1.7 ppm | Complex overlapping multiplets ~1.0-1.7 ppm | While the methylene regions are complex for both, the overall pattern and dispersion of signals differ due to the different magnetic environments of the axial and equatorial protons. |
| ¹³C NMR | |||
| Bridgehead (C9, C10) | ~34.5 ppm | ~44.1 ppm | The bridgehead carbons in the trans isomer are significantly deshielded compared to the cis isomer. |
| Methylene (C1, C4, C5, C8) | ~27.5 ppm | ~34.8 ppm | |
| Methylene (C2, C3, C6, C7) | ~24.9 ppm | ~26.9 ppm | The number of distinct signals and their chemical shifts reflect the higher symmetry of the trans isomer at room temperature. |
Table 2: Infrared (IR) Spectroscopy Data for Octahydronaphthalene Isomers
Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule. The primary absorptions for octahydronaphthalene are due to C-H stretching and bending vibrations.
| Vibrational Mode | cis-Octahydronaphthalene (cm⁻¹) | trans-Octahydronaphthalene (cm⁻¹) | Key Differentiating Features |
| C-H Stretching | 2924 (asymmetric), 2853 (symmetric) | 2924 (asymmetric), 2853 (symmetric) | The C-H stretching frequencies are very similar for both isomers and are typical for saturated hydrocarbons. |
| CH₂ Bending (Scissoring) | ~1450 | ~1450 | These absorptions are also similar for both isomers. |
| Fingerprint Region | Complex pattern | Complex pattern, but with sharper, more resolved bands | The fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers. The more rigid trans isomer often shows a more defined and simpler spectrum compared to the more flexible cis isomer. |
Table 3: Mass Spectrometry (MS) Data for Octahydronaphthalene Isomers
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns.
| Parameter | cis-Octahydronaphthalene | trans-Octahydronaphthalene | Key Differentiating Features |
| Molecular Ion (M⁺) | m/z 138 | m/z 138 | The molecular ion peak is observed for both isomers at the same m/z value. |
| Base Peak | m/z 96 | m/z 96 | The base peak for both isomers is typically due to the loss of a C₃H₆ fragment. |
| Key Fragment Ions | m/z 109, 81, 67, 55, 41 | m/z 109, 81, 67, 55, 41 | While the major fragment ions are the same, the relative intensities of these fragments can differ subtly between the two isomers due to differences in their stereochemistry and stability of the resulting fragment ions. The fragmentation of the trans isomer may show a slightly higher abundance of the molecular ion due to its greater thermodynamic stability. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine chemical shifts and coupling constants for the structural elucidation of octahydronaphthalene isomers.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of octahydronaphthalene isomer (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Pasteur pipette
-
Volumetric flask or vial
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of the octahydronaphthalene isomer and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Acquire the FID.
-
-
2D NMR (optional but recommended for full assignment):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the octahydronaphthalene isomers to identify characteristic vibrational modes.
Materials:
-
FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.
-
Sample of octahydronaphthalene isomer (liquid).
-
Solvent for cleaning (e.g., dichloromethane (B109758) or isopropanol).
-
Lens tissue.
Procedure (using NaCl plates):
-
Background Spectrum:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
Place a drop of the liquid octahydronaphthalene isomer onto a clean, dry NaCl plate.
-
Place a second NaCl plate on top and gently press to create a thin liquid film between the plates.
-
-
Data Acquisition:
-
Place the NaCl plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them with known values for C-H stretching and bending vibrations.
-
Pay close attention to the fingerprint region for subtle differences between the isomers.
-
-
Cleaning:
-
Carefully separate the NaCl plates and clean them with a suitable solvent and lens tissue. Store the plates in a desiccator.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the octahydronaphthalene isomers and obtain their mass spectra to determine the molecular weight and fragmentation patterns.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., a non-polar column like DB-5ms).
-
Helium carrier gas.
-
Sample of octahydronaphthalene isomer.
-
Solvent for dilution (e.g., hexane (B92381) or dichloromethane).
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the octahydronaphthalene isomer in a volatile solvent (e.g., 1 mg/mL in hexane).
-
Transfer the solution to an autosampler vial.
-
-
GC-MS Instrument Setup:
-
GC Conditions:
-
Set the injector temperature (e.g., 250 °C).
-
Set the oven temperature program. A typical program might start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C.
-
Set the helium carrier gas flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Use Electron Ionization (EI) at 70 eV.
-
Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C).
-
Set the mass scan range (e.g., m/z 40-200).
-
-
-
Data Acquisition:
-
Inject a small volume of the sample solution (e.g., 1 µL) into the GC.
-
The GC will separate the components of the sample, and as each component elutes from the column, it will enter the mass spectrometer to be ionized and detected.
-
The data system will record the total ion chromatogram (TIC) and the mass spectrum for each point in the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to the octahydronaphthalene isomer in the TIC.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the fragmentation pattern with library spectra or known fragmentation pathways to confirm the structure.
-
Mandatory Visualization
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of octahydronaphthalene isomers.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic data to structure.
References
A Comparative Guide to Experimental and Calculated NMR Shifts of Octahydronaphthalene Stereoisomers
For researchers and professionals in drug development and chemical sciences, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, and the correlation between experimentally obtained and computationally calculated NMR chemical shifts provides a powerful method for verifying molecular structures and assigning stereochemistry. This guide offers a comparative analysis of experimental and calculated ¹³C and ¹H NMR chemical shifts for the cis and trans isomers of decahydronaphthalene (B1670005), a saturated analog of octahydronaphthalene, which serves as an excellent model system due to its rigid bicyclic structure.
Data Presentation: A Comparative Summary of NMR Chemical Shifts
The following tables summarize the experimental ¹³C and ¹H NMR chemical shifts for the distinct carbon and proton environments in cis- and trans-decahydronaphthalene. These values are crucial for distinguishing between the two diastereomers.
Table 1: Experimental ¹³C NMR Chemical Shifts (ppm) for Decahydronaphthalene Isomers
| Carbon Atom | cis-Decahydronaphthalene | trans-Decahydronaphthalene |
| C-9, C-10 | 35.2 | 44.3 |
| C-1, C-4, C-5, C-8 | 27.8 | 34.6 |
| C-2, C-3, C-6, C-7 | 25.0 | 26.9 |
Note: Data is referenced to Tetramethylsilane (TMS). The numbering of the carbon atoms is based on the standard IUPAC nomenclature for the decahydronaphthalene ring system.
Table 2: Experimental ¹H NMR Chemical Shifts (ppm) for cis-Decahydronaphthalene
| Proton Assignment | Chemical Shift (ppm) |
| A | 1.62 |
| B | 1.82 to 1.07 |
Note: The ¹H NMR spectrum of cis-decahydronaphthalene exhibits broad, overlapping multiplets due to the conformational flexibility of the cis-fused rings.[1]
Experimental and Computational Protocols
A robust comparison between experimental and calculated data relies on rigorous methodologies for both data acquisition and theoretical modeling.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality ¹³C and ¹H NMR spectra is as follows:
-
Sample Preparation : Approximately 10-50 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹³C NMR Acquisition :
-
Technique : Proton-decoupled ¹³C NMR spectroscopy is employed to simplify the spectrum to single peaks for each unique carbon atom.
-
Pulse Sequence : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.
-
Acquisition Parameters :
-
Spectral Width: ~200-250 ppm
-
Number of Scans: 128 to 1024 scans, or more for dilute samples, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.
-
Temperature: Room temperature (e.g., 298 K).
-
-
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Parameters :
-
Spectral Width: ~10-15 ppm
-
Number of Scans: 8 to 64 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the internal standard.
Computational Protocol for NMR Shift Calculation
The theoretical calculation of NMR chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically within the framework of Density Functional Theory (DFT), is a widely accepted and accurate approach.[2][3]
-
Molecular Modeling : The 3D structures of the cis and trans isomers of octahydronaphthalene are built using a molecular modeling software.
-
Geometry Optimization : The initial structures are subjected to geometry optimization to find the lowest energy conformation. This is a critical step as NMR chemical shifts are highly sensitive to molecular geometry. A common level of theory for this step is B3LYP with a basis set such as 6-31G(d).
-
NMR Shielding Tensor Calculation : Using the optimized geometry, the NMR shielding tensors are calculated using the GIAO method. A higher level of theory, for instance, the B3LYP functional with a larger basis set like 6-311+G(2d,p), is often employed for better accuracy.[4]
-
Reference Standard Calculation : The same GIAO calculation is performed for a reference standard, typically Tetramethylsilane (TMS), at the identical level of theory.
-
Chemical Shift Calculation : The final calculated chemical shift (δ_calc) for each nucleus is obtained by subtracting the calculated isotropic shielding value (σ_iso) of the nucleus of interest from the isotropic shielding value of the reference standard (σ_ref): δ_calc = σ_ref - σ_iso
-
Solvent Effects : For improved accuracy, solvent effects can be included in the calculations using implicit solvation models like the Polarizable Continuum Model (PCM).
Workflow for Comparing Experimental and Calculated NMR Data
The following diagram illustrates the logical workflow for the comparison of experimental and calculated NMR data for the structural elucidation of octahydronaphthalene isomers.
References
- 1. CIS-DECAHYDRONAPHTHALENE(493-01-6) 13C NMR [m.chemicalbook.com]
- 2. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. revues.imist.ma [revues.imist.ma]
- 4. mdpi.com [mdpi.com]
Validating Kinetic Models for Naphthalene Hydrogenation: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of kinetic models is paramount for accurate prediction of reaction outcomes and process optimization. This guide provides a comparative analysis of kinetic models for naphthalene (B1677914) hydrogenation, supported by experimental data, to aid in the selection and application of appropriate models.
The hydrogenation of naphthalene is a crucial reaction in the upgrading of heavy oils and the production of high-density fuels. Accurate kinetic models are essential for reactor design, optimization, and control. This document outlines the validation of a pseudo-first-order kinetic model for naphthalene hydrogenation over various catalysts, presenting a comparative analysis of their performance.
Reaction Pathway and Kinetic Model
The hydrogenation of naphthalene typically proceeds through a two-step reaction pathway. First, naphthalene is hydrogenated to tetralin, which is then further hydrogenated to decalin.[1][2] This process can be described by a pseudo-first-order kinetic model, characterized by two rate constants: k₁ for the conversion of naphthalene to tetralin, and k₂ for the conversion of tetralin to decalin.[1][2]
Comparative Analysis of Catalytic Performance
The performance of different catalysts in the hydrogenation of naphthalene was evaluated based on the calculated reaction rate constants. The catalysts studied include Palladium on Alumina (Pd/Al₂O₃) with varying weight percentages of Pd, Nickel-Molybdenum on Alumina (NiMo/Al₂O₃), and a novel Molybdenum-doped Mixed Metal Oxide derived from a Nickel-Aluminium Layered Double Hydroxide (Mo-MMO).[1]
| Catalyst | k₁ (Naphthalene → Tetralin) [min⁻¹] | k₂ (Tetralin → Decalin) [min⁻¹] |
| Pd₅%/Al₂O₃ | 0.069 | 0.224 |
| Pd₂%/Al₂O₃ | 0.038 | 0.025 |
| Pd₁%/Al₂O₃ | 0.005 | 0.002 |
| NiMo/Al₂O₃ | 0.002 | 0.001 |
| Mo-MMO | 0.018 | 0.008 |
Key Observations:
-
Pd₅%/Al₂O₃: This catalyst exhibited the highest activity, notably favoring the hydrogenation of tetralin to decalin over the initial hydrogenation of naphthalene (k₂ > k₁).[1][2]
-
Pd Loading Effect: A clear trend was observed with the Pd/Al₂O₃ catalysts, where higher Pd loading resulted in significantly higher reaction rates for both steps.[1]
-
Mo-MMO Catalyst: The novel Mo-MMO catalyst demonstrated comparable reaction rates to the Pd₂%/Al₂O₃ catalyst.[1][2]
-
NiMo/Al₂O₃: This catalyst showed the lowest activity among the tested catalysts for naphthalene hydrogenation under the experimental conditions.[1]
Experimental Protocol
The validation of the kinetic model was performed using data from batch reactor experiments.[1][2]
1. Experimental Setup: The hydrogenation reactions were conducted in a 100 mL stainless steel Anton Parr batch reactor.[1][2]
2. Reaction Conditions:
-
Catalyst to Reactant Ratio: 0.12 g to 0.18 g (for most catalysts), and 0.24 g to 0.18 g (for Ni and Mo catalysts).[1][2]
3. Procedure: The reactor was loaded with the specified amounts of catalyst and naphthalene. It was then pressurized with hydrogen and heated to the reaction temperature. The reaction was allowed to proceed for a set duration, with liquid samples collected at regular intervals.[3]
4. Analysis: The collected liquid samples were analyzed using gas chromatography (GC) to determine the concentrations of naphthalene, tetralin, and decalin over time.[3]
5. Kinetic Model Fitting: The experimentally obtained concentration-time data was fitted to the pseudo-first-order kinetic model. The rate constants, k₁ and k₂, were determined by minimizing the sum of squares of residuals between the experimental and model-calculated concentrations using a nonlinear generalized reduced gradient (GRG) solver.[1][2]
References
A Comparative Guide to the Synthetic Routes of 1,2,3,4,4a,5,6,7-Octahydronaphthalene
The octahydronaphthalene core is a significant structural motif in many natural products and serves as a key building block in synthetic organic chemistry. Its synthesis can be approached through several distinct methodologies, each with its own set of advantages and challenges. This guide provides a comparative overview of the primary synthetic routes to 1,2,3,4,4a,5,6,7-octahydronaphthalene and its derivatives, offering detailed experimental protocols and performance data for researchers in chemistry and drug development.
Comparative Performance of Synthetic Routes
The selection of a synthetic route is often dictated by factors such as desired yield, stereochemical control, scalability, and the availability of starting materials and reagents. The following table summarizes the quantitative data for the key alternative syntheses of the octahydronaphthalene skeleton.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield | Key Features |
| Catalytic Hydrogenation | Naphthalene (B1677914) | Pd/Al₂O₃, NiMo/Al₂O₃, Pt/Al₂O₃ | 250-350°C, 40-60 bar H₂ | Variable (Intermediate) | Scalable industrial method; often leads to over-reduction to decalin; selectivity can be challenging.[1][2] |
| Birch Reduction | Naphthalene Derivatives | Na or Li, liquid NH₃, Alcohol (e.g., EtOH, t-BuOH) | -33°C to -78°C | Good to High | Effective for partial reduction of the aromatic ring; cryogenic conditions required; can be modified to avoid liquid ammonia (B1221849).[3][4] |
| Diels-Alder Reaction | Conjugated Diene + Dienophile | Heat or Lewis Acid Catalyst | Varies (e.g., Reflux in Toluene) | Good to Excellent | Excellent for ring formation with high stereocontrol; requires appropriate diene and dienophile precursors.[5] |
| Robinson Annulation | Cyclic Ketone + α,β-Unsaturated Ketone | Base (e.g., NaOH, KOH, Et₃N) | Varies (often stepwise) | Good to High | Classic and reliable method for forming fused six-membered rings; involves a tandem Michael addition and aldol (B89426) condensation.[6][7] |
| McMurry Coupling | cis-9,10-Decalindiol | Low-valent Titanium (e.g., TiCl₃/LiAlH₄) | Reflux in THF | ~80% | High-yielding for specific precursors; useful for reductive coupling of dicarbonyls to form alkenes.[3][8] |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below. These protocols are representative examples and may require optimization based on specific substrates and laboratory conditions.
Catalytic Hydrogenation of Naphthalene
This protocol describes the liquid-phase hydrogenation of naphthalene, where octahydronaphthalene is a key intermediate.
Objective: To synthesize octahydronaphthalene via partial hydrogenation of naphthalene.
Materials:
-
Naphthalene
-
Catalyst (e.g., 5% Pd/Al₂O₃)
-
Solvent (e.g., Decalin)
-
High-pressure batch reactor (e.g., Parr reactor)
-
Hydrogen gas (high purity)
Procedure:
-
The high-pressure reactor is charged with naphthalene and the solvent.
-
The catalyst (e.g., 5% Pd/Al₂O₃) is added to the mixture. The catalyst to reactant ratio may vary, a typical starting point is a 1:100 molar ratio.
-
The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 40 bar) and heated to the reaction temperature (e.g., 250 °C) with vigorous stirring.[2]
-
The reaction is monitored over time by analyzing samples. The reaction proceeds from naphthalene to tetralin, then to octahydronaphthalene, and finally to decalin.[9] Careful monitoring is required to stop the reaction at the octahydronaphthalene stage.
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The catalyst is removed by filtration.
-
The product mixture is purified by distillation or chromatography to isolate the octahydronaphthalene fraction.
Birch Reduction of a Naphthalene Derivative
This protocol outlines the reduction of an aromatic ring using dissolving metals in liquid ammonia.
Objective: To prepare a dihydro- or tetrahydronaphthalene derivative.
Materials:
-
Naphthalene or a substituted derivative
-
Sodium (Na) or Lithium (Li) metal
-
Liquid ammonia (NH₃)
-
Anhydrous ethanol (B145695) (EtOH) or tert-butanol (B103910) (t-BuOH)
-
Anhydrous diethyl ether or THF
-
Ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is set up under an inert atmosphere (argon or nitrogen).
-
Ammonia gas is condensed into the flask at -78 °C (dry ice/acetone bath).
-
The naphthalene derivative, dissolved in a minimal amount of anhydrous ether or THF, is added to the liquid ammonia.
-
Small pieces of sodium or lithium metal are added portion-wise until a persistent deep blue color is observed, indicating the presence of solvated electrons.[4]
-
The reaction is stirred for several hours at -78 °C or -33 °C (boiling point of ammonia).
-
Anhydrous ethanol is added dropwise as a proton source until the blue color disappears.[1]
-
The reaction is quenched by the careful, portion-wise addition of solid ammonium chloride.
-
The ammonia is allowed to evaporate overnight in a fume hood.
-
Water is added to the residue, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or distillation.
Diels-Alder Reaction for Octahydronaphthalene Skeleton
This protocol describes a general approach to forming the bicyclic octahydronaphthalene system via a [4+2] cycloaddition.
Objective: To construct a substituted octahydronaphthalene ring system.
Materials:
-
A suitable conjugated diene (e.g., 1,3-cyclohexadiene)
-
A suitable dienophile (e.g., maleic anhydride (B1165640) or an activated alkene)
-
Solvent (e.g., Toluene or Xylene)
Procedure:
-
The diene and dienophile are dissolved in an appropriate solvent in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours.[5] The reaction progress can be monitored by TLC.
-
For reactions that are slow at reflux, a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) can be added at a lower temperature (e.g., 0 °C to room temperature) to accelerate the reaction.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Robinson Annulation
This protocol outlines the formation of a fused, six-membered ring through a tandem Michael addition and intramolecular aldol condensation.
Objective: To synthesize a functionalized octahydronaphthalene precursor (a cyclohexenone derivative).
Materials:
-
A cyclic ketone (e.g., cyclohexanone)
-
An α,β-unsaturated ketone (e.g., methyl vinyl ketone)
-
Base (e.g., sodium ethoxide, potassium hydroxide)
-
Solvent (e.g., Ethanol)
Procedure:
-
Michael Addition: The cyclic ketone is dissolved in the solvent (e.g., ethanol) in a round-bottom flask. A catalytic amount of base is added, and the mixture is stirred to form the enolate.[7]
-
The α,β-unsaturated ketone is added dropwise to the enolate solution, often at a reduced temperature to control the reaction rate. The reaction is then allowed to warm to room temperature and stirred until the Michael addition is complete (monitored by TLC), forming a 1,5-diketone intermediate.
-
Aldol Condensation & Dehydration: More base is added to the reaction mixture, which is then heated to reflux. This promotes an intramolecular aldol condensation, followed by dehydration to form the α,β-unsaturated cyclic ketone product.[6]
-
After cooling, the reaction mixture is neutralized with acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting crude product is purified by column chromatography or distillation. The resulting enone can then be further reduced to achieve the desired octahydronaphthalene.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes.
Caption: Reaction pathway for the catalytic hydrogenation of naphthalene.
Caption: Simplified mechanism of the Birch reduction of naphthalene.
Caption: General scheme of a Diels-Alder reaction to form the octahydronaphthalene core.
Caption: Workflow of the Robinson Annulation sequence.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Birch reduction - Wikipedia [en.wikipedia.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
A Head-to-Head Battle: Homogeneous vs. Heterogeneous Catalysts in Suzuki-Miyaura Cross-Coupling
In the realm of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of catalyst can significantly impact reaction efficiency, product purity, and overall process sustainability. This guide provides a detailed performance comparison of homogeneous and heterogeneous catalysts, using the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction as a case study. This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds.
Performance Deep Dive: A Quantitative Comparison
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is catalyzed by palladium complexes. Here, we compare the performance of a traditional homogeneous catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a state-of-the-art heterogeneous single-atom palladium catalyst anchored on exfoliated graphitic carbon nitride (Pd-ECN).[1]
| Performance Metric | Homogeneous Catalyst (Pd(PPh₃)₄) | Heterogeneous Catalyst (Pd-ECN) |
| Activity (Turnover Frequency - TOF) | High initial activity | Matches the high chemoselectivity and broad functional group tolerance of homogeneous catalysts[1] |
| Selectivity | High | High |
| Stability & Recyclability | Prone to degradation and difficult to recover[1] | Robust stability and excellent reusability over multiple cycles |
| Catalyst Leaching | Not applicable (fully dissolved) | Minimal leaching of palladium into the product |
| Product Purification | Can be challenging due to residual catalyst | Simpler purification due to ease of catalyst separation |
The Foundational Differences: A Process Overview
The fundamental distinction between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants. Homogeneous catalysts exist in the same phase (typically liquid) as the reactants, allowing for excellent interaction between the catalyst and substrates.[1] In contrast, heterogeneous catalysts are in a different phase (usually a solid) from the liquid or gas-phase reactants, with the reaction occurring at the catalyst's surface.[1]
Caption: Workflow comparison of homogeneous and heterogeneous catalysis.
Experimental Protocols: The 'How-To' for Performance Evaluation
To ensure a fair and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to evaluate catalyst performance in the Suzuki-Miyaura cross-coupling reaction.
Catalytic Activity Test (Suzuki-Miyaura Coupling)
This protocol outlines the general procedure for assessing the catalytic activity of both homogeneous and heterogeneous catalysts.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 0.1 mol% Pd), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent (e.g., a mixture of Toluene and water) via syringe.
-
-
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for a set period (e.g., 2-24 hours).
-
-
Analysis:
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.[2]
-
Caption: Experimental workflow for the catalytic activity test.
Catalyst Recyclability Test (for Heterogeneous Catalysts)
This protocol is designed to assess the stability and reusability of a heterogeneous catalyst over multiple reaction cycles.
-
Initial Reaction:
-
Perform the Suzuki-Miyaura coupling reaction as described in the "Catalytic Activity Test" protocol.
-
-
Catalyst Recovery:
-
After the first reaction cycle is complete, cool the reaction mixture to room temperature.
-
Separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol) to remove any adsorbed species and then dry it under vacuum.
-
-
Subsequent Reaction Cycles:
-
Use the recovered catalyst for a new batch of the Suzuki-Miyaura coupling reaction under the same conditions as the initial run.
-
Repeat this process for several cycles (e.g., 5-10 cycles).
-
-
Analysis:
-
Analyze the product yield of each cycle to evaluate the catalyst's performance over time. A minimal decrease in yield indicates high stability and recyclability.
-
Catalyst Leaching Test (for Heterogeneous Catalysts)
This test is critical for determining the true nature of the catalysis (heterogeneous vs. homogeneous) by measuring the amount of metal that leaches from the solid support into the reaction solution.
-
Hot Filtration Test:
-
Run the Suzuki-Miyaura coupling reaction for a certain period (e.g., until ~50% conversion is achieved).
-
While the reaction is still at the reaction temperature, quickly filter the solid catalyst from the hot reaction mixture.
-
Allow the filtrate (the liquid portion) to continue stirring at the reaction temperature and monitor its progress over time.
-
If the reaction continues to proceed in the filtrate, it indicates that some of the active catalytic species has leached from the solid support and is acting as a homogeneous catalyst.[3]
-
-
ICP-MS Analysis:
-
After a completed reaction, separate the heterogeneous catalyst.
-
Analyze the palladium content in the final product solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This will provide a quantitative measure of metal leaching.
-
Conclusion
The choice between homogeneous and heterogeneous catalysts is not always straightforward and depends heavily on the specific application and process requirements. Homogeneous catalysts often exhibit superior activity and selectivity due to the high accessibility of their active sites.[3] However, the significant challenges associated with their separation and reuse often make them less economically and environmentally viable for large-scale industrial processes.[1]
Conversely, heterogeneous catalysts, particularly advanced materials like single-atom catalysts, are closing the performance gap.[1] Their key advantages of easy separation, excellent recyclability, and reduced product contamination make them a highly attractive option for developing more sustainable and cost-effective chemical manufacturing processes. As research continues to advance, the development of highly active and stable heterogeneous catalysts will undoubtedly play a pivotal role in the future of the chemical industry.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC for Octahydronaphthalene Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of octahydronaphthalene is paramount for ensuring product quality, safety, and efficacy. The choice of analytical methodology is a critical decision that can significantly impact the reliability of results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of octahydronaphthalene. This comparison is supported by representative experimental data and detailed methodologies to assist in the selection and cross-validation of the most appropriate technique for your specific analytical needs.
Cross-validation is a critical process when comparing or transferring analytical methods, ensuring that different techniques or laboratories produce comparable and reliable data.[1][2][3] This is particularly important in regulated environments like the pharmaceutical industry to ensure data integrity across different stages of drug development.[4]
Deciding Between GC-MS and HPLC
The primary determining factor in choosing between GC-MS and HPLC is the physicochemical properties of the analyte.[5] GC-MS is ideally suited for volatile and thermally stable compounds, while HPLC is the preferred method for non-volatile or thermally labile substances.[6][7] Octahydronaphthalene, being a semi-volatile hydrocarbon, can potentially be analyzed by both techniques, making a direct comparison and cross-validation study highly valuable.
Experimental Protocols
Detailed below are representative experimental protocols for the analysis of octahydronaphthalene using both GC-MS and HPLC. These protocols are based on established methods for similar semi-volatile organic compounds and polycyclic aromatic hydrocarbons (PAHs).[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation: A "dilute and shoot" approach is often sufficient for samples in a compatible solvent. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[11]
-
LLE: Extract the sample with a non-polar solvent such as hexane (B92381) or dichloromethane. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to the desired volume.
-
SPE: Utilize a C18 or similar non-polar sorbent. Condition the cartridge, load the sample, wash with a polar solvent to remove interferences, and elute the octahydronaphthalene with a non-polar solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 7000D TQ MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions of octahydronaphthalene |
3. Calibration: Prepare a series of calibration standards of octahydronaphthalene in a suitable solvent (e.g., hexane) covering the expected concentration range of the samples.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation: Ensure the sample is dissolved in a solvent compatible with the mobile phase. Filtration of the sample through a 0.45 µm filter is recommended to remove particulate matter.
2. HPLC Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength of 210 nm |
3. Calibration: Prepare a series of calibration standards of octahydronaphthalene in the mobile phase, covering the expected concentration range of the samples.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of semi-volatile organic compounds like octahydronaphthalene. GC-MS generally offers higher sensitivity, while HPLC can be advantageous for higher concentration samples and avoids the thermal stress of the GC inlet.[8][12]
| Performance Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 50 - 150 ng/mL |
| Analysis Time | ~15 - 20 minutes | ~10 - 15 minutes |
Visualizing the Workflow and Decision Process
To aid in understanding the cross-validation process and the selection of the appropriate analytical technique, the following diagrams have been generated.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Caption: A decision tree for selecting between GC-MS and HPLC based on analyte properties.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of octahydronaphthalene. GC-MS offers superior sensitivity, making it ideal for trace-level analysis.[12] Conversely, HPLC provides a robust alternative, particularly for samples where thermal degradation is a concern or when higher throughput is required.[5] The choice between the two methods should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[13] A thorough cross-validation study, following a well-defined protocol, is essential to ensure the comparability and reliability of data when using both methods or transferring between them.[14]
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. e-b-f.eu [e-b-f.eu]
Safety Operating Guide
Navigating the Safe Disposal of 1,2,3,4,4a,5,6,7-Octahydronaphthalene: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1,2,3,4,4a,5,6,7-Octahydronaphthalene is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to regulatory standards.
Due to the limited availability of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, the following protocols are based on the general properties of hydrocarbons and flammable liquids. It is imperative to treat this compound as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial for all personnel to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols must be strictly followed.
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1][2] |
| Body Protection | A lab coat or chemical-resistant apron.[2] |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood.[1][3] |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][2][4]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Step 1: Waste Characterization
Proper characterization of the waste is the first step in ensuring safe disposal. Based on its chemical nature as a hydrocarbon, this compound should be considered a hazardous waste. The primary hazards are likely to be:
-
Ignitability: As a hydrocarbon, it is likely flammable.
-
Toxicity: While specific data is unavailable for this isomer, related naphthalene (B1677914) compounds have associated health hazards.[5]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for a formal waste determination.
Step 2: Waste Segregation and Collection
All waste contaminated with this compound, including solid waste (e.g., contaminated gloves, filter paper) and liquid waste, must be collected separately in designated hazardous waste containers.
Container Specifications:
| Attribute | Specification |
| Material | Compatible with flammable organic liquids (e.g., glass or high-density polyethylene).[6] |
| Condition | Must be in good condition with no leaks or cracks.[6] |
| Lid | Must have a tightly fitting cap and be kept closed at all times except when adding waste.[6][7] |
Labeling:
The container must be clearly labeled with:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".[6]
-
Appropriate hazard pictograms (e.g., GHS pictograms for flammable and potentially toxic).
Step 3: Management of Spills
In the event of a small spill, the following procedure should be followed:
-
Ensure the area is well-ventilated and eliminate all ignition sources.[8]
-
Wearing appropriate PPE, cover the spill with a non-flammable, inert absorbent material such as vermiculite, dry sand, or earth.[4]
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4][8]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[2]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[2][9]
-
Do not dispose of this chemical in the common garbage or down the drain.[3][10] Flammable vapors can accumulate in pipes, creating a fire hazard.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[2][3][6]
Empty containers that once held this compound may also need to be disposed of as hazardous waste, depending on state regulations.[3] It is recommended to triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal [cool.culturalheritage.org]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | C10H16 | CID 79026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. fishersci.com [fishersci.com]
- 9. epa.wa.gov.au [epa.wa.gov.au]
- 10. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 1,2,3,4,4a,5,6,7-Octahydronaphthalene
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1,2,3,4,4a,5,6,7-Octahydronaphthalene. The following information is based on the safety data for a closely related and structurally similar chemical, Decahydronaphthalene (Decalin). It is imperative to treat this compound with at least the same level of caution. A substance-specific risk assessment should be conducted before handling.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals engaged in research and development.
Hazard Identification and Classification
Based on data for Decahydronaphthalene, this compound is anticipated to be a flammable liquid that can cause severe skin burns, eye damage, and may be toxic if inhaled. It also poses an aspiration hazard if swallowed.
GHS Hazard Statements (Surrogate Data from Decahydronaphthalene)
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[1][2] |
| Acute toxicity, inhalation | 3 | H331: Toxic if inhaled[1][2][3] |
| Skin corrosion/irritation | 1B/1C | H314: Causes severe skin burns and eye damage[1][2][3] |
| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways[1][2][3] |
| Hazardous to the aquatic environment, acute hazard | 1-2 | H401: Toxic to aquatic life[1] |
| Hazardous to the aquatic environment, chronic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE program is critical for the safe handling of this chemical. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are essential. A face shield should be worn in situations with a higher risk of splashing.[4] |
| Skin Protection | Chemical-resistant gloves | Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] |
| Protective clothing | A flame-retardant, antistatic lab coat or coveralls is recommended.[2] For larger quantities or splash potential, a chemical-resistant apron or suit should be used. | |
| Respiratory Protection | Air-purifying respirator | In case of insufficient ventilation, wear a suitable respiratory equipment with an organic vapor cartridge.[4] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[5] |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Do not eat, drink, or smoke in handling areas.[6]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
Spill and Leak Procedures:
-
Evacuate the area and eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using non-combustible absorbent materials (e.g., sand, earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
Disposal:
-
Dispose of waste and residues in accordance with local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for hazardous chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
